Ostarine
Description
Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.
ENOBOSARM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
an androgen receptor modulato
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841205-47-8 | |
| Record name | MK 2866 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enobosarm [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enobosarm | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOBOSARM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ostarine (MK-2866): An In-Depth Technical Guide to its In Vitro Mechanism of Action
Introduction
Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions associated with muscle wasting and osteoporosis.[1][2][3][4] Unlike traditional anabolic steroids, Ostarine is designed to exhibit tissue-selective anabolic effects, primarily targeting skeletal muscle and bone.[3][5] This selectivity is attributed to its unique chemical structure, which prevents its metabolism into estrogenic compounds via aromatization or reduction by 5α-reductase.[[“]][[“]][[“]][9] This technical guide provides a comprehensive overview of the in vitro mechanism of action of Ostarine, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions with the androgen receptor, the downstream signaling cascades it initiates, and the key experimental protocols used to elucidate these mechanisms.
Molecular Interaction with the Androgen Receptor (AR)
The primary mechanism of Ostarine's action is its selective binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[[“]][[“]][[“]][10][[“]]
Binding Affinity and Selectivity
Ostarine functions as an AR agonist.[12] Upon binding to the ligand-binding domain (LBD) of the AR, Ostarine induces a conformational change in the receptor. This conformational shift is crucial for the subsequent steps in the signaling cascade. The tissue selectivity of SARMs like Ostarine may be partly explained by the unique conformation the AR adopts upon ligand binding, which in turn influences its interaction with tissue-specific co-regulator proteins.[12]
Androgen Receptor Dimerization and Nuclear Translocation
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[13] The binding of Ostarine triggers the dissociation of these HSPs, leading to the dimerization of two ligand-bound AR molecules.[13] This activated AR dimer then translocates into the nucleus.[13][14]
Downstream Signaling and Myogenic Differentiation
Once in the nucleus, the Ostarine-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[14][15] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the modulation of gene expression.
Activation of Key Signaling Pathways
In vitro studies utilizing muscle cell lines, such as C2C12 and L6 myoblasts, have demonstrated that Ostarine-mediated AR activation stimulates downstream signaling pathways crucial for myogenesis. A key pathway implicated is the Extracellular signal-regulated kinase (ERK1/2) pathway.[[“]][[“]][9][[“]][16][[“]][18] Activation of ERK1/2 is associated with increased cell proliferation and viability, contributing to the initial stages of muscle development.[9][16][[“]]
Upregulation of Myogenic Regulatory Factors
A critical consequence of Ostarine's action in vitro is the increased expression of key myogenic regulatory factors (MRFs). These include:
-
MyoD: A master regulator of myogenesis, crucial for the commitment of myoblasts to the skeletal muscle lineage.[[“]][[“]][9][16]
-
Myogenin: Essential for terminal differentiation of myoblasts into multinucleated myotubes.[[“]][[“]][9][16][19]
-
Myosin Heavy Chain (MyH): A structural protein of mature muscle fibers, indicating the progression of myotube formation.[[“]][[“]][9][16][19]
Studies have shown that treatment of C2C12 and L6 cells with Ostarine leads to a significant increase in the expression of MyoD, myogenin, and MyH.[9][16][[“]][18] Importantly, the stimulatory effects of Ostarine on muscle cell proliferation and differentiation are inhibited by AR antagonists, confirming that its mechanism is AR-dependent.[[“]][9][16][[“]]
Visualizing the Mechanism: Ostarine's Signaling Pathway
Caption: Workflow for an AR competitive binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the functional activity of Ostarine as an AR agonist. It measures the ability of Ostarine to induce the transcription of a reporter gene (luciferase) under the control of AREs. [13][20][21][22][23] Protocol:
-
Cell Culture and Transfection:
-
Use a suitable cell line that expresses the AR (e.g., PC3/AR, MDA-MB-453, or C2C12). [20][23] * These cells are engineered to stably or transiently express a luciferase reporter construct containing AREs in its promoter. [20][21][22]2. Assay Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of Ostarine or a control agonist (e.g., DHT).
-
Incubate for a specified period (e.g., 24 hours) to allow for AR activation and luciferase expression. [22]3. Lysis and Luminescence Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (e.g., luciferin).
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of AR transcriptional activity. [23]4. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., untreated cells).
-
Plot the normalized activity against the logarithm of the Ostarine concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Myogenic Differentiation Assay
This assay assesses the ability of Ostarine to induce the differentiation of myoblasts into myotubes.
Protocol:
-
Cell Culture:
-
Analysis of Differentiation Markers:
-
After a set period of differentiation (e.g., 2-6 days), harvest the cells. [16][19] * Analyze the expression of myogenic markers (MyoD, myogenin, MyH) at both the mRNA (via RT-qPCR) and protein (via Western blotting) levels. [16][19]4. Morphological Analysis:
-
Myotube formation can be visualized and quantified by immunofluorescence staining for proteins like MyH, followed by microscopy.
-
Quantitative Data Summary
| Parameter | Assay | Cell Line | Value | Reference |
| Proliferation (EC50) | Cell Viability Assay | C2C12 | ~1000 nM | [16] |
| Proliferation (EC50) | Cell Viability Assay | L6 | ~10-100 nM | [16] |
| Myogenin Expression (mRNA) | RT-qPCR | C2C12 | Significant increase at 100-1000 nM | [16] |
| MyoD Expression (mRNA) | RT-qPCR | C2C12 | Significant increase at 100-1000 nM | [16] |
| MyH Expression (Protein) | Western Blot | C2C12 | Significant increase at 100-1000 nM after 6 days | [16] |
Conclusion
The in vitro mechanism of action of Ostarine is characterized by its selective binding to and activation of the androgen receptor. This initiates a signaling cascade involving the nuclear translocation of the AR, binding to AREs, and the subsequent upregulation of myogenic regulatory factors. Key downstream events include the activation of the ERK1/2 pathway and the promotion of myoblast proliferation and differentiation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced molecular and cellular effects of Ostarine and other SARMs. This foundational understanding is critical for the continued development of this promising class of therapeutic agents.
References
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A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed. Available from: [Link]
-
Cell-specific functions of androgen receptor in skeletal muscles. J-Stage. Available from: [Link]
-
Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types. PubMed. Available from: [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD (2002). Available from: [Link]
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What is Ostarine mechanism of action? Consensus. Available from: [Link]
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Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. PMC. Available from: [Link]
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Human AR Reporter Assay Kit. Indigo Biosciences. Available from: [Link]
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The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice. PNAS. Available from: [Link]
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Expression of androgen receptor target genes in skeletal muscle. PMC - NIH. Available from: [Link]
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Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function. Molecular Endocrinology. Oxford Academic. Available from: [Link]
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What is Ostarine mechanism of action? Consensus. Available from: [Link]
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An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One. Available from: [Link]
-
Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. Consensus. Available from: [Link]
-
EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology. Available from: [Link]
-
AR Luciferase Reporter MDA-MB-453 Stable Cell Line (2 vials). Signosis. Available from: [Link]
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In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PubMed. Available from: [Link]
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Ostarine. SARMS and NOOTROPICS - Enhancetech. Available from: [Link]
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MK-2866 (Ostarine): How to Get Muscle Growth and Performance. Element SARMS. Available from: [Link]
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What is Ostarine mechanism of action? Consensus. Available from: [Link]
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What is Ostarine mechanism of action? Consensus. Available from: [Link]
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In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PMC - NIH. Available from: [Link]
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Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. Request PDF - ResearchGate. Available from: [Link]
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Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. PubMed. Available from: [Link]
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What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t. Swolverine. Available from: [Link]
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Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti- neurodegenerative drug candidate. eLife. Available from: [Link]
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Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate. PMC - NIH. Available from: [Link]
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Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. ResearchGate. Available from: [Link]
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Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. PMC - NIH. Available from: [Link]
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SARM1 Fluorogenic Assay Kit (Hydrolase Activity). BPS Bioscience. Available from: [Link]
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Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available from: [Link]
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Selective androgen receptor modulators: a critical appraisal. Frontiers. Available from: [Link]
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Effect of ostarine on C2C12 differentiation. mRNA expression of... ResearchGate. Available from: [Link]
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Nonsteroidal Selective Androgen Receptor Modulator Ostarine™ in Cancer Cachexia. Request PDF - ResearchGate. Available from: [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available from: [Link]
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In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. MDPI. Available from: [Link]
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SARM1 Fluorogenic Assay Kit (Hydrolase Activity). BPS Bioscience. Available from: [Link]
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Selective androgen receptor modulators in preclinical and clinical development. PMC. Available from: [Link]
-
Enobosarm. Wikipedia. Available from: [Link]
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Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. Available from: [Link]
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Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. PMC. Available from: [Link]
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Ostarine molecular structure and synthesis
An In-Depth Technical Guide to the Molecular Structure and Synthesis of Ostarine (MK-2866)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in treating muscle wasting conditions and osteoporosis.[1][2] Its tissue-selective anabolic activity, primarily targeting muscle and bone, while sparing androgenic tissues like the prostate, distinguishes it from traditional anabolic steroids.[3][4] This guide provides a comprehensive technical overview of Ostarine's molecular architecture, delves into its mechanism of action, outlines a representative chemical synthesis pathway, and details methods for its analytical characterization. The content herein is synthesized from peer-reviewed literature and authoritative chemical databases to provide a robust resource for the scientific community.
Molecular Structure and Physicochemical Properties
The biological activity and selectivity of Ostarine are intrinsically linked to its specific three-dimensional structure. Understanding its molecular features is paramount for appreciating its interaction with the androgen receptor (AR).
Chemical Identity
-
IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[5][6][7]
Core Structural Features and Rationale
Ostarine is an aryl-propionamide derivative, a scaffold common to many non-steroidal SARMs. Its efficacy and tissue selectivity are not accidental but are the result of deliberate structural design choices that optimize its interaction with the androgen receptor's ligand-binding domain.
| Structural Moiety | Function & Rationale |
| (S)-Enantiomer | The biological activity of Ostarine resides exclusively in the (S)-stereoisomer. The specific stereochemistry at the chiral center is critical for correct orientation within the androgen receptor's binding pocket, maximizing agonistic activity. The (R)-enantiomer exhibits significantly lower binding affinity and functional activity. |
| Aryl Propionamide Core | This central structure acts as a rigid backbone, positioning the key interacting groups at the correct distance and orientation for effective receptor binding and activation. |
| Terminal Cyano Groups | The two nitrile (cyano) groups, one on each aromatic ring, are potent electron-withdrawing groups. They serve as key hydrogen bond acceptors, forming critical interactions with specific amino acid residues within the AR ligand-binding pocket, thereby anchoring the molecule and contributing to its high binding affinity (Ki = 3.8 nM).[10] |
| Trifluoromethyl (CF₃) Group | Positioned adjacent to one of the cyano groups, the CF₃ moiety is a strong electron-withdrawing group that enhances the molecule's binding affinity and modulates its electronic properties. It also increases metabolic stability by blocking potential sites of oxidative metabolism. |
| Tertiary Hydroxyl (-OH) Group | This hydroxyl group is a crucial hydrogen bond donor, forming another key interaction within the receptor that is essential for stabilizing the active conformation of the AR-ligand complex and initiating downstream signaling. |
| Ether Linkage (-O-) | The ether linkage provides rotational flexibility while maintaining the optimal distance between the two aromatic rings, allowing the molecule to adopt the precise conformation required for selective and potent receptor activation. |
Mechanism of Action: Tissue-Selective Anabolism
Ostarine exerts its effects by binding to the androgen receptor and acting as a tissue-selective agonist.[[“]][[“]] Unlike testosterone, which activates the AR in numerous tissues, Ostarine's unique structure causes a conformational change in the AR that selectively recruits specific co-activator and co-repressor proteins.[3] This differential recruitment is the molecular basis for its tissue selectivity.
-
In Muscle and Bone: Ostarine effectively recruits co-activator proteins, leading to the transcription of genes that promote muscle protein synthesis and bone mineralization.[3][[“]] This results in anabolic effects, such as increased lean body mass and improved bone density.[13][14] Studies have shown that Ostarine stimulates muscle cell proliferation and differentiation by increasing the expression of key myogenic regulatory genes and activating the ERK1/2 kinase signaling pathway.[[“]][15]
-
In Prostate and Skin: In tissues like the prostate, Ostarine fails to recruit the necessary co-activators or may even recruit co-repressors, resulting in minimal agonistic or even antagonistic activity.[3] This mechanism spares these tissues from the undesirable androgenic side effects associated with anabolic steroids, such as benign prostatic hyperplasia or acne.
The following diagram illustrates the proposed signaling pathway for Ostarine in muscle tissue.
Representative Chemical Synthesis
The synthesis of Ostarine requires a multi-step approach with careful control of stereochemistry to isolate the desired (S)-enantiomer. While specific, proprietary industrial-scale synthesis details are not publicly available, a chemically sound and logical pathway can be constructed based on established organic chemistry principles and published syntheses of analogous compounds.[16]
The overall strategy involves the synthesis of two key intermediates followed by a final amide coupling reaction.
Detailed Experimental Protocol (Representative)
Objective: To outline a plausible, multi-step synthesis of (S)-Ostarine.
Pillar of Trustworthiness: Each step is based on well-established, high-yielding chemical transformations. The critical step of chiral resolution is explicitly included to ensure the isolation of the biologically active enantiomer, making the described protocol a self-validating system for producing the target compound.
Step 1: Synthesis of Intermediate A - 4-((2-methyloxiran-2-yl)methoxy)benzonitrile
-
Rationale: This step builds the core structure containing the cyanophenoxy ether and the epoxide ring, which will be opened to create the chiral center.
-
Procedure:
-
To a solution of 4-cyanophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF), add 2-methyl-2-vinyloxirane.
-
Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting phenol.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic epoxide intermediate.
-
Step 2: Synthesis of the Chiral Amino Alcohol Intermediate
-
Rationale: This crucial step involves the regioselective opening of the epoxide ring by the amine intermediate, creating the secondary alcohol and the carbon-nitrogen bond.
-
Procedure:
-
Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (Intermediate B) and the epoxide from Step 1 in a suitable solvent such as isopropanol or acetonitrile.
-
Add a Lewis acid catalyst (e.g., lithium perchlorate) to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction and remove the solvent. The crude product will be a racemic mixture of the desired amino alcohol precursor.
-
Step 3: Amide Bond Formation
-
Rationale: This step is a conceptual alternative where a chiral acid is coupled with the amine. It involves activating a carboxylic acid derivative to react with the amine (Intermediate B). This requires the synthesis of (S)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanoic acid, a complex step involving asymmetric synthesis not detailed here.
-
Procedure (using a coupling agent):
-
Dissolve the chiral carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrile, and a coupling agent (e.g., HATU or EDC/HOBt) in a polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
-
Purify the final product by flash column chromatography or recrystallization.
-
Step 4: Chiral Resolution and Purification
-
Rationale: Since the synthesis likely produces a racemic mixture, the enantiomers must be separated to isolate the active (S)-Ostarine.
-
Procedure:
-
The racemic final compound can be separated using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H).
-
Alternatively, resolution can be performed on an earlier intermediate (e.g., the amino alcohol) by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by separation via crystallization and subsequent liberation of the desired enantiomer.
-
The final product's enantiomeric excess (e.e.) must be determined to be >98% for research applications.
-
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the synthesized Ostarine.
| Analytical Method | Purpose and Expected Results |
| ¹H and ¹³C NMR | To confirm the structural integrity and connectivity of the molecule. The spectra should show characteristic peaks corresponding to the aromatic protons, the methyl group, and the methylene protons. |
| Mass Spectrometry (LC-MS/MS) | To confirm the molecular weight (m/z for [M-H]⁻ at 388.09) and establish a characteristic fragmentation pattern for identification and quantification.[17] Common fragments correspond to the cleavage of the ether and amide bonds.[17] |
| Chiral HPLC | To determine the enantiomeric purity of the final product, ensuring the separation of the (S) and (R) enantiomers and confirming an enantiomeric excess of >98% for the active (S)-form. |
| Elemental Analysis | To verify the elemental composition (C, H, F, N) matches the theoretical values for the molecular formula C₁₉H₁₄F₃N₃O₃.[5] |
| Purity by HPLC-UV | To determine the chemical purity of the final compound, which should typically be >98% for research and development purposes. |
Conclusion
Ostarine (MK-2866) represents a significant development in the field of selective androgen receptor modulators. Its molecular structure is precisely engineered to achieve tissue-selective anabolic activity, offering a potential therapeutic advantage over non-selective anabolic steroids. The synthesis of Ostarine is a challenging endeavor that requires precise control over stereochemistry to yield the biologically active (S)-enantiomer. The analytical methods detailed herein are essential for ensuring the quality, purity, and identity of the final compound. This guide provides a foundational technical understanding for professionals engaged in the research and development of SARMs and related therapeutics. It must be emphasized that Ostarine is an investigational drug not approved for human consumption by the FDA and is banned by the World Anti-Doping Agency.[15][18]
References
- Consensus. (n.d.). What is Ostarine mechanism of action?
- Consensus. (n.d.). Thread - What is Ostarine mechanism of action?
- MedKoo Biosciences. (n.d.). Ostarine | Enobosarm | CAS# 841205-47-8.
- WebMD. (n.d.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- United States Biological. (n.d.). 165755 Ostarine (MK-2866) CAS: 841205-47-8.
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An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ostarine (Enobosarm, MK-2866)
Abstract
Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.[1][2] Its defining characteristic is its ability to exert tissue-selective anabolic effects on muscle and bone while largely sparing androgenic tissues like the prostate gland.[2][3] This guide provides a comprehensive technical overview of the pharmacodynamic mechanisms, pharmacokinetic profile, clinical evidence, and analytical methodologies related to Ostarine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity and disposition.
Introduction: The Genesis of a Selective Modulator
The development of Selective Androgen Receptor Modulators (SARMs) emerged from the need to dissociate the desirable anabolic effects of androgens from their undesirable androgenic side effects.[4][5] Traditional anabolic-androgenic steroids (AAS) are effective at promoting muscle and bone growth but carry risks of prostate hypertrophy in men and virilization in women.[4] Ostarine was developed by GTx, Inc. as a potential solution, designed to selectively target androgen receptors (AR) in anabolic tissues.[6][7]
Despite promising results in early-phase clinical trials for cancer cachexia and sarcopenia, Ostarine has not received FDA approval for any medical use and its development for several indications has been discontinued.[8][9] It remains an investigational drug.[8] Furthermore, due to its performance-enhancing capabilities, Ostarine has been banned in all competitive sports by the World Anti-Doping Agency (WADA) and is frequently detected in contaminated dietary supplements.[6][10][11][12]
Pharmacodynamics: The Science of Tissue Selectivity
The primary mechanism of action for Ostarine is its function as a potent and selective agonist of the androgen receptor.[7][[“]][14] Unlike steroidal androgens, its nonsteroidal structure is key to its tissue-selective activity.
Androgen Receptor Binding and Signal Transduction
Ostarine binds to the ligand-binding domain of the androgen receptor with high affinity (Ki of 3.8 nM).[7] This binding event induces a specific conformational change in the receptor. This unique conformation is believed to be the basis for its tissue selectivity, as it dictates the subsequent recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors).
Upon activation, the Ostarine-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This initiates a downstream signaling cascade:
-
Genomic Pathway: The primary pathway involves the modulation of gene transcription. In muscle cells, Ostarine upregulates the expression of key myogenic regulatory genes like MyoD and myogenin, which enhances protein synthesis and promotes muscle cell differentiation and growth.[14][[“]]
-
Non-Genomic Pathway: Evidence also suggests Ostarine can activate rapid, non-genomic signaling pathways. This includes the activation of the ERK1/2 kinase pathway, which is critically involved in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[[“]][[“]]
Figure 1: Ostarine's dual signaling pathways in a target muscle cell.
Effects on Adipose and Bone Tissue
In addition to muscle, Ostarine demonstrates significant activity in other tissues:
-
Bone: Preclinical studies in ovariectomized rat models, which simulate postmenopausal osteoporosis, have shown that Ostarine can improve bone mineral density and accelerate bone healing.[[“]][17]
-
Adipose Tissue: Ostarine has been shown to modulate fat cell metabolism by reducing the expression and secretion of hormones like leptin and adiponectin in an AR-dependent manner, similar to testosterone.[[“]] This contributes to a decrease in total body fat.[4][5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of Ostarine through the body is characterized by high oral bioavailability and a relatively long half-life, which are key advantages for an orally administered therapeutic.
| Parameter | Finding | Source |
| Bioavailability | High oral bioavailability.[18][19] In rats, absorption is rapid and complete.[20][21] | [18],[19],[20],[21] |
| Distribution | Exhibits wide tissue distribution in preclinical models.[20][21] | [20],[21] |
| Metabolism | Primarily metabolized via glucuronidation.[22] Other pathways include hydroxylation, ether cleavage, and sulfation.[23][24] Less extensive metabolism compared to other SARMs like Andarine.[22] | [22],[23],[24] |
| Elimination Half-Life | Approximately 14-24 hours in humans.[9][25] | [9],[25] |
| Excretion | In rats, fecal excretion is the predominant route (~70%), with a smaller portion via urine (~21-25%).[20][21] In humans, metabolites are readily detected in urine.[22] | [20],[22],[21] |
Metabolism in Detail
Ostarine is metabolically stable.[22] The primary metabolic pathway is conjugation, specifically O-glucuronidation at the tertiary alcohol, forming Ostarine-glucuronide.[20][21][22] This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Other identified metabolites result from hydroxylation of the cyanophenol ring and hydrolysis of the amide moiety.[20][21][23]
The formation of a cyanophenol-sulfate metabolite has been identified and is hypothesized to play a role in the observed liver toxicity associated with Ostarine.[23][24]
Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inducer like rifampin can decrease Ostarine's plasma concentration, while a pan-UGT inhibitor like probenecid can increase it.[26]
Clinical and Preclinical Evidence of Efficacy
Ostarine is one of the most clinically studied SARMs, with multiple Phase I and II trials completed.
Effects on Lean Body Mass and Physical Function
Clinical trials have consistently demonstrated Ostarine's ability to increase lean body mass (LBM).
-
A Phase II trial in 120 healthy elderly men and postmenopausal women showed that a 3 mg daily dose of Ostarine for 12 weeks resulted in a significant increase in LBM (1.3 kg gain over placebo) and a significant improvement in physical function as measured by a stair climb test.[18][27]
-
In a Phase II trial involving patients with cancer-induced muscle loss (cachexia), treatment with Ostarine led to statistically significant increases in LBM compared to baseline.[28][29]
However, while Ostarine effectively increased muscle mass in two Phase III trials for cancer cachexia, it failed to meet the primary endpoint of improving muscle strength (measured by handgrip strength), leading to the discontinuation of its development for this indication.[9]
| Clinical Trial Summary | Population | Dose | Primary Outcome | Source |
| Phase II | 120 healthy elderly men & postmenopausal women | 3 mg/day for 12 weeks | Significant increase in LBM (+1.3 kg vs. placebo); Improved stair climb power. | [18],[27] |
| Phase II | Cancer cachexia patients | 1 mg & 3 mg/day for 16 weeks | Significant increase in LBM (e.g., +1.5 kg for 1 mg dose vs. baseline). | [28] |
| Phase III (POWER1 & POWER2) | Non-small-cell lung cancer patients | 3 mg/day | Significant increase in LBM, but failed to significantly improve muscle strength. | [9],[30] |
Analytical Methodologies for Detection
The illicit use of Ostarine in sports has necessitated the development of robust and highly sensitive analytical methods for its detection in biological samples, primarily for anti-doping control.[31][32]
Standard Protocol for Urinary Analysis
The gold-standard technique for Ostarine detection is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[32][33] A typical workflow is designed to detect the parent compound and its key metabolites.
Step-by-Step Experimental Protocol:
-
Sample Collection: A urine sample is collected from the subject.
-
Internal Standard Spiking: A known concentration of an internal standard (e.g., a deuterated version of Ostarine) is added to the sample for accurate quantification.
-
Enzymatic Hydrolysis (Deconjugation): This is a critical step. The sample is incubated with β-glucuronidase from E. coli at approximately 55-60°C for 1-2 hours.[22] This cleaves the glucuronide moieties from metabolites, converting them back to their parent forms (e.g., Ostarine-glucuronide becomes Ostarine), thereby increasing the signal intensity of the target analyte.
-
Sample Extraction: The analytes are extracted from the urine matrix. Common methods include:
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a solvent.[32]
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to partition the analytes into the organic phase.[32]
-
-
Evaporation and Reconstitution: The solvent from the extraction step is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the LC mobile phase.
-
UHPLC-MS/MS Analysis: The reconstituted sample is injected into the UHPLC-MS/MS system for separation and detection. The method provides high sensitivity, with limits of detection reaching the picogram per milliliter (pg/mL) level.[32]
Figure 2: Standard laboratory workflow for the detection of Ostarine in urine.
Safety, Toxicology, and Regulatory Status
While designed for an improved safety profile over AAS, Ostarine is not without significant adverse effects, which have contributed to its lack of regulatory approval.
-
Hepatotoxicity: Multiple case reports have documented Ostarine-induced liver injury, ranging from elevated liver enzymes to severe cholestatic jaundice.[8][[“]][35] This risk is a major safety concern.
-
Cardiotoxicity: Studies have indicated a potential for cardiotoxicity, with evidence of increased markers for cardiac fibrosis, particularly in males.[[“]][[“]]
-
Hormonal Suppression: Ostarine causes a dose-dependent suppression of endogenous testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[30][35] This can lead to temporary hypogonadism.
-
Negative Lipid Profile Changes: Clinical trials have observed a decrease in HDL ("good") cholesterol levels, which is a known cardiovascular risk factor.[3][5][19]
Due to these health risks and its potential for abuse, Ostarine is banned by WADA and is not approved for human consumption.[10][11] Its presence in supplements is illegal and poses a significant risk to consumers.[11]
Conclusion
Ostarine stands as a prototypical SARM, effectively demonstrating the principle of tissue-selective anabolic activity. Its pharmacodynamic profile, centered on selective androgen receptor agonism, translates to clinically observed increases in lean body mass. The pharmacokinetic properties of high oral bioavailability and a 24-hour half-life make it a convenient agent for oral administration. However, its therapeutic potential is overshadowed by significant safety concerns, including hepatotoxicity, cardiotoxicity, and hormonal suppression, which have thus far prevented its clinical approval. For the scientific community, Ostarine remains a valuable tool for understanding androgen receptor biology, while for regulatory bodies, it represents an ongoing challenge in the fight against doping in sports and the distribution of illicit substances in dietary supplements.
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An In-depth Technical Guide to the Musculoskeletal Effects of Ostarine (MK-2866)
A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals
Abstract
Ostarine (MK-2866, Enobosarm, GTx-024) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) engineered to elicit tissue-specific anabolic effects, primarily in skeletal muscle and bone.[1][2] Developed initially to combat muscle-wasting diseases and osteoporosis, its mechanism centers on the selective activation of the androgen receptor (AR) in these target tissues while minimizing androgenic side effects commonly associated with anabolic steroids, such as prostatic hypertrophy or virilization in women.[3][4][5] This guide provides a comprehensive technical overview of Ostarine's pharmacodynamics, detailing the molecular signaling pathways that drive its myotrophic and osteogenic activities. We synthesize evidence from key preclinical and clinical studies that demonstrate its efficacy in increasing lean body mass, improving physical function, and positively influencing bone mineral density. Furthermore, this document outlines detailed methodologies for the preclinical and clinical assessment of Ostarine's effects, providing a framework for future research and development in this class of compounds.
Introduction to Ostarine and the SARM Paradigm
The therapeutic application of androgens for their anabolic properties has long been recognized, particularly for maintaining muscle mass and bone architecture.[4] However, the clinical utility of steroidal androgens is hampered by a lack of tissue selectivity, leading to a range of undesirable side effects.[6] The development of Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift, aiming to dissociate the anabolic effects in musculoskeletal tissues from the androgenic effects in tissues like the prostate and skin.[7][8]
Ostarine (MK-2866) is one of the most extensively studied compounds in this class.[1] As a nonsteroidal SARM, it is not subject to enzymatic conversion into dihydrotestosterone (DHT) or estrogens via 5α-reductase or aromatase, respectively, which is a key factor in its improved safety profile compared to traditional steroids.[1][[“]] Its high oral bioavailability further enhances its potential as a therapeutic agent.[10] This guide delves into the core mechanisms by which Ostarine exerts its selective effects and the robust body of evidence supporting its potential in treating conditions like sarcopenia, cachexia, and osteoporosis.[3][11]
Pharmacodynamics and Core Mechanism of Action
Ostarine's primary mechanism of action is its function as a selective agonist at the androgen receptor (AR), a nuclear hormone receptor that acts as a ligand-dependent transcription factor. The tissue selectivity of Ostarine is attributed to its unique molecular structure, which facilitates a distinct conformational change in the AR upon binding. This specific ligand-receptor complex interacts differently with co-regulatory proteins (coactivators and corepressors) in various tissues, leading to differential gene expression.
Signaling in Skeletal Muscle Tissue (Myogenesis)
In skeletal muscle, Ostarine binding to the AR initiates a signaling cascade that promotes muscle growth and regeneration.[[“]] This process involves:
-
AR Translocation and Gene Transcription: The Ostarine-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes.
-
Upregulation of Myogenic Genes: This binding event stimulates the transcription of key muscle regulatory genes, including MyoD, myogenin, and Myosin Heavy Chain (MyH).[13] This increase in myogenic factors drives the proliferation and differentiation of muscle satellite cells, which are essential for muscle repair and hypertrophy.[13]
-
Activation of Kinase Pathways: Evidence suggests the involvement of non-genomic pathways, including the activation of ERK1/2 kinase, which further contributes to the stimulatory effects on muscle cells.[[“]]
The culmination of these events is an increase in muscle protein synthesis, leading to measurable gains in lean body mass and physical strength.[[“]][14]
Signaling in Bone Tissue (Osteogenesis)
Ostarine demonstrates a dual-action benefit in bone tissue by simultaneously stimulating bone formation and reducing bone resorption.[11] This is achieved through AR activation in bone cells, primarily osteoblasts.
-
Anabolic Effects: In osteoblasts, the Ostarine-AR complex promotes cellular differentiation and the synthesis of bone matrix proteins, leading to increased bone formation.[15] Preclinical studies show this results in enhanced callus formation during fracture healing and increased periosteal apposition.[15][16]
-
Anti-Resorptive Effects: Ostarine may also exert anti-catabolic effects by modulating the RANKL/OPG signaling pathway. Studies have shown that Ostarine treatment can reduce the mRNA expression of RANKL, a key cytokine required for the formation and activation of bone-resorbing osteoclasts.[[“]][[“]]
This combined anabolic and anti-resorptive activity makes Ostarine a promising candidate for treating osteoporosis, with the potential to increase bone mineral density (BMD) and reduce fracture risk.[7][11]
Efficacy Data from Preclinical and Clinical Investigations
The therapeutic potential of Ostarine is supported by a substantial body of evidence from both animal models and human clinical trials.
Effects on Muscle Mass and Physical Function
Clinical trials have consistently demonstrated Ostarine's ability to increase lean body mass (LBM) and improve physical performance across various populations.
Table 1: Summary of Key Clinical Trial Data on Muscle Effects
| Trial Phase | Population | Dosage | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Phase II | Healthy elderly men & postmenopausal women | 3 mg/day | 12 weeks | Dose-dependent increase in total LBM (1.3 kg vs. placebo); significant improvement in stair climb speed and power. | [3][5][19] |
| Phase IIb | Cancer patients (NSCLC, CRC, etc.) | 3 mg/day | 16 weeks | Significant increase in LBM; 78% of NSCLC patients on Ostarine showed clinical benefit in stair climb power vs. 30% on placebo. | [20][21] |
| Phase I | Healthy & elderly males | N/A | 14 days | Increased LBM with a favorable tolerability profile. |[19] |
Effects on Bone Tissue
Preclinical studies in rodent models of osteoporosis have shown significant positive effects of Ostarine on bone health. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, Ostarine treatment improved bone mineral density and bone volume density.[[“]][[“]] Similar benefits were observed in orchiectomized (Orx) rat models for male osteoporosis, where prophylactic Ostarine treatment prevented bone loss.[22]
Table 2: Summary of Preclinical and Clinical Data on Bone Effects
| Study Type | Model / Population | Dosage | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Preclinical | Ovariectomized (OVX) rats | 0.4 & 4 mg/kg/day | 5 weeks | Improved BMD and bone volume; decreased RANKL mRNA expression. | [[“]][[“]][23] |
| Preclinical | Orchiectomized (Orx) rats | N/A | 12 weeks | Prophylactic treatment prevented loss of total BMD. | [22] |
| Preclinical | OVX rats with fracture | 4 mg/kg/day | N/A | Enhanced callus formation and density, accelerating bone healing. | [16] |
| Clinical | Postmenopausal women | N/A | N/A | Studies suggest Ostarine increased BMD and decreased bone resorption markers. |[11] |
In some animal studies, Ostarine treatment also led to a reduction in serum osteocalcin, suggesting a decrease in overall bone turnover, which supports an anti-resorptive effect.[22]
Methodologies for Efficacy Assessment
Validating the musculoskeletal effects of Ostarine requires a multi-faceted approach utilizing established preclinical and clinical methodologies.
Preclinical Assessment Workflow
A robust preclinical assessment can be conducted using an ovariectomized (OVX) rat model to simulate postmenopausal osteoporosis.
Step-by-Step Protocol:
-
Model Induction: Female Sprague-Dawley rats undergo ovariectomy to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as a control.
-
Treatment Period: Following a recovery and bone loss period (e.g., 8 weeks), animals are randomized into treatment groups (vehicle control, multiple doses of Ostarine) for a defined duration (e.g., 5-12 weeks) via oral gavage.
-
In-Vivo Monitoring: Body weight and food intake are monitored throughout the study.
-
Musculoskeletal Analysis:
-
Muscle: Tissues are weighed, prepared for histology to measure muscle fiber cross-sectional area, and analyzed via qPCR for expression of myogenic genes.[13]
-
Bone: Femurs and vertebrae are analyzed using micro-computed tomography (µCT) for bone mineral density and microarchitecture. Biomechanical strength is assessed via three-point bending tests.[23]
-
Serum Markers: Serum is analyzed via ELISA for bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I).[22][24][25]
-
Clinical Assessment and Analytical Methods
In human trials, efficacy is measured using standardized clinical endpoints:
-
Lean Body Mass: Assessed by Dual-Energy X-ray Absorptiometry (DXA), the gold standard for body composition analysis.[3]
-
Physical Function: Quantified using tests like the Stair Climb Test, which measures both speed and power.[19][20]
-
Bone Mineral Density: Measured by DXA at the lumbar spine and hip.[11]
For detection and quantification, particularly in the context of anti-doping, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity for Ostarine and its metabolites in biological fluids like urine.[26][27]
Safety and Toxicological Profile
While generally well-tolerated in clinical trials, Ostarine is not without potential adverse effects.[3] The most commonly reported side effects include transient elevations in liver enzymes (ALT/AST) and reversible suppression of HDL cholesterol.[[“]][29] It is critical to note that Ostarine is an investigational drug not approved for human use by the FDA or any other major regulatory agency.[30] Its sale is often illicit, and it is banned by the World Anti-Doping Agency (WADA).[31] The potential for long-term adverse effects remains largely unknown, and there have been case reports of more severe issues like drug-induced liver injury.[[“]][30]
Conclusion
Ostarine (MK-2866) stands as a prototypical Selective Androgen Receptor Modulator, demonstrating significant and selective anabolic activity in muscle and bone. Its well-documented ability to increase lean body mass, enhance physical function, and positively influence bone metabolism underscores its therapeutic potential for a range of debilitating musculoskeletal conditions. The clear mechanism of action, centered on differential androgen receptor modulation, provides a strong scientific basis for its observed effects.
While the efficacy data are compelling, the path to clinical approval requires further large-scale, long-term studies to fully characterize its safety profile. For drug development professionals and researchers, Ostarine serves as a crucial chemical scaffold and a proof-of-concept for the development of next-generation SARMs with even greater tissue selectivity and improved safety margins.
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Preclinical Safety and Toxicology of Ostarine (Enobosarm, MK-2866): A Technical Guide for Drug Development Professionals
Abstract
Ostarine (Enobosarm, MK-2866, GTx-024) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle-wasting conditions and osteoporosis.[1][2] Its development has been predicated on the hypothesis of tissue-selective androgenic activity, aiming to elicit the anabolic benefits on muscle and bone while minimizing the androgenic side effects on tissues such as the prostate and skin.[3] This in-depth technical guide provides a comprehensive overview of the preclinical safety and toxicological evaluation of Ostarine, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of Ostarine's action, the strategic design of a preclinical safety program in line with regulatory expectations, and a synthesis of the available toxicological data. This guide will explain the causality behind experimental choices, present data in a structured format, and provide detailed methodologies for key assays, thereby offering a robust framework for understanding the preclinical risk assessment of Ostarine and other compounds in its class.
Introduction: The Rationale for a Tissue-Selective Approach
Traditional anabolic therapies, primarily based on testosterone and its derivatives, have been limited by their non-selective nature, leading to a range of undesirable androgenic effects.[3] The development of SARMs like Ostarine represents a paradigm shift, aiming for a more favorable therapeutic index.[4] Ostarine is an aryl propionamide-derived SARM that binds to the androgen receptor (AR) with high affinity and selectivity.[1] Preclinical studies have suggested that Ostarine can increase muscle mass and bone density with limited impact on androgenic tissues like the prostate and seminal vesicles.[2] This tissue selectivity is attributed to its unique chemical structure, which is not a substrate for enzymes like 5α-reductase or aromatase, thereby preventing conversion to dihydrotestosterone (DHT) and estrogens, respectively.[5]
The preclinical safety evaluation of Ostarine is therefore critical to substantiate this purported tissue selectivity and to identify any potential on-target or off-target toxicities before human exposure. This guide will navigate the essential components of such an evaluation, framed within the context of international regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD).[6][7]
Mechanism of Action and Pharmacokinetics: The Basis for Toxicological Assessment
A thorough understanding of a drug's mechanism of action and pharmacokinetic profile is fundamental to designing a relevant and informative toxicology program.
Mechanism of Action: Selective Androgen Receptor Modulation
Ostarine exerts its effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor. Upon binding, the Ostarine-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. The tissue selectivity of Ostarine is thought to arise from conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues. This results in a distinct pattern of gene expression compared to steroidal androgens.
Potential Safety Pharmacology Findings for Ostarine
Given the mechanism of action of Ostarine, significant acute effects on the cardiovascular, respiratory, or central nervous systems are not strongly anticipated. However, thorough evaluation is mandatory. Some clinical reports and preclinical data suggest potential for cardiovascular effects with chronic use, highlighting the importance of these studies. [[“]][[“]]
Genetic Toxicology: Assessing Mutagenic and Clastogenic Potential
A battery of in vitro and in vivo tests is required to assess the potential of a drug to cause genetic damage. [10]
Standard Battery of Genetic Toxicology Assays
The standard battery of tests, as recommended by ICH S2(R1), includes:
-
A test for gene mutation in bacteria (Ames test). [11]2. An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay in mammalian cells). [12]3. An in vivo test for chromosomal damage (e.g., micronucleus test in rodent hematopoietic cells). [10]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of Ostarine by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Ostarine test article
-
Positive and negative controls
-
S9 metabolic activation system
Procedure:
-
Plate Incorporation Method:
-
Varying concentrations of Ostarine are mixed with the bacterial tester strain and molten top agar, with and without the S9 metabolic activation system.
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted.
-
Data Analysis: A dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result.
Carcinogenicity: Assessing Tumorigenic Potential
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigenic potential of a drug. [13]The decision to conduct these studies is based on the intended duration of clinical use and any concerns arising from the drug's mechanism of action, structural alerts, or findings from other toxicology studies. Given that Ostarine is an orally active agent intended for chronic use, carcinogenicity studies would likely be required.
Reproductive and Developmental Toxicology (DART): Assessing Effects on Reproduction and Development
DART studies are designed to evaluate the potential effects of a drug on all stages of reproduction. [14][15]
Scope of DART Studies
A full DART program typically includes studies on:
-
Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female fertility and early embryonic development. [15]* Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity. [16]* Pre- and Postnatal Development (Segment III): Assesses effects on late fetal development, parturition, lactation, and offspring viability and growth. [15]
Potential DART Findings for Ostarine
Given its hormonal mechanism of action, a thorough evaluation of reproductive and developmental toxicity is critical. Preclinical studies with other SARMs have shown effects on the reproductive system, such as suppression of gonadotropins and testosterone. [10]In female animals, uterine proliferation has been observed at higher doses. These findings would necessitate comprehensive DART studies to fully characterize the risks.
Conclusion and Future Perspectives
The preclinical safety and toxicology profile of Ostarine, as inferred from available data, suggests a compound with a degree of tissue selectivity, supporting its proposed mechanism of action. [2]The primary toxicities identified in preclinical models, such as hepatotoxicity and effects on lipid profiles, are important considerations for clinical development and monitoring. [17][18]The lack of significant androgenic effects on tissues like the prostate in preclinical models is a key differentiator from traditional anabolic steroids. [2] However, it is crucial for researchers and drug developers to recognize that the publicly available data is limited, and a complete risk assessment requires access to the full proprietary preclinical data package. The long-term consequences of SARM use, particularly concerning cardiovascular health and potential carcinogenicity, require further investigation.
This technical guide provides a framework for understanding the preclinical safety evaluation of Ostarine, grounded in established regulatory principles and scientific rationale. The methodologies and experimental designs discussed herein are intended to serve as a valuable resource for those involved in the development of SARMs and other novel therapeutic agents. As the field of SARMs continues to evolve, a commitment to rigorous and transparent preclinical safety assessment will be paramount in ensuring patient safety and realizing the full therapeutic potential of this promising class of compounds.
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Ostarine (MK-2866): A Technical Guide to its Therapeutic Potential in Muscle Wasting and Osteoporosis
Abstract
Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in a range of conditions characterized by muscle wasting and bone density loss.[[“]][2] Developed by GTx, Inc., Ostarine has been investigated in numerous preclinical and clinical trials, demonstrating a favorable profile of tissue-selective anabolic activity with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[3][4] This technical guide provides an in-depth overview of the scientific evidence supporting the potential therapeutic uses of Ostarine, focusing on its mechanism of action, pharmacokinetics, and clinical trial data in cancer cachexia, sarcopenia, and osteoporosis. It is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Rationale for Selective Androgen Receptor Modulators
Androgens, such as testosterone, are critical for the development and maintenance of muscle mass and bone density. However, their therapeutic use is often limited by undesirable androgenic side effects, including prostate enlargement, acne, and virilization in women. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that bind to androgen receptors (ARs) but elicit tissue-selective effects. The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing their androgenic effects in other tissues. Ostarine is one of the most extensively studied SARMs and has shown promise in clinical settings for its ability to increase lean body mass and improve physical function.[3][5]
Mechanism of Action: Selective Anabolic Signaling
Ostarine exerts its effects by binding to the androgen receptor and modulating its activity in a tissue-selective manner. This selectivity is the cornerstone of its therapeutic potential.
Androgen Receptor Activation and Downstream Signaling
Ostarine is a potent agonist of the androgen receptor. Upon binding, the Ostarine-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a cascade of transcriptional events that promote anabolism in skeletal muscle and bone.[2][6]
Key downstream effects include:
-
Increased Myogenic Differentiation: Ostarine has been shown to stimulate the proliferation and differentiation of muscle satellite cells.[2][6] Studies in C2C12 and L6 muscle cell lines have demonstrated that Ostarine upregulates the expression of key myogenic regulatory factors such as MyoD and myogenin, leading to increased muscle protein synthesis.[2][6]
-
Activation of Anabolic Kinase Pathways: Beyond direct genomic effects, Ostarine has been shown to activate non-genomic signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway.[2][6][7] Activation of ERK1/2 is known to play a role in muscle cell proliferation and survival.[2][6]
Figure 1: Simplified signaling pathway of Ostarine in skeletal muscle.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of Ostarine is crucial for its development as a therapeutic agent.
-
Absorption and Bioavailability: Ostarine is orally bioavailable.[8]
-
Half-Life: Human studies have reported an elimination half-life of approximately 14 to 24 hours.[8]
-
Metabolism: Ostarine is metabolized in the liver, primarily through glucuronidation.[8][9] The major metabolite is Ostarine-glucuronide.[10][11] Hydroxylated metabolites have also been identified.[10][11]
Therapeutic Application: Muscle Wasting (Cachexia and Sarcopenia)
One of the most promising therapeutic applications of Ostarine is in the treatment of muscle wasting conditions such as cancer cachexia and age-related sarcopenia.[[“]][4][12]
Clinical Evidence in Cancer Cachexia
A Phase II clinical trial evaluated Ostarine in patients with cancer-induced muscle loss.[13] The study demonstrated a statistically significant increase in lean body mass (LBM) in patients receiving Ostarine compared to placebo.[13]
| Treatment Group | Mean Change in LBM (kg) | p-value (vs. baseline) |
| Placebo | +0.1 | 0.874 |
| Ostarine (1 mg/day) | +1.5 | 0.001 |
| Ostarine (3 mg/day) | +1.3 | 0.045 |
Table 1: Change in Lean Body Mass in Cancer Cachexia Patients Treated with Ostarine for 16 Weeks.[13]
Furthermore, the study showed a significant improvement in muscle function, as measured by a 12-step stair climb test.[13]
| Treatment Group | Mean Change in Stair Climb Power (watts) | p-value (vs. baseline) |
| Placebo | +0.23 | 0.66 |
| Ostarine (1 mg/day) | +8.4 | 0.002 |
| Ostarine (3 mg/day) | +10.1 | 0.001 |
Table 2: Change in Stair Climb Power in Cancer Cachexia Patients.[13]
Clinical Evidence in Sarcopenia
A Phase IIa clinical trial in elderly men and postmenopausal women demonstrated that Ostarine treatment resulted in a dose-dependent increase in total LBM.[14][15] The 3 mg/day dose led to a 1.4 kg increase in LBM compared to placebo.[3] This was accompanied by a significant improvement in physical performance on a stair climb test.[14][15]
Therapeutic Application: Osteoporosis
Preclinical studies have provided strong evidence for the potential of Ostarine in treating osteoporosis.
Preclinical Evidence in Osteoporosis Models
Studies in ovariectomized (OVX) and orchiectomized (ORX) rat models, which mimic postmenopausal and male osteoporosis respectively, have shown that Ostarine can improve bone mineral density (BMD) and bone structure.[16][17][18][19][20]
In an orchiectomized rat model, prophylactic treatment with Ostarine (0.4 mg/kg/day) for 18 weeks showed positive effects in preventing osteoporotic changes in both cortical and trabecular bone.[16][17][18]
| Parameter | Orchiectomized (ORX) Control | Ostarine Prophylaxis (0.4 mg/kg/day) |
| Femoral Trabecular Density (%) | 20.75 ± 1.2 | 26.01 ± 9.1 |
| Lumbar Vertebra (L4) Trabecular Density (%) | 11.8 ± 2.9 | 16.3 ± 7.3 |
| Femoral Cortical Density (g/cm³) | 1.18 ± 0.04 | 1.25 ± 0.03 |
Table 3: Effects of Ostarine Prophylaxis on Bone Parameters in Orchiectomized Rats.[16][17][18]
Safety and Tolerability
Clinical trials have generally shown Ostarine to be well-tolerated at therapeutic doses.[3] However, some adverse effects have been reported.
-
Liver Enzymes: Some studies have reported transient elevations in liver enzymes (ALT), though these were generally not clinically significant.[14][21] However, there are case reports of more severe liver injury in individuals using higher, non-clinical doses.[[“]][[“]][[“]]
-
Lipid Profile: Ostarine has been shown to cause a dose-dependent decrease in both LDL and HDL cholesterol levels.[14] The long-term implications of these changes are not fully understood.
-
Hormonal Profile: In clinical trials, Ostarine had no significant effect on serum PSA in men or sebum production, and did not cause virilization in women.[14][15]
Experimental Protocols
Preclinical Model of Cancer Cachexia
This protocol provides a general framework for inducing cancer cachexia in mice and evaluating the effects of Ostarine.
Figure 2: Experimental workflow for a preclinical cancer cachexia model.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable tumor cell line known to induce cachexia (e.g., Colon-26 adenocarcinoma cells) under standard sterile conditions.[25][26][27]
-
Animal Model: Utilize an appropriate mouse strain (e.g., BALB/c or CD2F1 mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.[25][26][27]
-
Monitoring: Monitor tumor growth using calipers and record body weight regularly. Cachexia is typically characterized by a significant loss of body weight (excluding tumor weight).[25][26][27]
-
Treatment: Once cachexia is established, randomize animals into treatment groups (e.g., vehicle control, Ostarine low dose, Ostarine high dose). Administer Ostarine daily via oral gavage.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect tissues (e.g., gastrocnemius muscle, tumor) for analysis. Measure muscle and tumor weights. Perform histological analysis of muscle fibers to assess atrophy. Analyze gene and protein expression of markers for muscle protein synthesis and degradation.[25][26][27]
Analytical Methods for Ostarine Detection
The detection and quantification of Ostarine and its metabolites are crucial for both research and anti-doping purposes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is the gold standard for the sensitive and specific detection of Ostarine in biological matrices such as urine and plasma.[10][11][28]
Sample Preparation:
-
Urine: A common method involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analytes.[10][11]
-
Plasma/Serum: Protein precipitation is often used to remove interfering proteins before analysis.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
A triple quadrupole mass spectrometer is typically used for detection and quantification in multiple reaction monitoring (MRM) mode.
Conclusion and Future Directions
Ostarine has demonstrated significant potential as a therapeutic agent for the treatment of muscle wasting and osteoporosis. Its selective anabolic effects in muscle and bone, coupled with a favorable safety profile in clinical trials, make it a promising candidate for further development.[3][5] Future research should focus on larger, long-term Phase III clinical trials to definitively establish its efficacy and safety for these indications. Furthermore, a deeper understanding of the downstream signaling pathways activated by Ostarine could lead to the development of even more refined and tissue-selective SARMs.
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Part 1: The Molecular Basis of Ostarine's Anabolic Selectivity
An In-Depth Technical Guide to Ostarine (MK-2866) for Preclinical Research in Muscle Wasting Diseases
Abstract: Muscle wasting diseases, such as cachexia and sarcopenia, present significant clinical challenges, characterized by a progressive loss of muscle mass and function that severely impacts quality of life and patient survival. Selective Androgen Receptor Modulators (SARMs) represent a promising class of investigational therapeutics designed to exert the anabolic effects of androgens in muscle and bone with reduced activity in other tissues. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the use of Ostarine (also known as MK-2866 or Enobosarm), one of the most clinically advanced SARMs, as a research tool for studying and potentially counteracting muscle wasting. We will delve into its molecular mechanism, provide detailed in vitro and in vivo experimental protocols, and discuss critical safety considerations to ensure robust and reliable preclinical data generation.
Ostarine was developed by GTx, Inc. as a non-steroidal agent to treat conditions like muscle wasting and osteoporosis. Unlike traditional anabolic steroids, its chemical structure was engineered to provide anabolic benefits in target tissues while minimizing androgenic side effects, such as those affecting the prostate.[1] Although it has been evaluated in multiple Phase II clinical trials, it is not approved for human use by the FDA and is a prohibited substance for athletes.[2][3][[“]] Its value in a research context lies in its well-defined mechanism of action.
Selective Androgen Receptor Engagement
The primary mechanism of Ostarine is its function as a potent agonist for the Androgen Receptor (AR).[2][[“]] The novelty of Ostarine lies in its tissue selectivity. It preferentially binds to AR in skeletal muscle and bone, triggering a cascade of events that promote muscle growth and protein synthesis.[6] This selectivity is key to its improved side-effect profile compared to non-selective androgens.
Downstream Anabolic Signaling Pathways
Upon binding to the AR in a muscle cell, Ostarine initiates both genomic and non-genomic signaling pathways that culminate in muscle hypertrophy.
-
Genomic Pathway: The Ostarine-AR complex translocates to the cell nucleus. Here, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7][8] This action modulates the transcription of key myogenic regulatory factors, such as MyoD, Myogenin, and Myosin Heavy Chain (MyH), which are critical for muscle cell differentiation and protein accretion.[9]
-
Non-Genomic Pathway: Ostarine can also trigger rapid, non-transcriptional effects. Evidence suggests that AR activation can crosstalk with other critical growth pathways.[8] This includes the activation of kinase cascades like ERK1/2 and the pivotal PI3K/Akt pathway.[[“]][8] Activation of Akt is a central node in promoting muscle protein synthesis (via mTOR signaling) and inhibiting protein degradation (via suppression of FoxO transcription factors). Furthermore, AR signaling in mesenchymal progenitor cells has been shown to regulate the expression of Insulin-like Growth Factor 1 (IGF-1), a potent anabolic factor that acts in a paracrine manner to support muscle mass.[10]
Part 2: A Validated Preclinical Research Framework
A robust evaluation of Ostarine requires a multi-stage approach, progressing from controlled in vitro systems to complex in vivo models of muscle wasting. This ensures a thorough characterization of both efficacy and mechanism before advancing to more complex studies.
In Vitro Assessment: Direct Effects on Muscle Cells
The C2C12 murine myoblast cell line is a well-established model for studying myogenesis and is ideal for initial screening.[11][12]
Protocol 1: Myogenic Differentiation and Hypertrophy Assay
-
Objective: To quantify Ostarine's direct anabolic effect on muscle cell growth.
-
Methodology:
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[13]
-
Seeding: Plate cells at a density that allows for confluence within 48 hours.
-
Differentiation: Upon reaching confluence, switch the medium to Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) to induce the fusion of myoblasts into multinucleated myotubes.[13]
-
Treatment: After 3-4 days of differentiation, treat the myotubes with a dose range of Ostarine (e.g., 1-100 nM) or vehicle control for 48-72 hours.
-
Analysis - Hypertrophy:
-
Analysis - Molecular Markers:
-
Lyse cells to extract RNA or protein.
-
Use qPCR to measure the expression of myogenic genes (Myogenin, MyoD).[9]
-
Use Western blot to quantify protein levels of MyHC and phosphorylated S6 kinase (a marker of mTOR activation).
-
-
-
Self-Validation: A positive control, such as IGF-1, should be run in parallel to confirm the model's responsiveness to an anabolic stimulus.[11] The experiment is validated if Ostarine produces a dose-dependent increase in myotube diameter and anabolic marker expression.
Protocol 2: Atrophy Rescue Assay
-
Objective: To determine if Ostarine can prevent or reverse muscle cell atrophy.
-
Methodology:
-
Myotube Formation: Differentiate C2C12 cells into mature myotubes as described above.
-
Atrophy Induction: Treat myotubes with a known atrophy-inducing agent, such as dexamethasone (1-10 µM), to mimic glucocorticoid-induced wasting.[11]
-
Co-treatment: Administer dexamethasone with or without Ostarine for 24-48 hours.
-
Analysis: Measure myotube diameter as the primary endpoint. A successful rescue is defined by a significant attenuation of the diameter reduction caused by dexamethasone.
-
-
Self-Validation: The experiment must demonstrate a significant reduction in myotube diameter with the atrophy-inducing agent alone. The causality of Ostarine's effect is established if co-treatment preserves myotube size compared to the atrophy-only group.
| In Vitro Parameter | Expected Outcome with Ostarine | Rationale |
| Myotube Diameter | Dose-dependent increase | Direct measure of cellular hypertrophy |
| Myogenic Gene Expression | Upregulation of MyoD, Myogenin | Indicates promotion of myogenic program[9] |
| p-S6/mTOR Pathway | Increased phosphorylation | Confirms activation of protein synthesis signaling[[“]] |
| Atrophy Rescue | Attenuation of diameter loss | Demonstrates anti-catabolic potential |
In Vivo Evaluation: Efficacy in Rodent Models of Muscle Wasting
Rodent models are indispensable for evaluating systemic efficacy, functional improvement, and safety.[14][15] The choice of model is critical and should align with the specific disease context (e.g., sarcopenia, cachexia).
-
Sarcopenia Models: Aged mice (>22 months) or Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which exhibit an accelerated aging phenotype.[15]
-
Cachexia Models: Tumor-implantation models (e.g., Lewis Lung Carcinoma) or genetic models like the ApcMin/+ mouse, which develops intestinal tumors and subsequent cachexia.[16]
Protocol 3: Efficacy Assessment in a Cancer Cachexia Model
-
Objective: To assess Ostarine's ability to preserve muscle mass and function in a systemic disease state.
-
Methodology:
-
Model Induction: Induce cachexia in mice (e.g., via tumor cell injection). Monitor body weight regularly.
-
Grouping & Dosing: Once weight loss begins, randomize animals into a vehicle control group and Ostarine treatment groups (e.g., 1 mg/kg and 3 mg/kg, administered daily by oral gavage).[17][18]
-
Functional Assessment (Non-invasive):
-
Body Composition: Before termination, perform a DEXA scan to quantify changes in lean body mass and fat mass.[18]
-
Terminal Endpoint Analysis:
-
At the study endpoint, euthanize animals and carefully dissect and weigh key hindlimb muscles (gastrocnemius, tibialis anterior, quadriceps).[20]
-
Flash-freeze muscle samples for molecular analysis or fix for histology.
-
-
Histological Analysis:
-
Cryosection the tibialis anterior muscle.
-
Perform Hematoxylin and Eosin (H&E) or laminin staining to delineate muscle fibers.
-
Use imaging software to quantify the cross-sectional area (CSA) of at least 200 fibers per muscle to determine hypertrophy or atrophy.[22]
-
-
Protein Synthesis Rate:
-
To directly measure in vivo protein synthesis, utilize the SUnSET technique. This involves a terminal injection of puromycin, which incorporates into newly synthesized peptides and can be detected by Western blot.[23]
-
-
-
Self-Validation: The cachexia model is validated by a significant loss of body weight, muscle mass, and function in the vehicle control group. Ostarine's efficacy is demonstrated by a statistically significant attenuation of these deficits compared to the vehicle group.
| Preclinical Efficacy Data (from Human Trials) | Placebo | Ostarine (3 mg) | Source |
| Change in Lean Body Mass (LBM) | Variable Loss | +1.3 to 1.4 kg increase | [18][24] |
| Stair Climb Power | No significant change | +25.5% improvement | [24] |
| Stair Climb Speed | No significant change | +15.5% improvement (faster) | [24] |
Part 3: Critical Safety and Toxicological Considerations
While designed for selectivity, Ostarine is a potent bioactive molecule and is not devoid of potential off-target effects. A comprehensive research plan must include rigorous safety monitoring.
-
Hepatotoxicity: Cases of drug-induced liver injury, characterized by elevated liver enzymes (ALT, AST) and cholestasis, have been reported.[[“]][26][27] Therefore, serum liver enzyme measurements are a mandatory endpoint in any in vivo study.
-
Cardiovascular Effects: Animal studies suggest a potential for cardiotoxicity, and human data shows dose-dependent decreases in HDL cholesterol.[[“]][28] A lipid panel analysis is recommended.
-
Hormonal Suppression: Ostarine can suppress Luteinizing Hormone (LH) and endogenous testosterone production, though typically to a lesser degree than anabolic steroids.[29] This is a critical consideration in longer-term studies.
Causality and the Therapeutic Window: These adverse effects are generally dose-dependent. A key goal of preclinical research is to establish a therapeutic window where anabolic efficacy in muscle is achieved at exposures below those causing significant toxicity in other organs.
Conclusion
Ostarine (MK-2866) serves as a powerful and specific research tool for investigating the role of the androgen receptor in skeletal muscle homeostasis. Its potent anabolic and anti-catabolic properties, demonstrated in both in vitro and in vivo models, make it an invaluable compound for exploring the pathophysiology of muscle wasting diseases and for testing therapeutic hypotheses. However, its investigational status and potential for adverse effects necessitate a methodologically rigorous and safety-conscious approach. The protocols and frameworks outlined in this guide provide a self-validating system for generating high-quality, reproducible data, thereby enabling researchers to confidently probe the complex biology of muscle wasting and contribute to the development of future therapies.
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Investigating Ostarine for osteoporosis treatment.
Exploring Ostarine's Potential
I'm currently focused on Ostarine (MK-2866), starting with extensive Google searches. I'm prioritizing its mechanism, impact on bone density & turnover markers, and past/present clinical trials for osteoporosis. I'm also hunting for preclinical data to get a broader view.
Initiating Data Collection
I'm now diving deep into Ostarine. Google searches are in full swing, zeroing in on mechanism, bone markers, and osteoporosis trials, both past and present. I'm also searching for preclinical data. My goal is to structure a detailed technical guide on Ostarine, from osteoporosis basics to SARMs rationale and experimental protocols.
Launching Research Protocols
I've started broadening my research with Google searches for established preclinical and clinical research protocols for osteoporosis. I'm focusing on animal models, cell-based assays, and clinical trial designs. Concurrently, I'm identifying key sources like peer-reviewed journals, trial registries, and regulatory sites to ensure my data's reliability. The goal is to build a thorough guide, from osteoporosis basics to SARMs and detailed experimental protocols, complete with visuals and accurate references.
Building the Foundation
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Analyzing Signaling Pathways
I've deepened my research into the signaling pathways involved. While I understand the general mechanism of Ostarine's effect on bone cells, I'm working to map the specific molecular players within those pathways. I need to convert general statements to a concrete diagram for my expert audience. Furthermore, I need to find the specific quantitative data from preclinical studies, including dosages.
Detailing the Studies
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Collecting Important Details
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Pinpointing Key Mechanisms
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Detailing Signaling Pathways
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Refining Research Plan
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Reviewing the Data
I've assembled a comprehensive collection of information from the initial three search stages. Detailed protocols for in vitro assays (Alizarin Red S, TRAP staining), alongside the in vivo ovariectomized rat model, are ready. I've also dug up quantitative data from preclinical studies, focusing on Ostarine's impact on bone mineral density and bone health in general.
Digging Deeper into Signaling
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Analyzing the Signaling Pathway
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Synthesizing Findings
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An In-Depth Technical Guide to Ostarine's (MK-2866) Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ostarine (MK-2866, Enobosarm), a non-steroidal selective androgen receptor modulator (SARM), has emerged as a compound of significant interest for its potential to selectively promote anabolic activity in muscle and bone. This technical guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical evidence, and key experimental methodologies to assess the anabolic impact of Ostarine. We will delve into its interaction with the androgen receptor, downstream signaling pathways, and its effects on myogenic and osteogenic processes. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of SARMs.
Introduction: The Rationale for Selective Androgen Receptor Modulation
Traditional anabolic therapies, primarily utilizing anabolic-androgenic steroids (AAS), are often limited by a lack of tissue selectivity, leading to a range of undesirable side effects. These can include adverse effects on the prostate, skin, and hair, as well as potential cardiovascular and hepatic complications[[“]][2]. The development of Selective Androgen Receptor Modulators (SARMs) aims to overcome these limitations by designing compounds that preferentially target androgen receptors (AR) in anabolic tissues, such as skeletal muscle and bone, while minimizing activity in androgenic tissues[3][4].
Ostarine (MK-2866) is one of the most extensively studied SARMs and was initially developed for the treatment of muscle-wasting conditions like cachexia and sarcopenia[3][4]. Its chemical structure as a non-steroidal aryl propionamide derivative prevents its conversion to estrogen or dihydrotestosterone (DHT), further contributing to a more favorable side effect profile compared to traditional steroids[5].
Molecular Mechanism of Action: Orchestrating Anabolic Signaling
Ostarine's anabolic effects are primarily mediated through its selective binding to and activation of the androgen receptor.
Androgen Receptor Binding and Activation
Ostarine exhibits a high affinity for the androgen receptor, with a reported Ki value of 3.8 nM[[“]][7]. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of downstream gene transcription. This selective activation in muscle and bone tissue is the cornerstone of its therapeutic potential.
Downstream Signaling Pathways
The binding of Ostarine to the androgen receptor triggers a cascade of intracellular signaling events that drive muscle growth and bone formation.
In skeletal muscle, Ostarine has been shown to stimulate the proliferation and differentiation of myoblasts, the precursor cells to muscle fibers[[“]]. This process is mediated through the upregulation of key myogenic regulatory factors (MRFs), including:
-
MyoD: A master regulator of myogenesis, crucial for the commitment of cells to the muscle lineage.
-
Myogenin: Essential for the terminal differentiation of myoblasts into mature muscle fibers[[“]].
Furthermore, Ostarine has been demonstrated to activate the Extracellular signal-regulated kinase (ERK1/2) pathway , which plays a vital role in cell proliferation and survival, further contributing to muscle development[[“]][5].
Ostarine [label="Ostarine (MK-2866)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)\n(in Muscle Cell)", fillcolor="#FBBC05", fontcolor="#202124"]; Ostarine_AR_Complex [label="Ostarine-AR Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyoD_Myogenin [label="↑ MyoD & Myogenin\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Myoblast_Proliferation [label="Myoblast Proliferation\n& Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Muscle_Hypertrophy [label="Muscle Hypertrophy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ostarine -> AR [label="Binds to"]; AR -> Ostarine_AR_Complex; Ostarine_AR_Complex -> MyoD_Myogenin [label="Nuclear Translocation\n& Gene Transcription"]; Ostarine_AR_Complex -> ERK1_2; ERK1_2 -> Myoblast_Proliferation; MyoD_Myogenin -> Myoblast_Proliferation; Myoblast_Proliferation -> Muscle_Hypertrophy; }
Ostarine's signaling pathway in muscle cells.
Preclinical Evidence of Anabolic Activity
A substantial body of preclinical research has validated the anabolic effects of Ostarine in both in vitro and in vivo models.
In Vitro Studies: Myoblast Proliferation and Differentiation
Cell culture models, particularly using C2C12 mouse myoblasts, have been instrumental in elucidating Ostarine's direct effects on muscle cells. Studies have consistently shown that Ostarine stimulates the proliferation and differentiation of C2C12 cells into myotubes, the precursors of muscle fibers[[“]]. This is accompanied by a significant increase in the expression of myogenin and MyoD[[“]].
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach approximately 70-80% confluency. It is crucial to avoid over-confluence as it can lead to spontaneous differentiation[7][8].
-
Induction of Differentiation: To initiate differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). Ostarine, dissolved in a suitable vehicle (e.g., DMSO), is added at various concentrations[7][8]. A vehicle-only control group is essential.
-
Incubation: The cells are incubated for a period of 2 to 6 days, with the differentiation medium and Ostarine being replenished every 24-48 hours[[“]][8].
-
Assessment of Differentiation:
In Vivo Studies: Animal Models of Anabolic Activity
The Hershberger assay is a standardized in vivo method used to assess the anabolic and androgenic properties of a compound[11][13]. In this assay, castrated male rats are treated with the test compound, and the weights of anabolic tissues (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured. Studies utilizing this model have demonstrated that Ostarine selectively increases the weight of the levator ani muscle with minimal impact on the prostate and seminal vesicles, confirming its anabolic selectivity[14].
Animal_Acclimation [label="Animal Acclimation\n(e.g., Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Castration [label="Surgical Castration\n(for Hershberger Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Groups [label="Group Allocation\n(Vehicle, Ostarine Doses, Positive Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Dosing\n(e.g., Oral Gavage or Subcutaneous)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring\n(Body Weight, Clinical Signs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Necropsy [label="Necropsy & Tissue Collection\n(Levator Ani, Prostate, Seminal Vesicles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Tissue Weight Analysis & Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Animal_Acclimation -> Castration; Castration -> Treatment_Groups; Treatment_Groups -> Dosing; Dosing -> Monitoring; Monitoring -> Necropsy [label="After Treatment Period"]; Necropsy -> Analysis; }
General workflow for in vivo SARM efficacy testing.
Effects on Bone
Preclinical studies in ovariectomized rats, a model for postmenopausal osteoporosis, have shown that Ostarine can improve bone mineral density[13][15]. Furthermore, Ostarine treatment has been associated with an increase in the gene expression of alkaline phosphatase, a marker of bone formation, and a reduction in serum levels of osteocalcin, suggesting an impact on bone turnover[16][17][18].
Clinical Evidence of Anabolic Activity
The anabolic potential of Ostarine has been investigated in several clinical trials, primarily in populations experiencing muscle wasting.
Muscle Wasting in the Elderly and Postmenopausal Women
A Phase II, double-blind, placebo-controlled trial involving 120 healthy elderly men and postmenopausal women demonstrated that Ostarine treatment resulted in a dose-dependent increase in total lean body mass[5]. At a dose of 3 mg per day for three months, participants experienced a significant increase of 1.4 kg in lean body mass compared to placebo (p<0.001)[5]. This increase in muscle mass was also associated with a significant improvement in physical function, as measured by a stair climb test[5].
Cancer Cachexia
In a Phase II clinical trial involving 159 patients with cancer-induced muscle loss (cachexia), Ostarine treatment led to a statistically significant increase in lean body mass compared to baseline[[“]][19]. Patients receiving 1 mg and 3 mg of Ostarine daily for 16 weeks showed an average increase of 1.5 kg (p=0.001) and 1.3 kg (p=0.045) in lean body mass, respectively[[“]][[“]][19]. These gains were accompanied by improvements in muscle performance, specifically in a stair climb test[[“]][19].
| Clinical Trial Population | Ostarine Dose | Duration | Change in Lean Body Mass (vs. Placebo) | Reference |
| Elderly Men & Postmenopausal Women | 3 mg/day | 3 months | +1.4 kg (p<0.001) | [5] |
| Cancer Cachexia Patients | 1 mg/day | 16 weeks | +1.5 kg (p=0.001) | [[“]][[“]][19] |
| Cancer Cachexia Patients | 3 mg/day | 16 weeks | +1.3 kg (p=0.045) | [[“]][[“]][19] |
Pharmacokinetics and Safety Profile
Pharmacokinetics
Human pharmacokinetic data on Ostarine is still emerging. However, preclinical studies in rats have shown that it is rapidly and completely absorbed with high oral bioavailability. The elimination half-life in rats was reported to be approximately 16.4 hours in females. More comprehensive human pharmacokinetic studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Tolerability
In short-term clinical trials, Ostarine has been generally well-tolerated[[“]][3]. Importantly, it has not been associated with the androgenic side effects commonly seen with traditional steroids, such as significant changes in prostate-specific antigen (PSA) levels or sebum production[5]. However, it is crucial to note that Ostarine is an investigational drug and is not approved for human consumption. The long-term safety profile has not been established.
Conclusion and Future Directions
Ostarine (MK-2866) represents a promising class of anabolic agents with a selective mechanism of action. Its ability to stimulate muscle and bone growth with a potentially more favorable safety profile than traditional anabolic steroids makes it a compelling candidate for the treatment of muscle wasting diseases and osteoporosis. The preclinical and clinical data gathered to date provide a strong rationale for its continued investigation.
Future research should focus on:
-
Long-term safety and efficacy studies: Larger and longer-duration clinical trials are necessary to fully establish the safety and therapeutic efficacy of Ostarine.
-
Dose-optimization: Further studies are needed to determine the optimal therapeutic dose for different indications while minimizing potential side effects.
-
Combination therapies: Investigating the potential synergistic effects of Ostarine with other therapeutic agents, such as nutritional interventions or other anabolic drugs, could lead to enhanced clinical outcomes.
-
Exploration of other indications: The anabolic properties of Ostarine may have therapeutic potential in other conditions characterized by muscle and bone loss, warranting further investigation.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the anabolic activity of Ostarine. The continued rigorous scientific investigation of this and other SARMs will be crucial in determining their ultimate place in the therapeutic landscape.
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An In-Depth Technical Guide to the Basic Research of Ostarine and Muscle Cell Proliferation
Abstract
Ostarine (MK-2866, Enobosarm), a selective androgen receptor modulator (SARM), has garnered significant interest for its potential therapeutic applications in combating muscle wasting diseases. Its tissue-selective anabolic activity, primarily targeting skeletal muscle and bone, distinguishes it from traditional anabolic steroids. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the fundamental mechanisms of Ostarine-mediated muscle cell proliferation. We will delve into the core signaling pathways, present detailed protocols for in vitro investigation, and offer insights into the causality behind experimental choices to ensure robust and reproducible findings.
Introduction: The Rationale for Ostarine in Myogenic Research
Skeletal muscle atrophy, a debilitating consequence of various pathologies such as cancer cachexia, sarcopenia, and neuromuscular diseases, presents a significant unmet medical need. Traditional therapeutic approaches often involve anabolic androgenic steroids, which are fraught with undesirable side effects due to their lack of tissue selectivity. Ostarine, a non-steroidal SARM, was developed to overcome these limitations by selectively activating the androgen receptor (AR) in anabolic tissues like muscle and bone, with minimal impact on androgenic tissues such as the prostate.[1][2]
This tissue selectivity makes Ostarine a valuable research tool to dissect the androgen-mediated pathways governing myogenesis. Understanding its precise mechanism of action at the cellular and molecular level is paramount for the development of novel therapeutics for muscle-wasting conditions. This guide will focus on the proliferative effects of Ostarine on muscle precursor cells, or myoblasts, a critical step in muscle growth and regeneration.
Mechanistic Underpinnings of Ostarine's Proliferative Effects
Ostarine's primary mechanism of action is its function as a ligand for the androgen receptor.[2] Upon binding, the Ostarine-AR complex translocates to the nucleus and modulates the transcription of target genes. However, its effects extend beyond simple genomic activation, involving a complex interplay of signaling cascades that converge to promote myoblast proliferation.
The Androgen Receptor (AR) and ERK1/2 Signaling Axis
A pivotal pathway in Ostarine-induced myoblast proliferation involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2][3] Studies have demonstrated that Ostarine treatment leads to the phosphorylation and activation of ERK1/2 in myoblasts.[4][5] This activation is, at least in part, dependent on the androgen receptor, as AR antagonists can attenuate this effect.[2] The activated ERK1/2 can then phosphorylate downstream targets that regulate cell cycle progression, ultimately leading to an increase in cell number.[4][5]
Figure 2: Crosstalk between Ostarine/AR and IGF-1/Akt/mTOR pathways.
Regulation of Myogenic Regulatory Factors and Cell Cycle Progression
The ultimate effect of these signaling cascades is the modulation of key regulatory proteins that govern myogenesis and cell cycle progression. Ostarine has been shown to increase the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are critical for both proliferation and subsequent differentiation of myoblasts. [2][3]Furthermore, androgen receptor activation is known to influence the expression and activity of cell cycle-related proteins, including cyclins and cyclin-dependent kinases (CDKs), which directly control the transition through different phases of the cell cycle. [6][7]While direct evidence for Ostarine's specific effects on each cyclin and CDK is an active area of research, its pro-proliferative effects strongly suggest a positive regulatory role in the G1/S phase transition.
Experimental Workflows for Investigating Ostarine's Proliferative Effects
To rigorously investigate the effects of Ostarine on myoblast proliferation, a series of well-controlled in vitro experiments are essential. The C2C12 mouse myoblast cell line is a widely used and reliable model for these studies. [8][9]
C2C12 Myoblast Culture and Treatment
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain their proliferative, undifferentiated state. Avoid letting cells become fully confluent, as this can induce spontaneous differentiation.
-
Seeding for Experiments: Seed C2C12 cells at an appropriate density in multi-well plates (e.g., 96-well for viability/proliferation assays, 6-well for protein/RNA analysis) to ensure they are in the exponential growth phase during treatment.
-
Ostarine Treatment: Prepare a stock solution of Ostarine in a suitable solvent (e.g., DMSO). Dilute the stock solution in GM to the desired final concentrations. Replace the culture medium with the Ostarine-containing medium or vehicle control (GM with the same concentration of DMSO).
Assessment of Cell Viability and Proliferation
A crucial first step is to determine the optimal concentration of Ostarine that promotes proliferation without inducing cytotoxicity.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of Ostarine concentrations for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Protocol:
-
Seed and treat cells with Ostarine as described above.
-
Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.
Protocol:
-
Culture and treat C2C12 cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Analyze the percentage of Ki-67 positive cells via fluorescence microscopy.
Analysis of Signaling Pathways and Gene Expression
To elucidate the molecular mechanisms, it is essential to analyze the activation of key signaling proteins and the expression of target genes.
Protocol:
-
Treat C2C12 cells with Ostarine for various time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, p-mTOR, mTOR).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol:
-
Treat C2C12 cells with Ostarine for longer durations (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., MyoD, myogenin) and a housekeeping gene for normalization (e.g., GAPDH, 18S).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Table 1: Validated qPCR Primer Sequences for Mouse Myogenic Regulatory Factors
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MyoD | GCACTACAGTGGCGACTCAGAT | TAGTAGGCGGTGTCGTAGCCAT |
| Myogenin | CCCTACAGACGCCCACAATCT | GGGCTCACATGCACACCCA |
Cell Cycle Analysis by Flow Cytometry
To directly assess the effect of Ostarine on cell cycle distribution, flow cytometry analysis of DNA content is the gold standard.
Protocol:
-
Culture and treat C2C12 cells with Ostarine for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Expected Outcomes
Based on the existing literature, a successful investigation into the effects of Ostarine on myoblast proliferation should yield the following results:
Table 2: Summary of Expected Experimental Outcomes
| Assay | Expected Outcome with Ostarine Treatment | Implication |
| MTT Assay | Increased absorbance at optimal concentrations, indicating enhanced metabolic activity and viability. | Ostarine promotes cell health and growth. |
| BrdU Assay | Increased percentage of BrdU-positive cells. | Ostarine stimulates DNA synthesis and cell division. |
| Ki-67 Staining | Increased percentage of Ki-67 positive cells. | Ostarine promotes entry into and progression through the cell cycle. |
| Western Blot | Increased phosphorylation of ERK1/2 and Akt. | Ostarine activates key pro-proliferative signaling pathways. |
| qPCR | Upregulation of MyoD and myogenin mRNA levels. | Ostarine initiates the myogenic program. |
| Flow Cytometry | A decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the S and/or G2/M phases. | Ostarine facilitates the G1/S transition and progression through the cell cycle. |
Conclusion and Future Directions
Ostarine presents a compelling pharmacological tool for studying the androgen-mediated regulation of muscle cell proliferation. Its tissue-selective nature allows for a more focused investigation of the anabolic signaling pathways in myoblasts. The experimental workflows detailed in this guide provide a robust framework for researchers to elucidate the precise molecular mechanisms by which Ostarine exerts its pro-myogenic effects.
Future research should aim to further dissect the downstream targets of the AR-ERK1/2 and IGF-1/Akt/mTOR pathways in response to Ostarine treatment. Investigating the specific cyclins and CDKs regulated by Ostarine will provide a more granular understanding of its impact on cell cycle control. Furthermore, transitioning from in vitro models to in vivo studies in animal models of muscle atrophy will be crucial to validate the therapeutic potential of Ostarine and other SARMs in a physiological context.
References
- Armstrong, J. P., et al. (2019).
- Fu, X., et al. (2024). Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways. Journal of Cellular and Molecular Medicine.
- Ghosh, E., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
- Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle.
- Leciejewska, N., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences, 23(8), 4404.
- Kiessling, S., et al. (2009). Cyclins and cyclin-dependent kinases are differentially regulated during terminal differentiation of C2C12 muscle cells.
- Chippalkatti, R., et al. (2023).
- Yuan, X., et al. (2006). Androgen receptor remains critical for cell-cycle progression in androgen-independent CWR22 prostate cancer cells.
- Leciejewska, N., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles.
- Summan, M., et al. (2002).
- Glass, D. J. (2010). The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle. Frontiers in Physiology.
- Ma, K., et al. (2017). Role of androgen receptor on cyclic mechanical stretch-regulated proliferation of C2C12 myoblasts and its upstream signals: IGF-1-mediated PI3K/Akt and MAPKs pathways. Molecular and Cellular Endocrinology.
- Mademtzoglou, D., & Relaix, F. (2022).
- Roch, P. J., et al. (2020).
- Staining C2C12 myoblasts with MyoD1? (2017).
- Vasilev, V., et al. (2024). Ostarine blunts the effect of endurance training on submaximal endurance in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Wold Mouse ENCODE. (2011).
- Lee, J. Y., et al. (2022).
Sources
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclins and cyclin-dependent kinases are differentially regulated during terminal differentiation of C2C12 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From cyclins to CDKIs: Cell cycle regulation of skeletal muscle stem cell quiescence and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. Mdfi Promotes C2C12 Cell Differentiation and Positively Modulates Fast-to-Slow-Twitch Muscle Fiber Transformation - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to Characterizing Off-Target Effects of Ostarine (MK-2866)
A Senior Application Scientist's Technical Whitepaper
Authored for: Drug Development Professionals and Biomedical Researchers
Abstract
Ostarine (MK-2866, Enobosarm), a prominent Selective Androgen Receptor Modulator (SARM), was developed to provide the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1][2] While its on-target activity at the Androgen Receptor (AR) is well-documented, a growing body of evidence from clinical trials and case reports points to a range of potential off-target effects, including hepatotoxicity, adverse cardiovascular events, and dyslipidemia.[3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the exploratory investigation of Ostarine's off-target activities. It is designed for researchers and drug development professionals, offering a structured, multi-tiered approach that progresses from broad, unbiased screening to specific, mechanistic in vivo studies. This document eschews a rigid template, instead presenting a logical workflow that mirrors a real-world scientific investigation, complete with detailed experimental protocols, data interpretation guidance, and the rationale behind key methodological choices.
Introduction: The Principle of Selectivity and the Challenge of Off-Target Effects
The therapeutic premise of SARMs like Ostarine hinges on tissue-selective AR activation.[8] Unlike traditional anabolic steroids, non-steroidal SARMs are designed to elicit a specific conformational change in the AR, leading to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[2] This selective modulation is intended to promote anabolic pathways in musculoskeletal tissues while sparing others, such as the prostate and skin.[1]
However, absolute selectivity is a rare pharmacological property. Off-target effects, where a drug interacts with unintended molecular targets, are a primary cause of adverse drug reactions and clinical trial failures.[][10] For Ostarine, reported adverse events such as elevated liver enzymes, altered cholesterol levels (reduced HDL), and potential cardiotoxicity suggest that its biological activity extends beyond the AR.[3][4][7] A systematic investigation into these effects is therefore critical for a complete understanding of its pharmacological profile.
This guide outlines a four-part investigational strategy:
-
Part I: Broad-Spectrum In Vitro Off-Target Profiling: Initial screening to identify potential unintended molecular interactions.
-
Part II: Mechanistic Cellular Assays: Functional follow-up in relevant cell models to understand the physiological consequences of off-target binding.
-
Part III: Unbiased 'Omics' Approaches: System-wide analysis of transcriptomic and proteomic changes to uncover novel pathways affected by Ostarine.
-
Part IV: In Vivo Confirmation and Safety Pharmacology: Validation of in vitro findings in preclinical animal models to assess systemic effects.
Part I: Broad-Spectrum In Vitro Off-Target Profiling
The initial step is to cast a wide net to identify potential molecular targets of Ostarine beyond the androgen receptor. This is a hypothesis-generating phase aimed at moving from the unknown to the testable.
Rationale for Broad-Spectrum Screening
Relying solely on reported side effects to guide investigation can be limiting. A broad binding assay panel screens the compound against hundreds of known receptors, ion channels, and enzymes. This unbiased approach can reveal unexpected interactions that may explain known toxicities or uncover previously unrecognized biological activities.
Experimental Workflow: Receptor Binding Assays
A competitive radioligand binding assay is the gold standard for this purpose.[11] The principle is to measure the ability of Ostarine to displace a high-affinity radiolabeled ligand from a specific target.
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Displacement Assay
This protocol is a generalized template for a single target and would be performed in parallel across a large panel (e.g., Eurofins SafetyScreen44™, Reaction Biology).
-
Target Preparation: Cell membranes from cell lines stably overexpressing the target receptor of interest are prepared via homogenization and differential centrifugation. Protein concentration is quantified (e.g., BCA assay).[12]
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of the specific radioligand (e.g., [³H]DPCPX for the adenosine A1 receptor) at or near its dissociation constant (Kd), and assay buffer.[12]
-
Non-Specific Binding Wells: Add all components of the total binding wells plus a high concentration of a known, unlabeled ligand for that target to saturate specific binding sites.
-
Test Compound Wells: Add membrane preparation, the fixed concentration of radioligand, and varying concentrations of Ostarine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[11]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through. Wash filters with ice-cold wash buffer to remove residual unbound ligand.[11]
-
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate Percent Inhibition at each Ostarine concentration: 100 * (1 - [(CPM_Ostarine - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
Plot Percent Inhibition vs. Log[Ostarine] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Key Target Classes to Investigate Based on Reported Effects
| Reported Adverse Effect | Potential Off-Target Classes/Receptors | Rationale |
| Hepatotoxicity | Nuclear Receptors (PXR, LXR, FXR), Bile Acid Transporters | These receptors are master regulators of xenobiotic metabolism, lipid homeostasis, and bile acid transport in the liver.[][13] |
| Cardiotoxicity | hERG Potassium Channel, Other Cardiac Ion Channels (Na⁺, Ca²⁺) | Blockade of the hERG channel is a primary mechanism for drug-induced QT prolongation and arrhythmia.[3][14] |
| Dyslipidemia | Peroxisome Proliferator-Activated Receptors (PPARs) | PPARs are critical regulators of fatty acid metabolism and cholesterol transport.[] |
| Hormonal Suppression | Steroidogenic Enzymes (e.g., CYP17A1), Other Nuclear Receptors | To determine if Ostarine affects hormone synthesis directly, in addition to its known AR-mediated feedback suppression. |
Part II: Mechanistic Cellular Assays
Positive hits from the binding screen or hypotheses based on clinical reports must be validated in functional cellular assays. These experiments aim to determine if Ostarine's binding to an off-target molecule translates into a measurable biological effect in a relevant cell type.
Hepatotoxicity Assessment in HepG2 Cells
The human hepatoma cell line HepG2 is a widely accepted in vitro model for hepatotoxicity because it retains many key liver-specific metabolic enzymes.[15]
3.1.1 Detailed Protocol: Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of Ostarine concentrations (e.g., 0.1 µM to 100 µM) and appropriate positive (e.g., acetaminophen) and vehicle (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent effects.[16]
-
Viability Measurement (CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader. The signal is proportional to the amount of ATP, an indicator of metabolically active cells.[16]
-
-
Data Analysis: Normalize luminescence values to the vehicle control wells and plot percent viability versus Log[Ostarine] to calculate the CC₅₀ (50% cytotoxic concentration).
Cardiotoxicity Assessment
3.2.1 hERG Channel Blockade via Patch-Clamp Electrophysiology
This assay is a regulatory requirement for most new chemical entities and directly measures the inhibitory effect of a compound on the hERG potassium channel current, a key factor in cardiac repolarization.[8]
Detailed Protocol: Automated Patch-Clamp (e.g., QPatch)
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK-hERG). Harvest cells and prepare a single-cell suspension in an appropriate extracellular buffer.[17]
-
System Setup: Prime the automated patch-clamp system with intracellular and extracellular solutions.
-
Whole-Cell Configuration: The system automatically establishes a whole-cell patch-clamp configuration, achieving a high-resistance seal between the cell membrane and the recording electrode.
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +40 mV) to open the channels, followed by a repolarizing ramp or step (e.g., back to -80 mV) during which the peak tail current is measured.[18]
-
Compound Application: After establishing a stable baseline current, sequentially perfuse increasing concentrations of Ostarine over the cells.
-
Data Acquisition: Record the peak tail current at each concentration.
-
Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the drug concentration to determine the IC₅₀.[18]
3.2.2 Cytotoxicity in AC16 Human Cardiomyocytes
The AC16 cell line, derived from adult human ventricular cardiomyocytes, provides a relevant model to assess direct cytotoxic effects on heart muscle cells.[19] The protocol is analogous to the HepG2 cytotoxicity assay (Section 3.1.1), substituting AC16 cells and using an appropriate culture medium.[20]
Endocrine Disruption Assessment: H295R Steroidogenesis Assay
This assay, standardized as OECD Test Guideline 456, uses the human adrenocortical carcinoma cell line H295R, which expresses all key enzymes required for steroid hormone synthesis.[21][22] It is a powerful tool to determine if a compound inhibits or induces the production of testosterone and estradiol.
Figure 2: High-level workflow for the H295R steroidogenesis assay.
Detailed Protocol: H295R Assay
-
Cell Culture: Culture and seed H295R cells in 24-well plates according to the OECD TG 456 protocol.[21]
-
Treatment: After a 24-hour acclimation period, replace the medium with fresh medium containing seven different concentrations of Ostarine, a vehicle control, a positive control for induction (Forskolin), and a positive control for inhibition (Prochloraz). Each condition should be run in at least triplicate.[23]
-
Incubation: Expose the cells for 48 hours.[21]
-
Sample Collection: At the end of the exposure, collect the culture medium from each well for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.
-
Viability Assessment: Concurrently, assess cell viability in the plates to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: Express hormone concentrations as a fold-change relative to the solvent control. A statistically significant change may indicate interference with the steroidogenic pathway.[24]
Part III: Unbiased 'Omics' Approaches for Novel Pathway Discovery
While targeted assays are essential for confirming hypotheses, they are inherently biased. Transcriptomics (RNA-seq) and proteomics provide an unbiased, system-wide view of how Ostarine alters cellular function, potentially revealing entirely new off-target mechanisms.
Rationale for 'Omics'
By measuring changes in thousands of mRNAs (transcriptome) or proteins (proteome) simultaneously, these approaches can identify affected signaling pathways, cellular processes, and molecular networks that would be missed by candidate-based approaches. This is crucial for understanding the complex mechanisms that may underlie toxicities like DILI.
Transcriptomics: DRUG-Seq for High-Throughput Profiling
DRUG-seq is a miniaturized, 3'-end RNA sequencing method optimized for profiling the effects of many compounds in parallel using 384-well plates.[25][26] It is a cost-effective way to generate a "transcriptional fingerprint" of Ostarine's activity in different cell lines (e.g., HepG2, AC16).
4.2.1 Detailed Protocol: DRUG-Seq
-
Cell Plating and Treatment: Plate cells (e.g., HepG2) in 384-well plates and treat with various doses of Ostarine and controls for a defined period (e.g., 24 hours).
-
Direct Lysis: Lyse cells directly in the wells. No RNA purification is required.[25]
-
In-well Reverse Transcription (RT): Perform RT directly on the lysate using primers that contain a well-specific barcode and a Unique Molecular Identifier (UMI) to label each transcript from each well.[26]
-
Pooling and Library Prep: After RT, pool all samples from the 384-well plate. The barcodes ensure that each transcript can be traced back to its original well. Construct a sequencing library from the pooled cDNA.
-
Sequencing: Sequence the library on a high-throughput sequencer (e.g., Illumina NextSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess read quality.
-
Demultiplexing: Assign reads to their original wells using the barcodes.
-
Alignment: Align reads to a reference genome.
-
Gene Counting: Count the number of UMIs per gene for each well to generate a gene expression matrix.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated by Ostarine compared to vehicle controls.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or IPA (Ingenuity Pathway Analysis) to identify biological pathways and processes that are significantly enriched among the differentially expressed genes.
-
Proteomics: Quantitative Mass Spectrometry
Proteomics provides a direct measure of the functional molecules in the cell. A bottom-up proteomics approach is commonly used to identify and quantify thousands of proteins.
4.3.1 Detailed Protocol: Bottom-Up Proteomics (GeLC-MS/MS)
-
Sample Preparation:
-
Culture and treat cells (e.g., HepG2) with Ostarine and vehicle control in larger formats (e.g., 6-well plates or T-75 flasks) to obtain sufficient protein yield.
-
Lyse cells and harvest total protein.
-
Quantify protein concentration.[27]
-
-
Protein Digestion:
-
Peptide Cleanup: Desalt the peptide mixture using solid-phase extraction (e.g., C18 columns) to remove contaminants that interfere with mass spectrometry.[29]
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Peptides are separated by the LC based on hydrophobicity.
-
As peptides elute, the mass spectrometer performs two stages of analysis: MS1 (measures the mass-to-charge ratio of intact peptides) and MS2 (selects specific peptides, fragments them, and measures the masses of the fragments).
-
-
Data Analysis:
-
Database Searching: Search the MS2 fragmentation spectra against a protein database (e.g., UniProt) to identify the peptide sequences.
-
Protein Inference: Assemble the identified peptides to infer the proteins present in the sample.
-
Quantification: Use label-free quantification (LFQ) to compare the MS1 signal intensity of peptides between Ostarine-treated and control samples to determine relative protein abundance.
-
Pathway Analysis: Similar to transcriptomics, perform pathway analysis on the differentially abundant proteins to identify affected biological processes.
-
Part IV: In Vivo Confirmation and Safety Pharmacology
Findings from in vitro and 'omics' studies must be validated in a whole-organism context. In vivo studies are essential to understand the systemic effects, pharmacokinetics, and potential toxicities of Ostarine.
Rationale for In Vivo Studies
Cell culture models lack the complex interplay between different organs, systemic metabolism, and homeostatic regulation present in a living organism. Animal models are indispensable for confirming whether in vitro off-target effects translate to clinically relevant in vivo toxicity and for performing regulatory safety pharmacology studies.[6]
Rodent Model of Drug-Induced Liver Injury (DILI)
5.2.1 Detailed Protocol: Rat DILI Study
-
Animal Model: Use male Wistar or Sprague-Dawley rats.[30]
-
Dosing: Administer Ostarine orally via gavage daily for a period of 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be a multiple of the expected efficacious dose to identify potential toxicities.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: Collect blood at baseline and at the end of the study via cardiac puncture under terminal anesthesia. Analyze serum for key liver injury biomarkers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and perform a full necropsy.
-
Weigh key organs, especially the liver.
-
Collect liver tissue for histopathological analysis. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate the slides for signs of injury (e.g., necrosis, inflammation, steatosis).
-
Cardiovascular Safety Pharmacology in Rodents
This study is designed to assess the effects of Ostarine on key cardiovascular parameters, aligning with ICH S7A/S7B guidelines.[31]
5.3.1 Detailed Protocol: Rat Telemetry Study
-
Animal Model and Surgical Implantation: Use telemeter-implanted rats. The telemetry device is surgically implanted to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals, which minimizes stress-induced artifacts.[32]
-
Dosing and Data Collection: After a recovery period, administer a single dose of Ostarine at multiple levels. Continuously record cardiovascular data from a pre-dose baseline period through at least 24 hours post-dose.
-
Data Analysis:
-
Hemodynamics: Analyze changes in systolic/diastolic blood pressure and heart rate compared to baseline.
-
ECG Analysis: Analyze key ECG intervals, including PR, QRS, and especially the QT interval. The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's correction for rodents) to yield the QTc. A significant prolongation of the QTc interval can be an indicator of proarrhythmic risk.[14]
-
Synthesis and Conclusion
The investigation of Ostarine's off-target effects requires a disciplined, multi-faceted approach. This guide outlines a logical progression from broad, unbiased screening to specific, functional validation in both in vitro and in vivo systems. By systematically applying receptor binding assays, mechanistic cellular studies, advanced 'omics' technologies, and confirmatory safety pharmacology, researchers can build a comprehensive safety and activity profile of Ostarine. This detailed understanding is paramount for predicting potential clinical adverse events, elucidating mechanisms of toxicity, and ultimately ensuring the safe development of this and future generations of selective androgen receptor modulators.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Haloquinones in HepG2 Cells.
- reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour.
- Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam.
- OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.
- OECD. (n.d.). Test No. 456: H295R Steroidogenesis Assay.
- Swolverine. (2023, August 11). What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t.
- Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Acetaminophen-induced Liver Injury: from Animal Models to Humans.
- Ye, C., et al. (2018). DRUG-seq for miniaturized high-throughput transcriptome profiling in drug discovery.
- Hecker, M., et al. (2009). The OECD validation program of the H295R Steroidogenesis Assay for the identification of in vitro inhibitors and inducers of testosterone and estradiol production. Phase 2. Environmental Science and Pollution Research, 16(2), 211-223.
- Tinwell, H., et al. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. Regulatory Toxicology and Pharmacology, 143, 105461.
- Hecker, M., et al. (2011). The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental Science and Technology, 45(10), 4471-4481.
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Methodological & Application
Application Notes & Protocols: Ostarine (MK-2866) in Rat Models
Introduction: The Role of Ostarine in Preclinical Research
Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest in the scientific community.[1][2] Developed initially for conditions like muscle wasting (cachexia) and osteoporosis, its unique mechanism of action offers a compelling alternative to traditional anabolic steroids.[1][2] Unlike anabolic steroids, Ostarine was designed to exert tissue-selective anabolic effects, primarily on skeletal muscle and bone, while minimizing the androgenic side effects on other tissues like the prostate and sebaceous glands.[1][3][[“]]
These characteristics make Ostarine a valuable tool in preclinical rat models for studying sarcopenia, osteoporosis, cachexia, and general musculoskeletal physiology.[2][[“]][[“]] This guide provides an in-depth overview of its mechanism, field-proven experimental protocols, and critical considerations for designing robust and reproducible studies in rat models.
Mechanism of Action: Tissue-Selective Androgen Receptor Modulation
The therapeutic potential of Ostarine stems from its high affinity and selectivity for the androgen receptor (AR).[7] Its action can be understood through two primary pathways:
-
Genomic Pathway (Classical Signaling): Ostarine binds to the AR in the cytoplasm of target cells (e.g., myocytes, osteoblasts). This ligand-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA. This action modulates the transcription of specific genes, leading to increased muscle protein synthesis and differentiation, and enhanced bone formation.[[“]][8] Key myogenic regulatory factors like MyoD, myogenin, and MyH (Myosin Heavy Chain) are upregulated.[[“]][8][9]
-
Non-Genomic Pathway (Rapid Signaling): Ostarine can also activate signaling cascades independent of direct gene transcription.[8] This includes the activation of kinases like ERK1/2 (Extracellular signal-regulated kinase), which are involved in cell proliferation and survival, further contributing to its anabolic effects on muscle tissue.[[“]][8]
This tissue selectivity is the cornerstone of its favorable safety profile compared to testosterone. Ostarine does not undergo 5-alpha-reduction to dihydrotestosterone (DHT) or aromatization to estrogen, thereby avoiding many of the side effects associated with traditional androgens.[3][[“]][[“]]
Experimental Design & Strategic Considerations
A well-designed study is crucial for obtaining meaningful data. The choices of animal model, dosage, and administration route must be justified by the research question.
Animal Model Selection
-
Wistar and Sprague-Dawley Rats: These are the most common strains used in Ostarine research due to their well-characterized physiology and handling ease.[8][10][11] Male rats are typically used for general anabolic studies, while specific models are employed for disease states.
-
Ovariectomized (OVX) Rat Model: This is the gold standard for modeling postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss. This model is ideal for testing Ostarine's efficacy in preventing or reversing osteoporotic changes.[12][13][14][15][16][17]
-
Orchiectomized (Orx) Rat Model: Orchiectomy (castration) creates an androgen-deficient state, modeling male hypogonadism and associated osteoporosis. This model is used to evaluate Ostarine's ability to provide anabolic support in the absence of endogenous testosterone.[10][18][19]
-
Diet-Induced Obesity (DIO) Model: For studies focused on metabolic effects, rats can be fed a high-fat diet to induce obesity and insulin resistance, allowing for the investigation of Ostarine's impact on body composition and metabolic parameters.[20]
Dosage and Administration Rationale
The selection of a dose is a critical variable. Based on extensive preclinical data, a tiered approach is recommended.
| Dose Tier | Dosage Range (mg/kg/day) | Rationale & Primary Application | References |
| Low | 0.04 - 0.4 mg/kg | Threshold Efficacy & Bone Health: This range is effective for demonstrating anabolic effects on muscle and is particularly relevant for bone health studies in OVX models. The 0.4 mg/kg dose is frequently cited as providing robust effects without significant side effects. | [8][9][10][11][12][13][14][15][20] |
| Intermediate | 0.4 - 4.0 mg/kg | Robust Anabolism & Muscle Wasting Models: The higher end of this range is used to elicit more pronounced muscle hypertrophy. It is suitable for cachexia or severe muscle atrophy models where a strong anabolic stimulus is required. | [12][13][14][15][17] |
| High | > 4.0 mg/kg | Pharmacology & Safety Studies: High doses are generally reserved for toxicological assessments or to investigate the dose-dependent saturation of androgenic side effects (e.g., impact on prostate or uterine weight). | [12][14][15][17] |
Administration Route:
-
Oral Gavage (PO): Ostarine has good oral bioavailability. This route mimics the intended clinical application for humans and is suitable for long-term studies.[10][13]
-
Subcutaneous Injection (SC): This route provides a consistent and controlled release, bypassing first-pass metabolism. It is often used to ensure precise dosing and bioavailability.[8][9][11][20][21]
Vehicle Selection: Ostarine is a powder that requires solubilization. Common vehicles include:
-
Other options include solutions with DMSO, Tween-80, and saline.[21]
Causality: The choice of vehicle is critical for ensuring the compound remains in solution and is delivered effectively. A vehicle-only control group is mandatory to isolate the effects of Ostarine from any potential effects of the solvent mixture.
Detailed Experimental Protocols
The following protocols are generalized templates. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Muscle Anabolism in Healthy Male Wistar Rats
Objective: To evaluate the effect of Ostarine on skeletal muscle mass and myogenic gene expression.
Materials:
-
Male Wistar rats (160-200g)[11]
-
Ostarine (MK-2866) powder
-
Vehicle: Ethanol (10%) and PEG300 (90%)
-
Standard rat chow and water ad libitum
-
Animal scale, gavage needles or injection supplies
Procedure:
-
Acclimatization: Acclimate rats for at least one week under standard conditions (12h light/dark cycle, 22-24°C).[9][11]
-
Group Allocation: Randomly divide animals into groups (n=8-10 per group):
-
Group 1: Control (No treatment)
-
Group 2: Vehicle Control (Ethanol/PEG300)
-
Group 3: Ostarine (0.4 mg/kg body weight)
-
-
Preparation of Dosing Solution:
-
Calculate the total amount of Ostarine needed for the study duration.
-
Dissolve Ostarine powder in the vehicle to achieve the final concentration for the 0.4 mg/kg dose. Ensure the dosing volume is consistent (e.g., 1 mL/kg).
-
Self-Validation: The solution should be clear. If precipitation occurs, gentle warming or vortexing may be required. Prepare fresh solutions regularly.
-
-
Administration:
-
Endpoint Collection (Day 31):
-
Euthanize rats under CO2 anesthesia.
-
Dissect key anabolic and androgenic tissues: levator ani muscle, gastrocnemius muscle, heart, and prostate.
-
Record the wet weight of each tissue immediately.
-
Process tissues for further analysis:
-
Protocol 2: Bone Protection in an Ovariectomized (OVX) Rat Model
Objective: To assess Ostarine's ability to prevent bone loss in a model of postmenopausal osteoporosis.
Materials:
-
Ostarine (MK-2866) powder
-
Vehicle solution
-
Surgical suite for ovariectomy
Procedure:
-
Acclimatization & Surgery:
-
Group Allocation (Post-Induction):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + Ostarine (0.4 mg/kg)
-
Group 4: OVX + Ostarine (4.0 mg/kg)
-
-
Administration:
-
Endpoint Collection (End of Week 5):
-
Bone Analysis:
-
Micro-CT Analysis: Quantify bone mineral density (BMD), bone volume fraction (BV/TV), and other trabecular and cortical bone parameters.[10][13]
-
Biomechanical Testing: Perform three-point bending tests on femora to determine bone strength (e.g., maximal load, stiffness).
-
Ashing: Determine the organic and inorganic content of the bones.[10]
-
Summary of Expected Outcomes
The following table summarizes potential outcomes based on published literature. Results can vary based on the specific experimental conditions.
| Parameter | Expected Outcome with Ostarine (0.4 mg/kg) | Rationale | References |
| Levator Ani Muscle Mass | Significant Increase | High AR density makes it a sensitive indicator of anabolic activity. | [8][9] |
| Gastrocnemius Muscle Mass | Moderate Increase | Represents general skeletal muscle anabolism. | [8] |
| Myogenin/MyoD Expression | Significant Increase | Upregulation of these genes confirms a myogenic mechanism of action. | [8][9] |
| Femoral/Vertebral BMD (in OVX) | Increase / Prevention of Loss | Demonstrates osteo-anabolic and anti-resorptive effects. | [10][13] |
| Prostate Weight (in intact males) | Minimal to No Change | Key indicator of Ostarine's tissue selectivity compared to testosterone. | [10] |
| Serum Lipids (Total Cholesterol) | Potential Increase | Ostarine can modulate lipid metabolism. | [3][22] |
| Serum Glucose | Potential Decrease | May improve insulin sensitivity. | [3][22] |
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Böker, K. O., et al. (2023). Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. Journal of Bone and Mineral Metabolism. [Link]
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Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology. [Link]
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Ostarine (MK-2866) Dosage Calculation for Animal Studies: Application Notes and Protocols
<
For Research Use Only. Not for human use.
Authored by: Senior Application Scientist
Publication Date: October 26, 2023
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prudent calculation of Ostarine (MK-2866) dosages for preclinical animal studies. Ostarine, a selective androgen receptor modulator (SARM), has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] These notes offer a detailed framework for designing and executing methodologically sound and ethically responsible animal studies. The protocols herein emphasize scientific integrity, from understanding the compound's mechanism of action to meticulous dose preparation and diligent in-life monitoring, ensuring the generation of reproducible and reliable data.
Introduction: Ostarine (MK-2866) in Preclinical Research
Ostarine (also known as Enobosarm or GTx-024) is a nonsteroidal SARM developed for its tissue-selective anabolic effects.[1][2] Unlike traditional anabolic steroids, Ostarine was designed to preferentially target androgen receptors in muscle and bone, minimizing androgenic side effects in other tissues like the prostate.[2][3] This selectivity makes it a compound of high interest for investigating potential treatments for muscle wasting diseases (cachexia), age-related muscle loss (sarcopenia), and osteoporosis.[1][2][4]
Preclinical animal studies are a cornerstone of drug discovery and development, providing essential data on a compound's safety, efficacy, and pharmacokinetic profile before human trials can be considered.[5][6][7] Accurate dosage calculation is paramount in these studies to ensure that the results are both meaningful and reproducible. This guide will walk researchers through the critical considerations and steps for determining appropriate Ostarine dosages for their animal models.
Mechanism of Action of Ostarine
A fundamental understanding of Ostarine's mechanism of action is crucial for designing relevant animal studies and interpreting their outcomes. Ostarine exerts its effects by selectively binding to androgen receptors (AR) in target tissues.[1][8][[“]]
-
Selective Androgen Receptor Binding: Ostarine binds to ARs in skeletal muscle and bone, initiating a cascade of events that promote anabolic activity.[3]
-
Anabolic Signaling: This binding activates signaling pathways that lead to increased muscle protein synthesis and enhanced bone mineral density.[3]
-
Tissue Selectivity: A key feature of Ostarine is its ability to stimulate anabolic activity in muscle and bone with less impact on reproductive tissues compared to traditional steroids.[1][3]
-
Gene Expression Modulation: The Ostarine-AR complex influences the transcription of specific genes involved in muscle growth and repair.[1]
Caption: A generalized workflow for an Ostarine animal study.
Endpoint Analysis
The selection of appropriate endpoints is crucial for evaluating the efficacy and safety of Ostarine. [10][11]
-
Primary Endpoints: These are the main outcomes the study is designed to measure, such as changes in lean muscle mass or bone mineral density. [10]* Secondary Endpoints: These can provide additional information, such as changes in muscle function or biomarkers. [10]* Safety Endpoints: These are used to assess the potential adverse effects of the compound, and may include measurements of liver enzymes or changes in organ weight. [[“]][[“]][[“]]
Conclusion
The successful execution of preclinical animal studies with Ostarine requires a meticulous and scientifically rigorous approach. By adhering to the principles and protocols outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data that will contribute to a better understanding of the therapeutic potential of this compound. Ethical considerations and the welfare of the research animals must always be the foremost priority.
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- 14. consensus.app [consensus.app]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Ostarine in Human Urine
Abstract
Ostarine (Enobosarm, MK-2866) is a Selective Androgen Receptor Modulator (SARM) with anabolic properties, leading to its misuse in sports and prompting strict regulation by anti-doping authorities.[1][[“]] This document presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of total Ostarine in human urine. The protocol incorporates a critical enzymatic hydrolysis step to cleave Ostarine-glucuronide, the major urinary metabolite, thereby significantly enhancing the detection window and ensuring compliance with World Anti-Doping Agency (WADA) guidelines.[3][4][5] The methodology utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis on a triple quadrupole mass spectrometer. This guide provides a step-by-step protocol, explains the scientific rationale behind key procedural choices, and presents validation data demonstrating the method's suitability for routine use in high-stakes testing environments.
Introduction: The Analytical Challenge of Ostarine Detection
Ostarine is a non-steroidal SARM that selectively binds to the androgen receptor, promoting muscle growth without many of the side effects associated with traditional anabolic steroids.[3] Its potential for performance enhancement has led to its inclusion on the WADA Prohibited List under section "S1.2 Other Anabolic Agents".[[“]][[“]] Consequently, sensitive and unequivocal detection methods are paramount for anti-doping enforcement.
Upon administration, Ostarine is metabolized in the human body, with a significant portion being excreted in urine as a phase-II glucuronide conjugate.[4][7] Relying solely on the detection of the parent (unconjugated) compound would drastically shorten the detection window and could lead to false-negative results.[3][8] WADA technical letters explicitly state that an Adverse Analytical Finding (AAF) for Ostarine should be based on the detection of the parent compound and/or its glucuronidated conjugate.[4][9] Therefore, the gold-standard analytical approach involves an enzymatic hydrolysis step to convert Ostarine-glucuronide back to the parent drug, allowing for the quantification of "total" Ostarine.[5]
LC-MS/MS has emerged as the definitive technique for this analysis due to its superior sensitivity, selectivity, and speed compared to other methods.[10][11] This application note details a complete workflow, from sample preparation to data acquisition, designed for robust and reliable Ostarine quantification.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate, concentrate, and accurately measure Ostarine from a complex urine matrix.
-
Enzymatic Hydrolysis: The urine sample is first treated with β-glucuronidase enzyme. This crucial step cleaves the glucuronic acid moiety from the Ostarine-glucuronide conjugate, converting it to the free, unconjugated Ostarine. This ensures that the total concentration is measured.[12]
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., Ostarine-d4) is added at the beginning of the sample preparation. This is critical for correcting variations in extraction recovery and mitigating matrix effects, which are common interferences in urine analysis that can suppress or enhance the analyte signal.[13][14]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge. This step selectively retains Ostarine while washing away interfering matrix components like salts, urea, and pigments. A final elution step recovers the purified and concentrated analyte.[15]
-
LC Separation: The cleaned extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates Ostarine from any remaining matrix components based on polarity.
-
MS/MS Detection and Quantification: The analyte eluting from the LC column is ionized via electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor ion-to-product ion transition for Ostarine, providing unequivocal identification and accurate quantification.[16]
Figure 1: General workflow for Ostarine quantification in urine.
Materials and Reagents
-
Standards: Ostarine certified reference material, Ostarine-d4 (internal standard).
-
Enzyme: β-glucuronidase from E. coli.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), ammonium formate, sodium acetate buffer.
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
Labware: Autosampler vials, microcentrifuge tubes, volumetric flasks, pipettes.
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ostarine and Ostarine-d4 reference standards in methanol to create primary stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a water/methanol (50:50, v/v) mixture.
-
Calibration Curve: Spike blank human urine with the working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.05 to 25 ng/mL).[16]
-
Quality Controls: Prepare QC samples in blank urine at low, medium, and high concentration levels (e.g., 0.15, 7.5, and 20 ng/mL).
Sample Preparation Protocol
This protocol is designed to maximize recovery while minimizing matrix interference.
-
Aliquoting: Pipette 2 mL of each urine sample, calibrator, or QC into a labeled 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Ostarine-d4 working solution (e.g., 50 ng/mL) to each tube and vortex briefly.
-
Buffering: Add 1 mL of 0.5 M sodium acetate buffer (pH 5.2). Vortex to mix.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Cap the tubes, vortex, and incubate in a water bath at 60°C for 1 hour. This temperature and time are optimized for efficient cleavage of the glucuronide bond without degrading the analyte.
-
Cooling: After incubation, cool the samples to room temperature.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Solid-Phase Extraction (SPE) step-by-step process.
Instrumental Analysis: LC-MS/MS Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Liquid Chromatography
| Parameter | Recommended Setting |
| Instrument | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate |
Causality: The use of a sub-2 µm particle C18 column provides high-resolution separation. The acidic mobile phase (formic acid) promotes protonation of Ostarine, making it suitable for positive ion electrospray ionization and improving chromatographic peak shape.
Mass Spectrometry
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Causality: ESI+ is highly efficient for ionizing nitrogen-containing compounds like Ostarine. MRM provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns, virtually eliminating false positives from matrix interferences.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ostarine (Quantifier) | 390.1 | 273.1 | 20 |
| Ostarine (Qualifier) | 390.1 | 95.1 | 35 |
| Ostarine-d4 (IS) | 394.1 | 277.1 | 20 |
Note: These values are typical and must be optimized on the specific mass spectrometer being used.
Method Validation and Performance
A validated method ensures that the results are reliable, reproducible, and fit for purpose. The following parameters should be assessed according to established guidelines.
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.995 | 0.9999[16] |
| Range | 0.05 - 25 ng/mL | Meets WADA requirements[17] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 pg/mL[16] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; RSD < 20% | 0.05 ng/mL |
| Accuracy (% RE) | Within ±15% (±20% at LOQ) | 1.6 – 7.5%[16] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | 0.8 – 4.5%[16] |
| Matrix Effect | Within 85-115% | Mitigated by internal standard |
| Recovery | Consistent and reproducible | 96.0 – 102.3%[16] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of total Ostarine in human urine. The integration of enzymatic hydrolysis is essential for accurately reflecting analyte excretion and maximizing the detection window, a critical requirement in anti-doping analysis. The use of solid-phase extraction effectively cleans the sample, while the specificity of UHPLC-MS/MS provides the high degree of confidence needed for reporting. This robust, sensitive, and validated method is fit-for-purpose in research and regulated environments where the accurate detection of Ostarine is required.
References
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Görgens, C., Guddat, S., Schänzer, W., & Thevis, M. (2020). Elimination profiles of microdosed ostarine mimicking contaminated products ingestion. Drug Testing and Analysis. Available at: [Link]
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Sobolevsky, T. G., & Rodchenkov, G. M. (2012). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Drug Testing and Analysis. Available at: [Link]
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Slíž, K., Piešťanský, J., & Mikuš, P. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. Methods and Protocols. Available at: [Link]
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National Center for Biotechnology Information. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. Available at: [Link]
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Flores, L. (2022). Detection of Basic Doping Agents in Equine Urine using Liquid Chromatography – Mass Spectrometry. eScholarship, University of California. Available at: [Link]
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Taoussi, O., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. International Journal of Molecular Sciences. Available at: [Link]
-
World Anti-Doping Agency. (2018). WADA Technical Letter – TL12 Ostarine. Available at: [Link]
-
Wiley Analytical Science. (2023). New LC-MS method detects over 50 doping agents in horse urine. Available at: [Link]
-
Mazzarino, M., et al. (2016). Development and validation of a liquid chromatography–mass spectrometry procedure after solid-phase extraction for detection of 19 doping peptides in human urine. Drug Testing and Analysis. Available at: [Link]
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Read by QxMD. Ostarine Metabolism and Detection. Available at: [Link]
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Consensus. (n.d.). Is ostarine banned by the World Anti-Doping Agency (WADA)?. Available at: [Link]
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Consensus. (n.d.). Is ostarine banned by the World Anti-Doping Agency (WADA)?. Available at: [Link]
-
ResearchGate. (2024). Relative abundance of ostarine (S-22) excreted in bovine urine samples... Available at: [Link]
-
World Anti-Doping Agency. (2020). WADA Technical Letter – TL12 Enobosarm (Ostarine). Available at: [Link]
-
V, R., et al. (2012). A simple and rapid ESI-LC-MS/MS method for simultaneous screening of doping agents in urine samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. Available at: [Link]
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Llorca-Bordá, M., et al. (2012). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine. Analyst. Available at: [Link]
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Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]
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Mercolini, L., et al. (2020). Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids. Molecules. Available at: [Link]
-
Consensus. (n.d.). Is ostarine banned by the World Anti-Doping Agency (WADA)?. Available at: [Link]
-
Lee, D., et al. (2019). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. Available at: [Link]
-
Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]
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Gadaj, A., et al. (2020). Enhanced UHPLC-MS/MS screening of selective androgen receptor modulators following urine hydrolysis. Data in Brief. Available at: [Link]
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Farmacia Journal. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Available at: [Link]
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Restek. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Available at: [Link]
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OUCI. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of an UHPLC Method for Ostarine Determination in Dietary Supplements. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Ostarine (MK-2866) in Research Samples
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ostarine (MK-2866, Enobosarm) in research samples, particularly from biological matrices like plasma or serum. Ostarine is an investigational selective androgen receptor modulator (SARM) developed for conditions like muscle wasting.[1][2] Its precise measurement is critical for preclinical and research studies investigating its pharmacokinetics, efficacy, and metabolism. This guide provides a comprehensive framework, from the underlying scientific principles to detailed, step-by-step protocols for sample preparation, chromatographic analysis, and method validation, designed for researchers and drug development professionals.
Introduction and Scientific Principle
Ostarine is a non-steroidal SARM designed to selectively bind to androgen receptors (AR) in tissues like muscle and bone, stimulating anabolic activity with potentially fewer side effects than traditional anabolic steroids.[2][[“]][4] Accurate quantification is essential for understanding its disposition in biological systems.
High-Performance Liquid Chromatography (HPLC) is the industry-standard analytical technique for verifying the purity, identity, and concentration of chemical compounds like SARMs.[5] The method described herein is a Reversed-Phase HPLC (RP-HPLC) procedure coupled with Ultraviolet (UV) detection.
Principle of Separation: The core of this method relies on the partitioning of Ostarine between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase. Ostarine, being a moderately non-polar molecule, is retained on the C18 column. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase (gradient elution), Ostarine is eluted and subsequently detected by a UV detector as it passes through the flow cell. The area under the resulting chromatographic peak is directly proportional to its concentration in the sample.
Materials and Instrumentation
Reagents and Standards
-
Ostarine (MK-2866) reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid (FA), LC-MS Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Plasma or Serum (Control Matrix)
Instrumentation and Chromatographic Conditions
The foundation of a reliable method is a well-defined and stable chromatographic system. The following table outlines the instrumental parameters that have been optimized for this analysis.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with autosampler and UV detector is sufficient. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for Ostarine. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates residual silanols on the column, preventing peak tailing and ensuring Ostarine is in a consistent ionic state for reproducible retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic solvent for eluting moderately non-polar compounds from a C18 column. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10-12 min: 30% B | A gradient elution ensures that Ostarine is eluted as a sharp peak with a reasonable retention time, while also cleaning the column of more non-polar matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and run time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detection | 270 nm | Ostarine contains a chromophore that absorbs UV light, with a maximum absorbance around this wavelength, providing good sensitivity. |
Experimental Protocols
Preparation of Standards
Accurate standards are the bedrock of quantification.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ostarine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol.
-
Calibration Standards (e.g., 0.1 - 25 µg/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with a 50:50 mixture of methanol and water. This range has been shown to provide good linearity.[6]
Sample Preparation: A Critical Step
Biological samples like plasma contain high concentrations of proteins that can interfere with analysis and damage the HPLC column.[7][8][9] Therefore, protein removal is a mandatory step. Two common methods are presented below: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
PPT is a fast, cost-effective method suitable for high-throughput analysis.[10] It involves adding an organic solvent to denature and precipitate proteins.[7][10]
Protocol:
-
Aliquot 100 µL of the plasma research sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio is effective for protein removal).[10]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
SPE provides a cleaner extract than PPT by selectively binding the analyte to a sorbent while interferences are washed away. This is the preferred method when maximum sensitivity and column longevity are required.
Protocol:
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.[11]
-
Load: Mix 100 µL of the plasma sample with 400 µL of water and load the diluted sample onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.[11]
-
Elute: Elute the retained Ostarine from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% FA) for injection.
System Suitability and Method Validation
To ensure the integrity of the analytical results, the system's performance must be verified before analysis, and the method itself must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14]
System Suitability Testing (SST)
SST is a mandatory check to ensure the HPLC system is performing adequately on the day of analysis.[15][16][17][18] Before running samples, inject a mid-concentration standard (e.g., 10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[19] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and pump.[19] |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump's flow rate. |
If the system fails SST, the issue must be investigated and resolved before proceeding with sample analysis.
Method Validation Protocol
A full validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[12][14]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of matrix components. | The peak for Ostarine should be free of interference at its retention time in a blank matrix sample. |
| Linearity & Range | A linear relationship between concentration and peak area over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of the measured value to the true value. Assessed by spiking control matrix at low, mid, and high concentrations. | 85-115% recovery |
| Precision | The agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 15% |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10.[19] Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3.[19] |
Visual Workflows and Data Analysis
Data Analysis
-
Calibration Curve: Plot the peak area of the calibration standards versus their known concentrations.
-
Linear Regression: Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of Ostarine in the research samples by substituting their measured peak areas (y) into the regression equation and solving for x.
Experimental Workflow Diagrams
Caption: Comparative workflows for sample preparation: rapid Protein Precipitation vs. high-purity Solid-Phase Extraction.
Caption: Overview of the complete analytical process from sample receipt to final report generation.
References
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- What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group.
- System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- How to prepare plasma samples for HPLC analysis? (2013, December 29). ResearchGate.
- System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
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- LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. (2019, May 4). Farmacia Journal.
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Application Note & Protocol: Evaluating Ostarine (MK-2866) in an Ovariectomized Rat Model of Postmenopausal Osteoporosis and Sarcopenia
Abstract & Scientific Rationale
Postmenopausal osteoporosis, characterized by a rapid decline in bone mineral density (BMD) due to estrogen deficiency, and the concurrent age-related loss of muscle mass and function (sarcopenia), represent significant health burdens.[1] The ovariectomized (OVX) rat is a well-established and validated preclinical model that mimics the hormonal and skeletal changes observed in postmenopausal women, making it the gold standard for evaluating novel therapeutics.[2][3]
Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal Selective Androgen Receptor Modulator (SARM) designed to provide the anabolic benefits of androgens in target tissues like bone and muscle, while minimizing androgenic side effects in other tissues, such as the prostate or sebaceous glands.[4][5] Its mechanism of action involves selective binding to androgen receptors, which stimulates anabolic signaling pathways, promoting protein synthesis in muscle and enhancing bone mineral density.[6][[“]] This tissue selectivity presents a promising therapeutic strategy for simultaneously addressing bone loss and muscle wasting.[8][9]
This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of Ostarine in the OVX rat model. The protocol outlines experimental design, surgical procedures, detailed endpoint analyses, and data interpretation, grounded in established scientific methodologies.
Experimental Design & Rationale
A well-controlled study design is critical for unambiguous data interpretation. The following experimental groups are recommended to isolate the effects of Ostarine from those of the surgery and vehicle.
2.1 Animal Model Selection
-
Species/Strain: Female Sprague-Dawley or Wistar rats are the most common strains used and respond similarly to ovariectomy.[1]
-
Age: Rats should be skeletally mature at the time of OVX to model the human condition. An age of 3-6 months is commonly used.[1][10]
-
Acclimation: Animals must be acclimated to the facility for at least one week prior to any procedures.[11]
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2.2 Experimental Groups
A multi-arm study is essential to differentiate the effects of estrogen depletion from the therapeutic effects of the compound.
| Group ID | Group Name | Description | Rationale |
| G1 | SHAM | Sham-operated + Vehicle | Serves as the healthy, non-osteoporotic baseline control. |
| G2 | OVX + Vehicle | Ovariectomized + Vehicle | Serves as the disease model control, demonstrating the effects of estrogen deficiency. |
| G3 | OVX + Ostarine (Low Dose) | Ovariectomized + 0.4 mg/kg Ostarine | Evaluates the efficacy at a clinically relevant, lower therapeutic dose.[10][12] |
| G4 | OVX + Ostarine (High Dose) | Ovariectomized + 4.0 mg/kg Ostarine | Determines dose-dependent effects and potential efficacy ceiling.[10][12] |
Experimental Workflow & Timeline
The following diagram outlines the key phases of the study, from animal arrival to final data analysis. A typical study duration, including a bone loss induction period and treatment phase, is 13-18 weeks.
Caption: High-level experimental workflow from animal acclimation to endpoint analysis.
Detailed Protocols
4.1 Protocol: Bilateral Ovariectomy (OVX)
The dorsal approach is a common and effective surgical method.[1]
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Preparation: Shave the fur over the dorsolateral area, midway between the last rib and the iliac crest. Aseptically prepare the surgical site using alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a single, ~1.5 cm longitudinal skin incision on the dorsal midline.
-
Locating the Ovary: Move the skin incision to one side of the spine. The ovary is located in a fat pad just beneath the muscle wall. Make a small incision through the muscle layer to enter the peritoneal cavity.
-
Ovary Removal: Gently exteriorize the ovary and associated fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture (e.g., 4-0 chromic gut). Carefully excise the ovary distal to the ligature.
-
Closure (Side 1): Return the uterine horn to the peritoneal cavity. Close the muscle wall incision with 1-2 sutures.
-
Repeat for Side 2: Shift the same skin incision to the contralateral side and repeat steps 4-6 to remove the second ovary.
-
Final Closure: Close the skin incision with wound clips or non-absorbable sutures.
-
SHAM Control: For the SHAM group (G1), perform steps 1-4, gently exteriorize the ovary, and then return it to the peritoneal cavity without ligation or excision before closing (steps 6 & 8).
-
Post-Operative Care: Administer a post-operative analgesic (e.g., buprenorphine) as per IACUC guidelines. House rats individually for one week to monitor recovery and prevent wound disruption.[3]
4.2 Protocol: Ostarine Formulation & Administration
-
Vehicle Preparation: Ostarine is soluble in various vehicles. A common choice is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Ostarine Formulation: Calculate the required concentration based on the average body weight of the treatment groups and the target dose (e.g., 0.4 mg/kg and 4.0 mg/kg). For a 300g rat receiving a 4 mg/kg dose with a gavage volume of 5 mL/kg, the concentration would be 0.8 mg/mL.
-
Administration: Administer the prepared solution or vehicle daily via oral gavage for the duration of the treatment period (e.g., 5 weeks).[10][12] Ensure consistent timing of administration each day.
4.3 Protocol: Endpoint Collection & Analysis
At the study terminus, collect tissues for a multi-faceted analysis of bone, muscle, and systemic effects.
In-Life Measurements & Euthanasia
-
Body Weight: Record weekly throughout the study. OVX rats typically gain more weight than SHAM controls.[13]
-
Grip Strength: Assess hindlimb muscle function weekly during the treatment phase using a grip strength meter. This provides a non-invasive measure of functional strength.[14][15]
-
Euthanasia & Blood Collection: At the end of the treatment period, euthanize animals via CO₂ asphyxiation followed by cardiac puncture for blood collection.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Aliquot and store at -80°C for biomarker analysis.
Tissue Harvesting & Verification
-
Uterus: Dissect and weigh the uterus. Significant uterine atrophy in OVX groups compared to the SHAM group confirms the success of the ovariectomy.[1]
-
Muscles: Carefully dissect and weigh key hindlimb muscles, such as the gastrocnemius and soleus.[12] One muscle can be fixed in 10% neutral buffered formalin for histology, while the other can be snap-frozen in liquid nitrogen for biochemical assays.
-
Bones: Dissect the femurs and tibiae. Clean them of soft tissue. Store bones wrapped in saline-soaked gauze at -20°C for micro-computed tomography (µCT) and biomechanical testing.
Bone Analysis Protocols
-
Micro-Computed Tomography (µCT): This is the gold standard for 3D microarchitectural analysis.[16][17]
-
Scanning: Scan the proximal tibia or distal femur with a voxel size of ≤15 µm.[17]
-
Region of Interest (ROI): Define a standardized ROI in the trabecular bone of the metaphysis, starting a set distance from the growth plate.
-
Analysis: Quantify key trabecular parameters including Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[16] For cortical bone (at the femoral mid-shaft), measure Cortical Thickness (Ct.Th) and Cortical Area (Ct.Ar).
-
-
Biomechanical Testing:
-
Procedure: Perform three-point bending on the femoral mid-shaft to assess bone strength.
-
Parameters: Calculate key metrics including Ultimate Force (strength), Stiffness, and Energy to Failure (toughness).
-
Muscle Analysis Protocols
-
Histology:
-
Processing: Process formalin-fixed muscle tissue, embed in paraffin, and section.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Analysis: Capture images and use analysis software to measure the cross-sectional area (CSA) of individual muscle fibers. Sarcopenia is associated with a reduction in fiber CSA, particularly in type II fibers.[18][19]
-
-
Biochemical Assays: Analyze snap-frozen muscle homogenates for protein content and markers of anabolic/catabolic pathways.
Serum Biomarker Analysis
-
Bone Turnover Markers: Use commercial ELISA kits to quantify markers of bone formation and resorption.
-
Formation Marker: Procollagen type I N-terminal propeptide (P1NP).[20][21]
-
Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).[20][22]
-
Expected Outcome: In the OVX + Vehicle group, expect elevated levels of both markers, indicating a high-turnover state. Effective treatments should normalize these levels.[23][24]
-
Ostarine's Proposed Mechanism of Action
Ostarine exerts its effects by selectively activating the Androgen Receptor (AR) in anabolic tissues. The diagram below illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of Ostarine in muscle and bone cells.
Data Interpretation & Statistical Analysis
-
Statistical Approach: Use a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's test) to compare between the different experimental groups.
-
Key Comparisons:
-
SHAM vs. OVX + Vehicle: This comparison validates the disease model, confirming that ovariectomy induced significant bone loss and muscle atrophy.
-
OVX + Vehicle vs. OVX + Ostarine: These comparisons are the primary test of efficacy. A statistically significant improvement in bone, muscle, or functional parameters in the Ostarine groups indicates a therapeutic effect.
-
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
References
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Swolverine. (2023, August 11). What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide. Retrieved from [Link]
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Element SARMS. (2024, August 28). MK-2866 (Ostarine): How to Get Muscle Growth and Performance. Retrieved from [Link]
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Yousefzadeh, N., Kashfi, K., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ovariectomized rat model of osteoporosis: a practical guide. Retrieved from [Link]
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Predator Nutrition. (2021). MK 2866 Ostarine Side Effects, Benefits & Dosage Review. Retrieved from [Link]
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Consensus. (n.d.). What is Ostarine mechanism of action? Retrieved from [Link]
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Kim, H. Y., & Kim, H. (2020). Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats. Experimental Animals, 69(1), 96–102. Retrieved from [Link]
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Yousefzadeh, N., Kashfi, K., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–101. Retrieved from [Link]
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SARMS.co.uk. (2025). What is Ostarine (MK-2866)? A Complete Guide for UK Researchers in 2025. Retrieved from [Link]
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JoVE. (2025, February 21). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Retrieved from [Link]
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Hoffmann, D. B., Komrakova, M., Pflug, S., von Oertzen, M., Saul, D., Weiser, L., ... & Sehmisch, S. (2019). Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. Journal of bone and mineral metabolism, 37(2), 243–255. Retrieved from [Link]
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Journal of Applied Physiology. (n.d.). Automated rodent in situ muscle contraction assay and myofiber organization analysis in sarcopenia animal models. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. Retrieved from [Link]
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Roch, P. J., Henkies, D., Carstens, A., Krischek, C., Lehmann, W., Sehmisch, S., & Komrakova, M. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in endocrinology, 11, 556581. Retrieved from [Link]
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ResearchGate. (n.d.). Bone turnover markers quantification. Retrieved from [Link]
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ResearchGate. (n.d.). Body weight (a), daily food intake (b), and daily dose of ostarine (OS)... Retrieved from [Link]
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Semantic Scholar. (n.d.). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Retrieved from [Link]
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Bouxsein, M. L., Boyd, S. K., Christiansen, B. A., Guldberg, R. E., Jepsen, K. J., & Müller, R. (2010). Guidelines for assessment of bone microstructure in rodents using micro-computed tomography. Journal of bone and mineral research, 25(7), 1468–1486. Retrieved from [Link]
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Hale, L. V., Sells Galvin, R. J., Risteli, J., Ma, Y. L., Harvey, A. K., Yang, X., ... & Geiser, A. G. (2007). PINP: a serum biomarker of bone formation in the rat. Bone, 40(4), 1103–1109. Retrieved from [Link]
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Matsui, Y., Takagi, M., Sugiura, T., & Harada, A. (2018). Pathophysiological analyses of skeletal muscle in obese type 2 diabetes SDT fatty rats. Journal of toxicologic pathology, 31(1), 13–23. Retrieved from [Link]
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Aurora Scientific. (2024, August 29). Down to the Muscle: Sarcopenia Modelling and Interventions. Retrieved from [Link]
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Semantic Scholar. (n.d.). Guidelines for assessment of bone microstructure in rodents using micro–computed tomography. Retrieved from [Link]
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ResearchGate. (n.d.). Histological changes in sarcopenia and the possible protective role of angiotensin-converting enzyme inhibitors in male albino rats. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in the serum levels of bone turnover markers after SCI and PTH... Retrieved from [Link]
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Chavez, M. B., Chu, E. Y., Kram, V., de Castro, L. F., Somerman, M. J., & Foster, B. L. (2021). Guidelines for Micro-Computed Tomography Analysis of Rodent Dentoalveolar Tissues. JBMR plus, 5(5), e10484. Retrieved from [Link]
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Pond, G. D., Nagle, R. B., & Cress, A. E. (2011). Combined micro CT and histopathology for evaluation of skeletal metastasis in live animals. Journal of visualized experiments : JoVE, (54), 2948. Retrieved from [Link]
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ResearchGate. (n.d.). Serum of bone anabolic/catabolic markers. Retrieved from [Link]
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Lim, J. C., & Beller, J. (2015). MicroCT for Scanning and Analysis of Mouse Bones. Methods in molecular biology (Clifton, N.J.), 1226, 113–132. Retrieved from [Link]
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ResearchGate. (n.d.). Bone turnover markers expressed as CTX-1 and P1NP for each group. Retrieved from [Link]
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Peng, P., van den Handel, E., & Williams, M. (2011). Non-invasive muscle contraction assay to study rodent models of sarcopenia. Journal of visualized experiments : JoVE, (56), 3323. Retrieved from [Link]
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Application Notes & Protocols: Preparation and Stability of Ostarine (MK-2866) for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, quality control, and stability of Ostarine (also known as MK-2866, Enobosarm, or GTx-024). Ostarine is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) investigated for its potential therapeutic applications in treating muscle wasting conditions and osteoporosis.[1][2][3] Ensuring the integrity and stability of Ostarine in a research setting is paramount for generating reproducible and reliable data. These application notes detail validated protocols for solubilization, storage, and analytical verification, explaining the scientific rationale behind each procedural step to empower researchers to maintain compound quality throughout their experimental workflows.
Physicochemical Properties and Solubility Profile
A foundational understanding of Ostarine's chemical and physical properties is essential for its proper handling and application in research. Ostarine is an aryl propionamide derivative characterized by a complex structure that dictates its solubility and stability.[4]
Table 1: Core Chemical and Physical Attributes of Ostarine (MK-2866)
| Attribute | Detail | Reference(s) |
|---|---|---|
| IUPAC Name | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | [5] |
| Synonyms | Enobosarm, GTx-024, SARM S-22 | [6][7] |
| CAS Number | 841205-47-8 | [6][7] |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [4][5] |
| Molecular Weight | 389.33 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Purity (Typical) | ≥98% (must be verified by analysis) | [6][7] |
| UV/Vis. λmax | 251, 271 nm |[6] |
Solubility: A Critical Parameter
The non-steroidal structure of Ostarine renders it sparingly soluble in aqueous solutions, a critical factor for researchers preparing formulations for both in vitro and in vivo studies.[6][8] Its solubility is significantly higher in organic solvents.
-
Causality of Solubility: The presence of multiple aromatic rings and a trifluoromethyl group contributes to the molecule's hydrophobicity, limiting its interaction with water. However, the amide and hydroxyl functionalities allow it to be readily dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols like ethanol.
Table 2: Solubility of Ostarine in Common Laboratory Solvents
| Solvent | Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ~15-100 mg/mL | High variability reported. A concentration of ≥70 mg/mL is achievable.[9] | [8][9][10] |
| Ethanol | ~25 mg/mL | A common choice for initial solubilization before aqueous dilution. | [6][8] |
| Dimethylformamide (DMF) | ~15 mg/mL | Purge with inert gas recommended. | [6][8] |
| Propylene Glycol / PEG400 | Soluble | Commonly used as vehicles for in vivo formulations. | [11][12] |
| Water / Aqueous Buffers | Sparingly Soluble (<1 mg/mL) | Direct dissolution is not recommended for achieving precise concentrations. | [4][8][13] |
| Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | Demonstrates the challenge of achieving high concentrations in buffered systems. |[6][8] |
Preparation of Ostarine Solutions: Protocols and Best Practices
The following protocols are designed to ensure accurate and consistent preparation of Ostarine solutions for experimental use. All manipulations should be performed by qualified personnel using appropriate personal protective equipment (PPE).[12]
Protocol 2.1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
-
Rationale: DMSO is an excellent solvent for Ostarine and is compatible with most in vitro assays when diluted to a final concentration of <0.1%.[9][10] Preparing a concentrated stock minimizes the volume of solvent added to the final experimental system.
-
Step-by-Step Methodology:
-
Tare: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.
-
Weigh: Carefully weigh a precise amount of Ostarine powder (e.g., 1 mg) into the tube. Record the exact weight.
-
Calculate: Determine the required volume of DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example (for 1 mg): Volume = 0.001 g / (389.33 g/mol * 0.010 mol/L) = 0.0002568 L = 256.9 µL.
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mix: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store as recommended in Section 4.
-
Protocol 2.2: Preparation of Aqueous Working Solutions for In Vitro Assays
-
Rationale: Due to Ostarine's poor aqueous solubility, a two-step dilution process is required to prepare working solutions in cell culture media or buffers.[6][8] This prevents the compound from precipitating out of solution.
-
Step-by-Step Methodology:
-
Intermediate Dilution: First, dilute the high-concentration DMSO stock (Protocol 2.1) into a solvent like ethanol or sterile cell culture medium to an intermediate concentration.
-
Final Dilution: Serially dilute the intermediate solution into the final aqueous buffer or media (e.g., PBS, DMEM) to achieve the desired final experimental concentrations.
-
Solvent Control: Crucially, prepare a vehicle control containing the same final concentration of the solvent(s) (e.g., 0.1% DMSO) used to prepare the highest concentration of Ostarine. This is essential to validate that any observed effects are due to the compound and not the solvent.
-
Stability Check: Do not store aqueous working solutions for more than one day, as the compound's stability in these systems is limited.[6] Prepare fresh from stock for each experiment.
-
Analytical Methods for Quality Control (QC)
Verifying the identity and purity of a research chemical is a cornerstone of scientific integrity. In-house QC is a self-validating step that ensures the material meets the required specifications before use in experiments.
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the industry standard for quantifying the purity of chemical compounds.[14] It separates the target compound from impurities and degradation products, allowing for accurate purity assessment based on the relative peak area.
-
Example HPLC Method Parameters:
-
Instrument: UHPLC or HPLC system with UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., Kinetex XB-C18, 100 x 3.0 mm, 2.6 µm).[15]
-
Mobile Phase: Isocratic elution with 75% Methanol and 25% 0.1% Formic Acid in water.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Column Temperature: 25°C.[15]
-
Detection Wavelength: 271 nm.[6]
-
Injection Volume: 2-5 µL.
-
-
Procedure:
-
Prepare a sample of Ostarine at ~10-20 µg/mL in the mobile phase.
-
Inject the sample into the equilibrated HPLC system.
-
Analyze the resulting chromatogram. A high-purity sample (≥98%) should show a single major peak at a consistent retention time. The area of this peak relative to the total area of all peaks determines the purity percentage.
-
Protocol 3.2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS is a powerful technique that confirms both the identity and purity of a compound. It provides the molecular weight of the analyte, which should match the theoretical mass of Ostarine (389.33 g/mol ).
-
Procedure:
-
Utilize an LC system coupled to a mass spectrometer, often with electrospray ionization (ESI).
-
Ostarine can be detected in both positive and negative ionization modes. In negative mode, the deprotonated ion [M-H]⁻ is observed at m/z 388.1.[17]
-
Tandem MS (MS/MS) can be used for further structural confirmation by analyzing fragmentation patterns. Key fragments correspond to ether cleavage and amide cleavage within the molecule.[17]
-
Stability and Storage Guidelines
Improper storage can lead to chemical degradation, resulting in decreased potency and the introduction of unknown impurities into experiments.
Table 3: Recommended Storage Conditions for Ostarine
| Form | Condition | Duration | Rationale & Reference(s) |
|---|---|---|---|
| Solid Powder | -20°C, in a sealed container with a desiccant, protected from light. | ≥ 2 years | Prevents hydrolysis and photodegradation. Long-term stability is highest in this form.[6][7][8] |
| Organic Stock | -20°C to -80°C, in tightly sealed vials. | 1-6 months | Aliquoting is critical to avoid freeze-thaw cycles, which can introduce moisture and degrade the compound.[9][10] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Ostarine is prone to degradation/precipitation in aqueous media. Always prepare fresh for experiments.[6][8] |
Protocol 4.1: Forced Degradation Study for Stability Assessment
-
Rationale: A forced degradation study is an advanced protocol used in drug development to understand a compound's intrinsic stability. By subjecting Ostarine to harsh conditions, researchers can identify potential degradation products and establish its degradation pathways. This is crucial for developing stable formulations and defining appropriate storage conditions.
-
Methodology Overview:
-
Prepare Solutions: Prepare solutions of Ostarine in appropriate solvents.
-
Apply Stress Conditions: Expose separate aliquots to:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid powder or a solution (e.g., 80°C).
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and analyze it by a stability-indicating HPLC method (Protocol 3.1).
-
Evaluate: Compare the chromatograms to an unstressed control. A loss in the main Ostarine peak area and the appearance of new peaks indicate degradation. LC-MS can then be used to identify the mass of the degradation products.[17]
-
Safety and Handling Precautions
-
Research Use Only: Ostarine is an investigational chemical and is not approved for human or veterinary use. It should be handled strictly for laboratory research purposes only.[12]
-
Regulatory Status: Ostarine is listed on the World Anti-Doping Agency (WADA) Prohibited List as an S1 Anabolic Agent.[1] Researchers should be aware of all local and institutional regulations regarding its acquisition and use.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Ostarine powder or solutions to prevent accidental ingestion, inhalation, or skin contact.[4]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
References
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Sarmful. (n.d.). Ostarine Powder 2g (MK-2866) for Sale. Retrieved from Sarmful. URL: [Link]
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PubChem. (n.d.). Ostarine(MK-2866). National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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Tavoletta, F., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. International Journal of Molecular Sciences. URL: [Link]
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Gajdoš, A., et al. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. Methods and Protocols. URL: [Link]
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Kolodziejski, P. A., et al. (2019). Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. Journal of Physiology and Pharmacology. URL: [Link]
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Brieflands. (2023). Effects of Ostarine and Endurance Training on Some Functional, Hematological, and Biochemical Parameters in Male Rats. Brieflands. URL: [Link]
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Application Notes & Protocols for the Detection of Ostarine Metabolites
Abstract: This document provides a comprehensive guide for the detection of Ostarine (also known as Enobosarm or MK-2866) and its metabolites in biological matrices, primarily urine. Ostarine is a Selective Androgen Receptor Modulator (SARM) prohibited at all times by the World Anti-Doping Agency (WADA) under the S1 Anabolic Agent category.[1][[“]][3] Its increasing prevalence in failed doping tests necessitates robust and sensitive analytical methods.[[“]][5] This guide is intended for researchers, forensic toxicologists, and anti-doping scientists, offering in-depth protocols from sample preparation to instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.
Introduction: The Analytical Challenge of Ostarine
Ostarine is a non-steroidal SARM developed to treat conditions like muscle wasting and osteoporosis.[6] It selectively binds to androgen receptors, stimulating muscle growth with potentially fewer side effects than traditional anabolic steroids.[6][[“]] However, it is not approved for human use and is illegally included in dietary supplements, leading to a rise in adverse analytical findings (AAFs) in sport.[1][[“]][5]
Detecting Ostarine abuse requires highly sensitive analytical methods capable of identifying not just the parent compound but also its metabolic byproducts, which often have a longer detection window. Understanding the metabolic fate of Ostarine is therefore paramount to designing an effective testing strategy.
Ostarine Metabolism: Identifying the Right Markers
Upon ingestion, Ostarine is extensively metabolized in the body. The primary metabolic pathways include hydroxylation and direct conjugation with glucuronic acid (O-glucuronidation).[5][8][9] While the parent compound can be detected, its metabolites often serve as more reliable long-term markers of use.
Key metabolic transformations result in the following major urinary metabolites:
-
Ostarine-glucuronide: A major phase II metabolite where glucuronic acid is attached to the parent molecule.
-
Hydroxyostarine-glucuronide: A product of both phase I (hydroxylation) and phase II (glucuronidation) metabolism.[10]
-
Other Minor Metabolites: Products of ether cleavage, dealkylation, and sulfation have also been identified.[5][8][11]
For anti-doping purposes, the detection of both the parent drug and its glucuronidated metabolites is crucial. Analyzing for these conjugated metabolites directly or after an enzymatic hydrolysis step (which cleaves the glucuronide moiety) can significantly extend the detection window for Ostarine use.[10][12]
Caption: Simplified metabolic pathway of Ostarine in humans.
Analytical Strategy: From Sample to Signal
The detection of Ostarine and its polar metabolites is best achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][13][14] This technique offers superior sensitivity, selectivity, and specificity compared to Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization steps for these polar, non-volatile compounds. The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the analysis of Ostarine metabolites.
Detailed Protocols
Protocol 1: Urine Sample Preparation with Enzymatic Hydrolysis and SPE
This protocol is a robust method for extracting Ostarine and its metabolites from a urine matrix, ensuring the cleavage of glucuronide conjugates for enhanced detection of phase I metabolites.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ostarine-d4)[15]
-
Phosphate buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Aliquoting: Pipette 2 mL of the urine sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 5 ng of Ostarine-d4) to the sample. This IS corrects for variations in extraction efficiency and instrument response.
-
Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex the sample gently and incubate in a water bath at 55°C for 1 hour to cleave the glucuronide conjugates.
-
Sample Loading (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not let the cartridge run dry.
-
After hydrolysis, centrifuge the sample and load the supernatant onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an appropriate weak organic solvent to remove interferences.
-
Elution: Elute the analytes of interest from the cartridge using 2 mL of methanol (or a methanol/acetonitrile mixture, often with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[5]
Protocol 2: Instrumental Analysis via UHPLC-MS/MS
This protocol outlines typical parameters for an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry system. Parameters should be optimized for the specific instrument in use.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Ostarine and its metabolites.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode or provide protons for negative ion mode adducts. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing a balance between speed and efficiency. |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold 2 min | A standard gradient to separate analytes from matrix components and then elute them effectively. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of modern MS instruments. |
MS/MS Parameters:
Ostarine and its metabolites are typically analyzed in negative electrospray ionization (ESI-) mode , which has shown to provide excellent sensitivity.[5][17] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ostarine | 388.1 | 269.0 | 117.9 |
| Hydroxyostarine | 404.1 | 285.0 | 117.9 |
| Ostarine-d4 (IS) | 392.1 | 273.0 | 117.9 |
Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and are characteristic fragments of the parent molecule.[16]
Method Validation and Data Interpretation
For a method to be considered reliable, especially in a regulatory environment like anti-doping, it must be thoroughly validated. Key parameters include:
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected. Modern methods can achieve LODs in the low pg/mL range (e.g., 0.5 pg/mL).[13]
-
Limit of Quantitation (LOQ): The lowest concentration that can be accurately quantified.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration (e.g., 0.05 to 25 ng/mL).[13]
-
Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.[13][17]
-
Matrix Effects & Recovery: Assessing the influence of the biological matrix on ionization and the efficiency of the extraction process.
A positive identification of Ostarine or its metabolites is confirmed based on two criteria as per WADA guidelines:
-
The retention time of the analyte in the sample must match that of a certified reference standard within a specified tolerance.
-
The ratio of the quantifier to qualifier product ions in the sample must match the ratio observed for the reference standard.
By adhering to these rigorous protocols and validation standards, laboratories can ensure the accurate and defensible detection of Ostarine, contributing to the integrity of sport and athlete health.
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Application of Ostarine (MK-2866) in Cancer Cachexia Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ostarine (MK-2866/Enobosarm) in the study of cancer cachexia. It offers in-depth scientific background, validated experimental protocols, and data interpretation insights to facilitate rigorous and reproducible research in this critical field.
Introduction: The Challenge of Cancer Cachexia and the Promise of SARMs
Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, systemic inflammation, and a progressive functional decline due to the loss of skeletal muscle and adipose tissue.[1] This devastating condition is associated with reduced tolerance to anti-cancer therapies, diminished quality of life, and is a direct cause of mortality in a significant percentage of cancer patients.[2] The complex pathophysiology of cachexia, involving pro-inflammatory cytokines and hypercatabolism, has made the development of effective treatments challenging.
Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic strategy. Unlike traditional anabolic steroids, nonsteroidal SARMs like Ostarine are designed for tissue-selective activity, aiming to provide the anabolic benefits on muscle and bone with a reduced risk of androgenic side effects on tissues such as the prostate. Ostarine has demonstrated promising results in clinical trials, showing increases in lean body mass and improved muscle performance in patients with cancer cachexia.[3][4]
Mechanism of Action: How Ostarine Combats Muscle Wasting
Ostarine exerts its anabolic effects primarily through its selective binding to the androgen receptor (AR). This interaction initiates a cascade of downstream signaling events that collectively promote muscle growth and inhibit muscle breakdown.
Key Mechanistic Pillars:
-
Androgen Receptor Activation: Ostarine binds to the AR in skeletal muscle, leading to the translocation of the Ostarine-AR complex into the nucleus. This complex then modulates the transcription of target genes involved in muscle protein synthesis.[5][6]
-
Upregulation of Myogenic Genes: The activation of the AR by Ostarine leads to increased expression of key myogenic regulatory factors such as MyoD, myogenin, and Myosin Heavy Chain (MyH).[7] These factors are crucial for the differentiation of satellite cells and the repair and growth of muscle fibers.[7]
-
Involvement of Kinase Signaling: Evidence suggests that Ostarine's effects are also mediated through the activation of the ERK1/2 kinase pathway, which is known to play a role in muscle cell proliferation and differentiation.[6][7]
The following diagram illustrates the proposed signaling pathway of Ostarine in skeletal muscle cells.
Caption: Ostarine Signaling Pathway in Skeletal Muscle.
Preclinical Research Protocols
Rigorous preclinical evaluation is paramount for advancing our understanding of Ostarine's therapeutic potential. The following section provides detailed protocols for in vivo and in vitro studies.
In Vivo Model: Lewis Lung Carcinoma (LLC) Induced Cachexia in Mice
The LLC model is a widely used and well-characterized model of cancer cachexia that recapitulates key features of the human condition, including progressive muscle and fat loss.[7][8]
Protocol for LLC-Induced Cachexia:
-
Cell Culture: Culture LLC1 (Lewis Lung Carcinoma) cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Injection:
-
Harvest sub-confluent LLC1 cells using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Monitoring:
-
Monitor body weight, food intake, and tumor volume (calculated as (length x width^2)/2) every 2-3 days.
-
Cachexia is typically evident around 21 days post-inoculation, characterized by significant body weight loss (excluding tumor weight).[7]
-
Experimental Workflow for In Vivo Ostarine Study:
Caption: In Vitro C2C12 Myotube Atrophy Experimental Workflow.
Biomarker Analysis
Monitoring relevant biomarkers is crucial for understanding the systemic effects of Ostarine and the progression of cachexia.
Key Biomarkers and Measurement Protocols:
| Biomarker Category | Specific Biomarkers | Recommended Assay | Rationale |
| Inflammatory Cytokines | IL-6, TNF-α | ELISA | These are key drivers of the inflammatory state in cachexia. [1] |
| Anabolic/Catabolic Markers | MyoD, Myogenin, MuRF1, MAFbx | Western Blot, qPCR | To assess the direct effects of Ostarine on muscle protein synthesis and degradation pathways. [7] |
| Systemic Markers | Serum Albumin, C-Reactive Protein (CRP) | Clinical Chemistry Analyzer | To monitor the overall nutritional and inflammatory status of the animal. |
ELISA Protocol for Mouse IL-6 and TNF-α:
-
Collect blood from mice via cardiac puncture at the study endpoint and process to obtain serum.
-
Use a commercially available mouse IL-6 or TNF-α ELISA kit.
-
Follow the manufacturer's instructions for preparing standards, samples, and reagents.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution. [9][10]5. Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Data Interpretation and Considerations
-
Statistical Analysis: Use appropriate statistical tests to analyze the data (e.g., t-test for two groups, ANOVA for multiple groups).
-
Correlation of Data: Correlate changes in muscle mass and function with molecular and systemic biomarker data to build a comprehensive picture of Ostarine's effects.
-
Safety Profile: While Ostarine is designed for selectivity, it is essential to monitor for potential side effects. In clinical trials, some common side effects included fatigue, anemia, nausea, and diarrhea. [4]Changes in liver enzymes (ALT) have also been observed. [4]Therefore, it is advisable to include a basic toxicology assessment in preclinical studies, including liver function tests.
-
Limitations of Models: Be mindful of the limitations of the chosen models. While the LLC model is robust, no single model perfectly recapitulates the heterogeneity of human cancer cachexia.
Conclusion
Ostarine holds significant promise as a therapeutic agent for cancer cachexia. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to conduct high-quality, reproducible studies to further elucidate the mechanisms of action and therapeutic potential of this and other SARMs. Rigorous and well-designed preclinical research is the cornerstone of translating promising compounds into effective clinical therapies for patients suffering from this debilitating syndrome.
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Automated rodent in situ muscle contraction assay and myofiber organization analysis in sarcopenia animal models. (n.d.). Journal of Applied Physiology. Retrieved from [Link]
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Consensus. (n.d.). What is Ostarine mechanism of action? Retrieved from [Link]
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Diet-induced obesity does not exacerbate cachexia in male mice bearing Lewis-lung carcinoma tumors. (n.d.). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
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How to harvest and inject LLC1 cells for induction of cachexia in mice? (n.d.). ResearchGate. Retrieved from [Link]
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Mouse IL-6 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
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Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies. (n.d.). ResearchGate. Retrieved from [Link]
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Western blot analysis of myogenic markers expression. C2C12 myoblasts... (n.d.). ResearchGate. Retrieved from [Link]
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Western blot quantification of MHC, MyoD and myogenin protein levels.... (n.d.). ResearchGate. Retrieved from [Link]
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Molecular and morphological analysis of dexamethasone-induced atrophy... (n.d.). ResearchGate. Retrieved from [Link]
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Ostarine (MK-2866) as a Precision Tool for Interrogating Androgen Receptor Signaling
Application Note & Protocols
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), as a refined tool for investigating androgen receptor (AR) signaling. Moving beyond a simple recitation of methods, this document elucidates the mechanistic rationale behind experimental design, emphasizing the establishment of self-validating protocols to ensure data integrity. We present detailed methodologies for characterizing Ostarine's interaction with the AR and its subsequent effects on cellular signaling cascades, from receptor translocation to target gene expression.
Introduction: The Need for a Selective Androgen Receptor Probe
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a central regulator of numerous physiological processes, including myogenesis, osteogenesis, and erythropoiesis.[1] Its dysregulation is a key driver in pathologies such as prostate cancer.[2] For decades, research into AR signaling has relied on endogenous steroidal androgens like testosterone and dihydrotestosterone (DHT). However, the utility of these compounds is often confounded by their systemic effects and their metabolic conversion into other active hormones (e.g., aromatization to estrogens), creating a complex biological milieu that can obscure the direct effects of AR activation.[3][4]
Ostarine (also known as Enobosarm or MK-2866) emerges as a superior research tool. As a non-steroidal SARM, it was developed to provide the anabolic benefits of androgens with greater tissue selectivity.[3][5][6] Ostarine binds the AR with high affinity, demonstrating potent anabolic activity in muscle and bone while exhibiting significantly lower activity in androgenic tissues like the prostate.[4][7][8] Crucially, it is not susceptible to aromatization or 5-alpha reduction.[3][7] This pharmacological profile allows for a more precise dissection of AR-mediated signaling pathways, minimizing the confounding variables associated with traditional steroids.
Key Advantages of Ostarine as a Research Tool:
-
Target Specificity: Binds selectively to the AR, with minimal off-target activity on other steroid receptors.
-
Tissue Selectivity: Preferentially activates AR signaling in anabolic tissues (muscle, bone) over androgenic tissues (prostate).[1][4][8]
-
Metabolic Stability: Is not converted to DHT or estrogens, ensuring observed effects are directly attributable to AR activation.[3][7]
-
Proven Efficacy: Has been extensively studied in clinical trials, providing a wealth of data on its activity and safety profile.[1][5][9]
Mechanistic Basis of Ostarine's Selectivity
Ostarine's tissue-selective action is not merely a function of differential receptor binding but rather a more nuanced process of inducing a unique receptor conformation upon binding. This specific Ostarine-AR complex interacts with a distinct subset of nuclear co-regulatory proteins (coactivators and corepressors) compared to a DHT-AR complex. The cellular context and the specific co-regulators available in a given tissue dictate the downstream transcriptional output, forming the molecular basis of its tissue-selective gene regulation.[1] This allows researchers to probe AR functions that might otherwise be masked by the broader activity of endogenous androgens.
Caption: Ostarine-mediated androgen receptor activation.
Core Experimental Protocols for AR Signaling Analysis
The following protocols provide a multi-tiered approach to characterizing the effects of Ostarine. A critical component of experimental design is the inclusion of proper controls. All experiments should include a vehicle control (e.g., DMSO), a potent natural agonist (e.g., DHT), and, where appropriate, a known AR antagonist (e.g., Bicalutamide) to confirm AR-mediated effects.
Tier 1: In Vitro Biochemical & Transcriptional Characterization
Objective: To quantify Ostarine's binding affinity for the AR and its potency as a transcriptional activator.
A. AR-Responsive Reporter Gene Assay
This is the foundational assay for quantifying the functional consequence of AR binding. It measures the ability of a ligand to induce transcription from an AR-responsive promoter.
Methodology:
-
Cell Culture & Transfection: Use an AR-negative cell line like HEK293 or PC-3. Co-transfect cells with two plasmids: an AR expression vector and a reporter vector containing a luciferase gene driven by an Androgen Response Element (ARE) promoter (e.g., MMTV-luc or ARE-luc).[2][10][11][12] A constitutively expressed vector (e.g., Renilla luciferase) should be co-transfected for normalization of transfection efficiency.
-
Ligand Treatment: 24 hours post-transfection, replace the medium with one containing serially diluted concentrations of Ostarine. Include parallel treatments with DHT as a positive control and Bicalutamide co-treatment to validate AR specificity.
-
Incubation: Incubate cells for 24-48 hours to allow for reporter gene expression.
-
Lysis & Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[13]
-
Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the log of the ligand concentration and fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation).
B. Competitive Radioligand Binding Assay
This assay directly measures the affinity of Ostarine for the AR ligand-binding domain.
Methodology:
-
Receptor Source: Prepare cell lysates from AR-expressing cells (e.g., LNCaP) or use purified recombinant AR protein.[11]
-
Assay Setup: Incubate the AR source with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and increasing concentrations of unlabeled Ostarine.
-
Incubation & Separation: Allow the reaction to reach equilibrium. Separate bound from free radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of Ostarine that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative In Vitro Pharmacological Profile
| Compound | AR Binding Affinity (Ki) | Transcriptional Activation (EC50) |
| Ostarine (MK-2866) | ~3-10 nM | ~10-30 nM |
| Dihydrotestosterone (DHT) | ~0.1-1 nM | ~0.1-1 nM |
| Note: Values are approximate and can vary based on the specific cell line and assay conditions. |
Tier 2: Cellular Mechanism of Action Assays
Objective: To visualize and quantify the direct cellular responses to Ostarine-mediated AR activation.
A. Immunofluorescence for AR Nuclear Translocation
This assay visually confirms that Ostarine induces the hallmark first step of AR activation: its movement from the cytoplasm to the nucleus.[14][15]
Methodology:
-
Cell Preparation: Grow AR-positive cells (e.g., LNCaP) on glass coverslips. Serum-starve the cells to reduce basal AR activation.
-
Treatment: Treat cells with Ostarine (e.g., 100 nM), DHT (e.g., 10 nM), or vehicle control for a time course (e.g., 0, 15, 30, 60 minutes).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.2% Triton X-100.
-
Immunostaining: Block non-specific sites, then incubate with a primary antibody specific for AR.[16] After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging: Counterstain nuclei with DAPI and mount coverslips. Acquire images using a fluorescence or confocal microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to measure the degree of translocation.[17]
B. Quantitative PCR (qPCR) for Endogenous AR Target Gene Expression
This assay provides a functional readout of transcriptional activity at the endogenous gene level, serving as an essential validation for reporter assay findings.
Methodology:
-
Cell Culture and Treatment: Culture relevant AR-positive cells (e.g., LNCaP for prostate genes; C2C12 myotubes for muscle genes). Treat with Ostarine or DHT for a specified time (e.g., 24 hours).
-
RNA Isolation & cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers for known AR target genes.[18][19] Examples include KLK3 (PSA) and TMPRSS2 in LNCaP cells, or IGF1 in muscle cells.[20][21][22] Include primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in target gene expression relative to the vehicle-treated control.
Caption: Integrated workflow for Ostarine characterization.
Ensuring Trustworthiness: The Principle of Self-Validation
To generate robust and defensible data, experimental design must incorporate principles of self-validation.
-
Orthogonal Confirmation: Do not rely on a single assay. The transcriptional potency determined by a synthetic reporter assay (Tier 1) must be confirmed by measuring the expression of endogenous target genes via qPCR (Tier 2).
-
Pharmacological Validation: The observed biological effects of Ostarine must be demonstrably AR-dependent. This is achieved by showing a clear dose-response relationship and, critically, by demonstrating that the effect can be blocked or reversed by a specific AR antagonist.
-
Comprehensive Controls: The inclusion of a potent, well-characterized agonist like DHT provides a benchmark for Ostarine's activity. Negative controls, such as AR-negative cell lines, confirm the on-target nature of the observed effects.
Conclusion
Ostarine (MK-2866) represents a significant advancement for the study of androgen receptor signaling. Its unique properties of target specificity, metabolic stability, and tissue-selective activity allow for a level of precision unattainable with traditional steroidal androgens. By employing the integrated and self-validating protocols detailed in this guide, researchers can effectively leverage Ostarine to deconstruct the complex roles of the AR in diverse physiological and pathological contexts, ultimately accelerating insights and advancing therapeutic development.
References
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Title: What is Ostarine mechanism of action? Source: Consensus URL: [Link]
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Title: What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t Source: Swolverine URL: [Link]
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Title: Analysis of Androgen Receptor Activity by Reporter Gene Assays Source: Springer Link URL: [Link]
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Title: MK-2866 (Ostarine): Scientific Research Overview, Molecular Characteristics, and Androgen Receptor Signaling Source: researchchemical.com URL: [Link]
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Title: What is Ostarine (MK-2866)? A Complete Guide for UK Researchers in 2025 Source: sarms.co.uk URL: [Link]
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Title: An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells Source: PLOS One URL: [Link]
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Title: Androgen Receptor Luciferase Reporter Lentivirus Source: BPS Bioscience URL: [Link]
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Title: Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model Source: Frontiers in Endocrinology URL: [Link]
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Title: Ostarine Results: What to Expect from a Research Perspective Source: Affordable Nutrition URL: [Link]
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Title: Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries Source: BMC Genomics URL: [Link]
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Title: Androgen Receptor Translocation Assay Source: Innoprot URL: [Link]
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Title: SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES Source: PMC - NIH URL: [Link]
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Title: Interplay Between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediate Castration Resistance Source: PMC - PubMed Central URL: [Link]
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Title: Human Androgen receptor qPCR Primer Pair, HP101737 Source: Sino Biological URL: [Link]
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Title: Ostarine blunts the effect of endurance training on submaximal endurance in rats Source: NIH URL: [Link]
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Title: Selective androgen receptor modulators in preclinical and clinical development Source: PMC URL: [Link]
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Title: Interactions between androgen and IGF1 axes in prostate tumorigenesis Source: PubMed - NIH URL: [Link]
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Title: Androgens up-regulate the insulin-like growth factor-I receptor in prostate cancer cells Source: Endocrine-Related Cancer URL: [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Novel Ostarine Analogs
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone with reduced effects on reproductive tissues.[1][2][3][4] Ostarine (Enobosarm, MK-2866), a well-characterized SARM, serves as a key benchmark for the development of next-generation tissue-selective androgen receptor ligands.[[“]][6][7] Identifying novel Ostarine analogs with improved potency, selectivity, and pharmacokinetic profiles requires robust high-throughput screening (HTS) methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a tiered HTS cascade for the discovery and characterization of new SARM candidates. The protocols herein describe validated, HTS-compatible assays, including a primary fluorescence polarization (FP) binding assay, a secondary cell-based reporter gene assay, and a tertiary TR-FRET co-regulator recruitment assay. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying scientific principles, and guidelines for data analysis, enabling the efficient identification and validation of promising lead compounds.
Introduction: The Rationale for Screening Ostarine Analogs
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the primary mediator of male hormonal signaling.[8][9] Its activation is critical for the development and maintenance of the male phenotype.[8] Traditional anabolic steroids, while effective at promoting muscle and bone growth, are associated with a host of undesirable side effects due to their non-selective action and metabolic conversion to dihydrotestosterone (DHT) and estrogens.[3]
Ostarine and other SARMs are non-steroidal compounds designed to overcome these limitations.[1][[“]] They bind to the AR and modulate its activity in a tissue-selective manner, aiming to maximize anabolic effects in musculoskeletal tissues while minimizing androgenic effects in tissues like the prostate and skin.[2][3] While Ostarine has been investigated in numerous clinical trials for conditions like muscle wasting and osteoporosis, the quest for analogs with superior therapeutic windows continues.[7][10][11]
A successful HTS campaign for Ostarine analogs hinges on a logical, multi-assay cascade designed to:
-
Identify Binders: Efficiently screen large compound libraries to find molecules that physically interact with the AR.
-
Characterize Function: Determine whether these binders act as agonists (activators) or antagonists (inhibitors) of the receptor.
-
Profile Selectivity: Begin to dissect the molecular mechanism of action, providing early insights into potential tissue selectivity.
This guide details the core assays that form such a cascade.
The Androgen Receptor (AR) Signaling Pathway
Understanding the canonical AR signaling pathway is fundamental to designing and interpreting these assays. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9][12] Upon binding to an agonist like DHT or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[8][9][12] Inside the nucleus, the AR dimer binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes.[13][14] This binding event initiates the recruitment of a complex of co-regulator proteins (co-activators or co-repressors) that ultimately drives or represses gene transcription.[1]
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
HTS Cascade for SARM Discovery
A tiered approach is essential for cost-effective and efficient screening. The proposed cascade filters a large library of compounds through progressively more complex and informative assays.
Caption: Tiered High-Throughput Screening (HTS) Cascade.
Part 1: Primary Screen - AR Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a known, high-affinity fluorescently-labeled ligand (a "tracer" or "probe") from the AR Ligand Binding Domain (LBD). Fluorescence Polarization (FP) is the ideal readout technology for this purpose in HTS.[15][16][17][18] FP is based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, depolarizing emitted light.[19][20] When bound to the much larger AR protein, its rotation slows dramatically, and the emitted light remains highly polarized.[15][20] Test compounds that bind to the AR will compete with the fluorescent tracer, causing it to be displaced into the solution, resulting in a decrease in fluorescence polarization.[17]
Methodology: Fluorescence Polarization (FP) Assay
Materials:
-
Purified, recombinant human AR-LBD (Ligand Binding Domain)
-
Fluorescent AR tracer (e.g., Fluormone™ AL Green, from Thermo Fisher Scientific)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% BSA and 1 mM DTT.
-
Test Compounds (Ostarine analogs) and Control Ligands (e.g., DHT, Ostarine)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no compound" (DMSO only) controls for high polarization (max signal) and "no receptor" controls for low polarization (min signal).
-
-
Reagent Preparation:
-
Prepare a working solution of AR-LBD in assay buffer at 2X the final desired concentration (e.g., 2 nM final).
-
Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final desired concentration (e.g., 1 nM final). Note: The optimal concentrations of receptor and tracer must be determined empirically via saturation binding experiments.
-
-
Assay Execution:
-
Add 10 µL of the 2X AR-LBD solution to each well containing the test compounds. Do not add to the "no receptor" control wells.
-
Add 10 µL of assay buffer to the "no receptor" control wells.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow compound-receptor binding to reach equilibrium.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for at least 2 hours at room temperature, protected from light. Note: Incubation time should be optimized to ensure the binding has reached equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation / 535 nm emission for a green tracer). The output is typically in millipolarization units (mP).
-
Data Analysis & Interpretation:
The primary output is a decrease in mP values in the presence of a competing compound. Data should be normalized and used to calculate the concentration at which 50% of the tracer is displaced (IC₅₀).
| Parameter | Description | Example Calculation |
| % Inhibition | The percentage of tracer displaced by the test compound. | 100 * (High_mP - Sample_mP) / (High_mP - Low_mP) |
| IC₅₀ | The molar concentration of a competing ligand that reduces the specific binding of the tracer by 50%. | Determined by fitting the concentration-response data to a four-parameter logistic (4PL) curve. |
| Z'-factor | A statistical measure of assay quality and robustness. | `1 - (3*(SD_High + SD_Low)) / |
Compounds with a confirmed IC₅₀ value (typically < 10 µM in a primary screen) are considered "hits" and are advanced to secondary functional assays.
Part 2: Secondary Screen - AR Reporter Gene Assay
Principle: This cell-based assay measures the functional consequence of a compound binding to the AR.[21] It utilizes a host cell line (e.g., HEK293 or LNCaP) that has been engineered to stably express the full-length human AR and a reporter gene (e.g., firefly luciferase) whose transcription is controlled by AREs.[22][23][24][25] If a compound is an AR agonist, it will bind to the AR, promote its translocation to the nucleus, activate transcription at the AREs, and lead to the production of luciferase.[26][27] The amount of light produced upon addition of a luciferase substrate is directly proportional to the compound's agonistic activity.[12] The assay can also be run in antagonist mode to identify compounds that block the activity of a known agonist.
Methodology: Luciferase Reporter Assay
Materials:
-
AR-responsive reporter cell line (e.g., T47D-AR-LUX, or commercially available kits from INDIGO Biosciences[22] or Cayman Chemical[26])
-
Cell Culture Medium (as recommended by the cell line provider, often phenol red-free)
-
Test Compounds and Controls (DHT as agonist control; Bicalutamide as antagonist control)
-
384-well, white, solid-bottom, cell-culture treated microplates
-
Luciferase detection reagent (e.g., ONE-Glo™ from Promega)
-
Luminometer-capable plate reader
Protocol: Agonist Mode
-
Cell Plating:
-
Harvest and count the AR reporter cells.
-
Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL (or as optimized).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and DHT control in the appropriate assay medium.
-
Remove the plating medium from the cells and add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure cell lysis and signal generation.
-
Measure luminescence using a plate reader.
-
Protocol: Antagonist Mode
-
Follow the Cell Plating steps as above.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and antagonist controls. To these dilutions, add a fixed concentration of an agonist (e.g., DHT at its EC₈₀ concentration, determined previously).
-
Remove the plating medium and add 20 µL of the compound/agonist mixture to the cells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Follow the Luminescence Detection steps as above.
Data Analysis & Interpretation:
Results are expressed as Relative Light Units (RLU). Agonist activity is measured by an increase in RLU, while antagonist activity is measured by a decrease in the DHT-stimulated RLU signal.
| Parameter | Description | Example Calculation (Agonist) |
| Fold Activation | The fold-increase in signal over the baseline (vehicle control). | Sample_RLU / Vehicle_RLU |
| EC₅₀ (Agonist) | The molar concentration of an agonist that produces 50% of the maximal possible response. | Determined by fitting the concentration-response data to a 4PL curve. |
| IC₅₀ (Antagonist) | The molar concentration of an antagonist that reduces the agonist-stimulated response by 50%. | Determined by fitting the concentration-response data to a 4PL curve. |
| % Efficacy | The maximal response of a test compound expressed as a percentage of the maximal response of a strong reference agonist (e.g., DHT). | 100 * (Max_Sample_RLU - Vehicle_RLU) / (Max_DHT_RLU - Vehicle_RLU) |
Compounds demonstrating dose-dependent agonism with good potency (EC₅₀ < 1 µM) and efficacy are prioritized for further characterization.
Part 3: Tertiary Screen - AR Co-activator Recruitment Assay
Principle: The tissue selectivity of SARMs is thought to be partly due to their ability to induce unique AR conformations that lead to the differential recruitment of co-regulator proteins.[1][2] This assay directly measures the ligand-dependent interaction between the AR-LBD and a specific co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for this purpose.[28][29][30][31] In this homogeneous assay, the AR-LBD is tagged (e.g., with GST) and detected with an antibody labeled with a long-lifetime Terbium (Tb) donor fluorophore.[32] A specific co-activator peptide (e.g., a motif from SRC-1/NCoA-1) is labeled with a fluorescein (or similar) acceptor fluorophore.[32] When an agonist compound binds the AR-LBD, it creates a binding surface for the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[30][33] This TR-FRET signal is directly proportional to the amount of co-activator peptide recruited.
Methodology: TR-FRET Co-activator Recruitment Assay
Materials:
-
GST-tagged human AR-LBD
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled co-activator peptide (e.g., D11FxxLF peptide) (Acceptor)
-
Assay Buffer
-
Test Compounds and Controls
-
384-well, low-volume, black microplates
-
TR-FRET capable microplate reader
Protocol:
-
Compound Plating:
-
Plate serial dilutions of test compounds (5 µL) into the assay plate as described for the FP assay.
-
-
Reagent Preparation & Addition:
-
Prepare a 4X solution of AR-LBD in assay buffer. Add 5 µL to the wells.
-
Incubate for 1 hour at room temperature.
-
Prepare a 4X master mix of the Tb-anti-GST antibody and the Fluorescein-co-activator peptide in assay buffer.
-
Add 10 µL of this master mix to all wells. Final volume will be 20 µL.
-
-
Incubation & Data Acquisition:
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. This involves exciting the Terbium donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.[34]
-
Data Analysis & Interpretation:
The primary output is the ratio of the acceptor emission to the donor emission (e.g., 520 nm / 495 nm). An increase in this ratio indicates co-activator recruitment.
| Parameter | Description | Example Calculation |
| Emission Ratio | The ratio of the acceptor signal to the donor signal, which corrects for well-to-well variations. | (Emission Intensity at 520 nm) / (Emission Intensity at 495 nm) |
| EC₅₀ | The molar concentration of a compound that produces 50% of the maximal co-activator recruitment. | Determined by fitting the concentration-response data (using the Emission Ratio) to a 4PL curve. |
By comparing the EC₅₀ values for recruitment of different co-activator peptides, researchers can build a "fingerprint" for each compound, providing early clues about its potential for tissue-selective gene regulation.
Caption: Principle of the TR-FRET Co-activator Recruitment Assay.
Summary
The discovery of novel Ostarine analogs with enhanced therapeutic properties relies on a systematic and robust screening strategy. The tiered HTS cascade presented here, beginning with a high-capacity binding assay (FP), followed by a functional cellular assay (Reporter), and concluding with a mechanistic profiling assay (TR-FRET), provides a proven workflow for identifying and prioritizing promising SARM candidates. This approach ensures that resources are focused on compounds that not only bind the androgen receptor but also modulate its function in a desirable manner, paving the way for the development of next-generation tissue-selective therapeutics.
References
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Indigo Biosciences. Human AR Reporter Assay Kit. [Link]. Accessed December 31, 2025.
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Agilent. TR-FRET. [Link]. Accessed December 31, 2025.
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Poly-Dtech. TR-FRET Assay Principle. [Link]. Accessed December 31, 2025.
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MDPI. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. [Link]. Accessed December 31, 2025.
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]. Accessed December 31, 2025.
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Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. [Link]. Accessed December 31, 2025.
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DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]. Accessed December 31, 2025.
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Enhancetech. Ostarine - SARMS and NOOTROPICS. [Link]. Accessed December 31, 2025.
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ICE Bioscience. FRET and TR-FRET Assays. [Link]. Accessed December 31, 2025.
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Application Note: Ostarine (MK-2866) Sample Preparation for Mass Spectrometry
Abstract
Ostarine (also known as Enobosarm or MK-2866) is a Selective Androgen Receptor Modulator (SARM) that has garnered significant attention for its potential therapeutic applications in treating muscle-wasting conditions.[1] However, its potent anabolic properties have also led to its misuse in sports, making it a prohibited substance by the World Anti-Doping Agency (WADA) under section S1.2 of the Prohibited List.[2][3] Consequently, robust and sensitive analytical methods are imperative for its detection in various biological matrices. This document provides a comprehensive guide to the sample preparation of Ostarine for analysis by mass spectrometry (MS), targeting researchers, clinical chemists, and anti-doping scientists. We detail field-proven protocols for urine, blood (serum/plasma), and hair, emphasizing the rationale behind each step to ensure methodological integrity and high-quality data acquisition.
Introduction: The Analytical Challenge of Ostarine
The detection of Ostarine presents a multi-faceted analytical challenge. Its metabolism varies, and its concentration can be exceedingly low, especially in cases of micro-dosing.[4][5] In urine, Ostarine is primarily excreted as its glucuronic acid conjugate, with the parent compound present in smaller amounts.[2][6][7] This necessitates a hydrolysis step to cleave the conjugate and accurately quantify the total Ostarine concentration. In blood, the primary challenge is the high protein content, which can interfere with analysis and must be removed.[8][9] Hair analysis offers a longer detection window, revealing patterns of long-term use, but requires meticulous extraction from the keratin matrix.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique for Ostarine detection due to its superior sensitivity and specificity.[12][13] The success of any LC-MS/MS analysis, however, is critically dependent on the quality of the sample preparation. An effective preparation protocol must reliably extract the analyte, remove interfering matrix components, and concentrate the sample to a level amenable to detection, all while ensuring reproducibility.
Sample Preparation from Human Urine
Urine is the most common matrix for routine anti-doping tests. The primary analytical consideration is the presence of Ostarine-glucuronide, which must be enzymatically hydrolyzed to liberate the parent Ostarine for detection.[7]
Protocol 1: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)
This is the gold-standard approach for comprehensive and sensitive Ostarine detection in urine. SPE provides excellent sample cleanup and concentration.[4][14]
Rationale: Enzymatic hydrolysis with β-glucuronidase is essential to cleave the phase-II glucuronide conjugate, ensuring the total concentration of the drug is measured.[15] Reversed-phase SPE (e.g., C18 or HLB) is then used to separate the relatively nonpolar Ostarine from the aqueous, polar matrix components like salts and urea.[15]
Step-by-Step Methodology:
-
Sample Preparation: To 2-3 mL of urine in a glass tube, add an internal standard (e.g., a stable isotope-labeled Ostarine).
-
Buffering: Add 1 mL of a suitable buffer, such as 0.8 M phosphate buffer, to adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).[15]
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli or Helix pomatia. Vortex the mixture briefly.[15]
-
Incubation: Incubate the sample at 55-60°C for 1 to 3 hours to ensure complete hydrolysis.[15]
-
Centrifugation: After cooling to room temperature, centrifuge the sample at 2,000-4,000 rpm for 10 minutes to pellet any precipitates.[15]
-
SPE Cartridge Conditioning: Condition a C18 or HLB SPE cartridge (e.g., 30-100 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.[15]
-
Sample Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A secondary wash with a weak organic solvent (e.g., 40% methanol in water) can further clean the sample.[15]
-
Elution: Elute Ostarine with 2-3 mL of an appropriate organic solvent like methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[16]
Workflow Diagram: Urine Sample Preparation (Hydrolysis-SPE)
Caption: Workflow for Ostarine extraction from urine.
Sample Preparation from Human Serum/Plasma
Blood matrices are valuable for pharmacokinetic studies and confirming substance use. The high concentration of proteins requires their removal to prevent column clogging and ion source contamination.
Protocol 2: Protein Precipitation (PPT)
PPT is a rapid, high-throughput method ideal for screening large numbers of samples. It involves adding a miscible organic solvent to denature and precipitate proteins.[8][17]
Rationale: Solvents like acetonitrile are highly effective at disrupting the hydration shell around proteins, causing them to precipitate.[9] The denatured proteins are then easily removed by centrifugation or filtration, leaving the analyte in the supernatant. This method is fast but may be less clean than LLE or SPE, potentially leading to more significant matrix effects.[8][18]
Step-by-Step Methodology:
-
Sample Aliquoting: In a microcentrifuge tube, place 100-200 µL of serum or plasma.
-
Internal Standard: Add an appropriate internal standard.
-
Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300-600 µL for 100-200 µL of sample).[8]
-
Mixing: Vortex vigorously for 2 minutes at high speed to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at high speed (>12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase for analysis.[8]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[19][20]
Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. A solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane/ethyl acetate is used to extract the moderately nonpolar Ostarine from the aqueous serum/plasma.[19][20] This technique provides a cleaner extract than PPT, reducing matrix effects.[21]
Step-by-Step Methodology:
-
Sample Aliquoting: To a 1.5 mL tube, add 200 µL of serum/plasma and the internal standard.[20]
-
Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., MTBE).[19][20]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of Ostarine into the organic phase.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[20]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube. For maximum recovery, this step can be repeated.[22]
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.
Workflow Diagram: Serum/Plasma Sample Preparation (PPT vs. LLE)
Caption: Comparison of PPT and LLE workflows for serum/plasma.
Sample Preparation from Human Hair
Hair analysis provides a long-term history of substance use. The analyte must be extracted from the solid keratin matrix.[10][23]
Protocol 4: Alkaline Digestion and Organic Solvent Extraction
This protocol uses an alkaline buffer to break down the hair structure slightly, releasing the trapped drug molecules, which are then extracted with an organic solvent.[10][24]
Rationale: Decontamination with a solvent like dichloromethane is critical to remove external contaminants.[11] Incubation in a basic buffer (e.g., pH 9.5) helps to swell the hair matrix and release the entrapped Ostarine. A subsequent liquid-liquid extraction isolates the analyte for analysis.[10][24]
Step-by-Step Methodology:
-
Decontamination: Wash 20-50 mg of hair with dichloromethane for 1-2 minutes to remove external contamination, then allow it to dry completely.[11]
-
Segmentation & Pulverization: Cut the hair into small segments (<1 mm) to increase the surface area for extraction.[11]
-
Incubation: Place the pulverized hair in a tube with an internal standard and 1 mL of a basic buffer (e.g., pH 9.5 borate or phosphate buffer).[10][24] Incubate overnight at an elevated temperature (e.g., 40-50°C).
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., diethyl ether/dichloromethane/hexane).[25]
-
Mixing & Separation: Vortex for 10 minutes, then centrifuge to separate the layers.
-
Collection & Final Prep: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Workflow Diagram: Hair Sample Preparation
Caption: Workflow for Ostarine extraction from hair.
Performance Characteristics and Data
The choice of sample preparation method directly impacts key validation parameters such as the Limit of Detection (LOD), recovery, and matrix effects.
Matrix Effects: This phenomenon, where co-eluting endogenous components suppress or enhance the ionization of the analyte, is a major concern in LC-MS.[26][27][28] Cleaner extraction methods like SPE and LLE generally result in lower matrix effects compared to simpler methods like protein precipitation. It is crucial to assess matrix effects during method validation by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solvent.[26]
The following table summarizes typical performance data reported in the literature for various Ostarine preparation methods.
| Matrix | Preparation Method | Reported LOD/LOQ | Typical Recovery | Reference(s) |
| Urine | Online SPE-UHPLC-MS/MS | LOD: 0.5 pg/mL | Not explicitly stated, but high accuracy reported | [12][29][30] |
| Urine | SPE | LOQ: 0.25-0.5 ng/mL | Not explicitly stated | [14] |
| Urine | LLE after Hydrolysis | Not explicitly stated | Not explicitly stated | [4][5] |
| Equine Plasma | LLE | LOD: 1.9 pg/mL | >75% | [19] |
| Rat Serum | Protein Precipitation | LOQ: 50 ng/mL | Not explicitly stated, but validated for accuracy | [8][17] |
| Hair | LLE after Incubation | LOQ: 0.5-50 pg/mg | Not explicitly stated | [24] |
Conclusion
The successful mass spectrometric analysis of Ostarine hinges on a well-designed and meticulously executed sample preparation strategy tailored to the specific biological matrix. For urine analysis, enzymatic hydrolysis followed by SPE remains the most robust method for achieving the low detection limits required in anti-doping contexts. For serum or plasma, a trade-off exists between the speed of protein precipitation and the cleanliness of liquid-liquid extraction. Finally, hair analysis provides a unique window into long-term exposure and requires a dedicated extraction protocol to liberate the analyte from the keratin matrix. By understanding the principles behind these protocols, researchers can optimize their workflows to generate accurate, reproducible, and reliable data for both clinical and forensic applications.
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Illuminating Anabolic Action: A Guide to In Vivo Imaging for Preclinical Ostarine Assessment
For researchers, scientists, and drug development professionals dedicated to understanding the in vivo effects of Selective Androgen Receptor Modulators (SARMs), this guide provides a comprehensive overview of advanced imaging techniques. Ostarine (MK-2866/Enobosarm), a prominent SARM, is recognized for its tissue-selective anabolic effects, particularly on muscle and bone.[[“]][[“]] This document offers detailed application notes and protocols for non-invasively assessing these effects in preclinical models, ensuring scientific integrity and fostering deeper insights into the pharmacological impact of this compound.
Understanding Ostarine's Mechanism of Action: A Rationale for Imaging
Ostarine selectively binds to the androgen receptor (AR), initiating a cascade of downstream signaling events that promote anabolism in target tissues like skeletal muscle and bone, while minimizing androgenic effects in tissues such as the prostate.[[“]][[“]] Upon binding to the AR, Ostarine induces conformational changes that facilitate the recruitment of co-activator proteins and subsequent modulation of gene expression. This leads to increased muscle protein synthesis, enhanced myogenic differentiation, and promotion of osteoblastic activity.[[“]][5] Key signaling pathways implicated in Ostarine's action include the activation of ERK1/2 kinase.[[“]][[“]] Furthermore, Ostarine has been shown to influence adipose tissue metabolism by downregulating the expression of leptin and adiponectin.[7][8]
In vivo imaging provides a powerful, longitudinal approach to quantitatively and qualitatively assess these multifaceted effects in a living organism. By employing a suite of imaging modalities, researchers can gain a dynamic understanding of Ostarine's impact on body composition, bone architecture, metabolic activity, and target gene regulation.
Ostarine's Signaling Pathway
Caption: Ostarine's mechanism of action.
I. Assessing Body Composition: DEXA and MRI
A primary application of Ostarine is its ability to increase lean body mass and reduce fat mass.[9] Dual-Energy X-ray Absorptiometry (DEXA) and Magnetic Resonance Imaging (MRI) are the gold-standard in vivo techniques for quantifying these changes.
Application Note: DEXA for Rapid Body Composition Analysis
DEXA provides a rapid and non-invasive method to measure bone mineral density, bone mineral content, lean mass, and fat mass in anesthetized rodents.[10][11] It is particularly well-suited for longitudinal studies requiring repeated measurements in the same cohort of animals.
Protocol: DEXA for Murine Body Composition
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-4% in O2 for induction, 1-2% for maintenance).[12] Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Weigh the anesthetized mouse and record the value.
-
Measure the nose-to-anus length with calipers while gently extending the spine.[12]
2. Image Acquisition:
-
Position the mouse prone on the DEXA scanner's specimen tray, ensuring the spine is straight and limbs are slightly outstretched.[12]
-
Enter the animal's ID, weight, and length into the acquisition software.
-
Perform a scout scan to ensure proper positioning.
-
Initiate the full-body scan. The scan duration is typically around 5 minutes per mouse.
3. Data Analysis:
-
Use the manufacturer's software to define the region of interest (ROI), typically the whole body excluding the head.[10]
-
The software will automatically calculate and provide values for:
-
Total Body Mass (g)
-
Lean Mass (g)
-
Fat Mass (g)
-
Percent Fat (%)
-
Bone Mineral Content (BMC, g)
-
Bone Mineral Density (BMD, g/cm²)
-
4. Self-Validation and Controls:
-
Calibrate the DEXA instrument daily using a phantom with known values for bone and soft tissue composition.[10]
-
Include a vehicle-treated control group to establish baseline changes in body composition over the study period.
-
For terminal studies, correlate DEXA findings with dissected adipose depot weights.[12]
Application Note: MRI for High-Resolution Muscle and Adipose Tissue Quantification
MRI offers superior soft-tissue contrast compared to other modalities, enabling precise volumetric measurements of individual muscles and adipose tissue depots.[13] It is the preferred method for detailed analysis of muscle hypertrophy and changes in fat distribution.
Protocol: MRI for Muscle Volume and Fat Infiltration
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and monitor vital signs (respiration, temperature) throughout the imaging session.
-
Place the animal in a prone position within a specialized rodent MRI cradle.
2. Image Acquisition:
-
Utilize a T1-weighted spin-echo sequence for anatomical imaging of the hindlimb musculature.
-
For fat quantification, employ a multi-echo gradient-echo sequence (e.g., Dixon method) to generate water-only and fat-only images.[13]
-
Typical parameters for a 7T preclinical MRI system:
-
T1-weighted: Repetition Time (TR) = 500-800 ms, Echo Time (TE) = 10-20 ms, slice thickness = 1 mm.
-
Dixon: TR = 100-200 ms, multiple TEs to capture in-phase and out-of-phase signals, slice thickness = 1 mm.
-
3. Data Analysis:
-
Use image analysis software (e.g., ImageJ, AMIRA) to manually or semi-automatically segment individual muscles (e.g., gastrocnemius, tibialis anterior) from the T1-weighted images across all slices.
-
Calculate the total volume of each segmented muscle.
-
On the fat-only images, quantify the volume of intermuscular and intramuscular adipose tissue.
-
Express intramuscular fat as a percentage of total muscle volume.
4. Self-Validation and Controls:
-
Include a control group receiving vehicle treatment.
-
Correlate MRI-derived muscle volumes with post-mortem muscle weights at the end of the study.
-
Histological analysis (e.g., H&E staining) of muscle cross-sections can validate the extent of fat infiltration.
| Parameter | DEXA | MRI |
| Primary Measurement | Total Lean Mass, Fat Mass, BMD | Muscle Volume, Fat Distribution |
| Resolution | Lower | Higher |
| Throughput | High | Lower |
| Cost | Lower | Higher |
| Key Advantage | Rapid, whole-body assessment | Detailed anatomical information |
II. Evaluating Skeletal Effects: Micro-Computed Tomography (micro-CT)
Ostarine has demonstrated beneficial effects on bone mineral density and bone healing in preclinical models.[[“]][14][15] Micro-CT is the gold standard for high-resolution, three-dimensional assessment of bone morphology and microarchitecture.[16][17]
Application Note: Micro-CT for Bone Microarchitecture
Micro-CT provides quantitative data on trabecular and cortical bone parameters, offering detailed insights into the anabolic and anti-resorptive effects of Ostarine on the skeleton.[18][19]
Protocol: Ex Vivo Micro-CT of Rodent Femur
1. Sample Preparation:
-
At the study endpoint, carefully dissect the femurs, removing all soft tissue.
-
Fix the bones in 4% paraformaldehyde for 24-48 hours.
-
Transfer the fixed bones to 70% ethanol for storage.[18]
2. Image Acquisition:
-
Place the femur in a sample holder, submerged in 70% ethanol to prevent dehydration and artifacts.
-
Use a high-resolution micro-CT system with the following typical scan parameters:
-
Voxel size: 10-12 µm
-
X-ray tube potential: 50-70 kVp
-
Integration time: 200-500 ms
-
360° rotation with a 0.5° step
-
3. Data Analysis:
-
Reconstruct the 3D volume from the acquired 2D projection images.
-
Reorient the femur digitally to a standardized position.[20]
-
Trabecular Bone Analysis:
-
Select a region of interest (ROI) in the distal femoral metaphysis, starting just below the growth plate and extending for a defined length (e.g., 2 mm).
-
Quantify parameters such as:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
-
-
Cortical Bone Analysis:
-
Select an ROI at the femoral mid-diaphysis.
-
Quantify parameters such as:
-
Cortical Thickness (Ct.Th, µm)
-
Cortical Bone Area (Ct.Ar, mm²)
-
Total Cross-sectional Area (Tt.Ar, mm²)
-
-
4. Self-Validation and Controls:
-
Scan a calibration phantom to ensure accurate mineral density measurements.
-
Include both a sham/vehicle control group and a positive control group (e.g., an osteoporosis model like ovariectomized or orchiectomized rats).[21][22]
-
Follow established guidelines for reporting micro-CT data to ensure reproducibility.[17]
III. Probing Metabolic and Molecular Mechanisms: PET and Bioluminescence Imaging
Positron Emission Tomography (PET) and Bioluminescence Imaging (BLI) are functional imaging techniques that allow for the investigation of metabolic processes and gene expression in real-time.
Application Note: PET for Metabolic Assessment
PET imaging uses radiotracers to visualize and quantify physiological processes. For assessing Ostarine's effects, two key tracers are of interest:
-
[¹⁸F]NaF (Sodium Fluoride): A bone-seeking tracer that measures osteoblastic activity and bone metabolism.
-
[¹⁸F]FDG (Fluorodeoxyglucose): A glucose analog that measures glucose uptake, reflecting metabolic activity in tissues like muscle.
Protocol: [¹⁸F]NaF PET/CT for Bone Metabolism
1. Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal with isoflurane.
-
Administer ~10-15 MBq of [¹⁸F]NaF via tail vein injection.[23]
2. Image Acquisition:
-
Allow for a 45-60 minute uptake period.
-
Acquire a static PET scan for 10-20 minutes, followed by a CT scan for anatomical co-registration.
3. Data Analysis:
-
Reconstruct the PET and CT images and fuse them.
-
Draw ROIs over specific bones (e.g., femur, vertebrae) on the CT images and transfer them to the PET data.
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify [¹⁸F]NaF uptake.
4. Self-Validation and Controls:
-
Include a vehicle-treated control group.
-
Ensure consistent injection volumes and uptake times across all animals.
-
Correlate SUV values with ex vivo bone turnover markers (e.g., serum P1NP and CTX-I).
Application Note: Bioluminescence Imaging for AR Target Engagement
BLI is a highly sensitive technique for monitoring gene expression in vivo.[24][25] By using a transgenic reporter mouse model with a luciferase gene under the control of an androgen-responsive promoter, one can directly visualize and quantify androgen receptor activation by Ostarine in real-time.
Protocol: BLI for Androgen Receptor Activity
1. Animal Model:
-
Utilize a transgenic mouse line expressing luciferase under the control of an androgen response element (ARE) promoter (e.g., ARE-luc).
2. Ostarine Administration and Imaging:
-
Administer Ostarine or vehicle to the ARE-luc mice. A typical subcutaneous dose in rats is 0.4 mg/kg.[5][26]
-
At the desired time point post-administration, anesthetize the mice with isoflurane.
-
Inject D-luciferin (150 mg/kg, intraperitoneally), the substrate for luciferase.[27]
-
Wait for 10-15 minutes for substrate distribution.[28]
-
Place the mouse in a light-tight imaging chamber (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on signal intensity.
3. Data Analysis:
-
Draw ROIs over target tissues (e.g., muscle, bone regions).
-
Quantify the light emission as average radiance (photons/second/cm²/steradian).
-
An increase in bioluminescent signal in Ostarine-treated animals compared to controls indicates AR activation.
4. Self-Validation and Controls:
-
Image animals before and after Ostarine administration to assess baseline luciferase expression.
-
Include a positive control group treated with a potent androgen like testosterone.
-
Ex vivo imaging of dissected tissues can confirm the location of the bioluminescent signal.
Experimental Workflow for Preclinical Ostarine Assessment
Caption: A typical experimental workflow for assessing Ostarine's effects.
Conclusion
The suite of in vivo imaging techniques described herein provides a powerful toolkit for the comprehensive preclinical evaluation of Ostarine. By integrating anatomical, metabolic, and molecular imaging, researchers can achieve a holistic understanding of its pharmacological effects. The provided protocols, grounded in established methodologies, offer a robust framework for generating reproducible and translatable data, ultimately accelerating the development and characterization of novel anabolic agents.
References
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Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. PubMed. [Link]
-
Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. MDPI. [Link]
-
EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology. [Link]
-
effect of ostarine (enobosarm/gtx024), a selective androgen receptor modulator, on adipocyte metabolism in wistar rats. Journal of Physiology and Pharmacology. [Link]
-
Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. ResearchGate. [Link]
-
Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. PMC. [Link]
-
What is Ostarine mechanism of action?. Consensus. [Link]
-
The Selective Androgen Receptor Modulator Ostarine Improves Bone Healing in Ovariectomized Rats. PubMed. [Link]
-
What is Ostarine mechanism of action?. Consensus. [Link]
-
The Selective Androgen Receptor Modulator Ostarine Improves Bone Healing in Ovariectomized Rats. ResearchGate. [Link]
-
What is Ostarine mechanism of action?. Consensus. [Link]
-
What is Ostarine mechanism of action?. Consensus. [Link]
-
Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers. [Link]
-
Body Composition (DEXA lean/fat) Protocol. IMPReSS - Mousephenotype.org. [Link]
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What is Ostarine mechanism of action?. Consensus. [Link]
-
Ostarine muscle and bone effects. Consensus. [Link]
-
Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. PMC. [Link]
-
OSTARINE DOES NOT ENHANCE THE METABOLIC EFFECT OF EXERCISE IN OBESE RATS. Journal of Physiology and Pharmacology. [Link]
-
Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. springermedizin.de. [Link]
-
Gross Body Composition (DEXA). MMPC. [Link]
-
Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. ResearchGate. [https://www.researchgate.net/publication/327310023_Evaluation_of_ostarine_as_a_selective_androgen_receptor_modulator_in_a_rat_model_of_postmenopausal_osteoporosis]([Link]_ modulator_in_a_rat_model_of_postmenopausal_osteoporosis)
-
Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. ResearchGate. [Link]
-
Effect of ostarine on (A,C) proliferation and (B,D) cell viability in.... ResearchGate. [Link]
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Ostarine moves into phase II development for muscle wasting. BioWorld. [Link]
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Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. Labcorp Oncology. [Link]
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MicroCT for Scanning and Analysis of Mouse Bones. PMC. [Link]
-
Micro-CT in Pre-Clinical Studies. Behinnegareh. [Link]
-
In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PubMed. [Link]
-
Using microCT to Assess Bone Loss in Preclinical Models. YouTube. [Link]
-
Bioluminescence Imaging. Protocols.io. [Link]
-
Validation and calibration of DEXA body composition in mice. PubMed. [Link]
-
Guidelines for assessment of bone microstructure in rodents using micro-computed tomography. PubMed. [Link]
-
Body composition analysis to determine specificity of weight loss. Sygnature Discovery. [Link]
-
Guidelines for Micro-Computed Tomography Analysis of Rodent Dentoalveolar Tissues. PMC. [Link]
-
Analysis of body composition by DXA. Mice were subjected to Sham or OVX.... ResearchGate. [Link]
-
The Application of Bioluminescence Imaging in Preclinical Oncology Research and Beyond. In Vivo Imaging. [Link]
-
Sodium [18F]Fluoride PET Can Efficiently Monitor In Vivo Atherosclerotic Plaque Calcification Progression and Treatment. NIH. [Link]
-
Comparison of NaF and FDG PET/CT for assessment of treatment response in castrate-resistant prostate cancers with osseous metastases. PMC. [Link]
-
MRI Quantitative Evaluation of Muscle Fatty Infiltration. MDPI. [Link]
-
Magnetic resonance imaging techniques for the quantitative analysis of skeletal muscle: State of the art. PMC. [Link]
-
Impact of animal handling on the results of 18F-FDG PET studies in mice. PubMed. [Link]
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Troubleshooting & Optimization
Troubleshooting Ostarine solubility issues for in vitro assays
From the Bench of a Senior Application Scientist
Welcome to the technical support center for Ostarine (MK-2866). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this potent and selective androgen receptor modulator (SARM) into their in vitro assays. Ostarine's hydrophobic nature presents unique solubility challenges that can impact experimental reproducibility and data integrity.
This document moves beyond simple protocols to provide a deeper understanding of the principles governing Ostarine's solubility. By explaining the causality behind each step, we aim to empower you to not only solve current issues but also to proactively prevent them in future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of Ostarine?
For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2] While ethanol is also a viable solvent, DMSO can often achieve higher concentrations.[1][3][4] Ostarine is also soluble in Dimethylformamide (DMF).[3][4]
Q2: My Ostarine powder won't dissolve completely in DMSO. What should I do?
First, ensure you are not exceeding the solubility limit, which is approximately 15 mg/mL to over 100 mg/mL depending on the supplier and purity.[1][3][4] If you are within this range, gentle warming of the solution in a water bath (37°C) and vortexing can significantly aid dissolution. Sonication for short bursts can also be effective for breaking up stubborn particulates.
Q3: How should I store my Ostarine?
-
Powder: Ostarine as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least two years.[3][4]
-
Stock Solutions (in DMSO/Ethanol): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[1][5][6]
Q4: Why did my Ostarine precipitate when I added it to my cell culture medium?
This is the most common issue researchers face and is known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is poor.[7] Ostarine is only sparingly soluble in aqueous solutions.[3][4] The sudden shift in solvent polarity causes the compound to fall out of solution.
Q5: Can I dissolve Ostarine directly in an aqueous buffer like PBS or cell culture media?
No, this is not recommended. Direct dissolution in aqueous buffers will result in very poor solubility and an inaccurate final concentration.[3][4] A pre-dissolution step in an organic solvent is mandatory.
Core Principles of Ostarine Solubility
Understanding the physicochemical properties of Ostarine is critical. It is a non-steroidal, lipophilic molecule, which dictates its preference for organic solvents over aqueous environments.[[“]][[“]]
-
"Like Dissolves Like": Ostarine's structure favors non-polar solvents. DMSO and ethanol are effective because they are water-miscible organic solvents that can bridge the gap between the highly concentrated stock and the final aqueous assay environment.
-
The Problem of Dilution: When creating a working solution, the goal is to dilute the Ostarine to its final concentration while keeping the organic solvent concentration low enough to be non-toxic to your cells (typically well below 0.5%, and ideally ≤0.1%).[10] This creates a metastable supersaturated solution. Precipitation occurs when the Ostarine concentration exceeds its thermodynamic solubility limit in the final aqueous medium.
Ostarine Physical & Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid/powder | [4][11][12] |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [3][13] |
| Molecular Weight | 389.33 g/mol | [1][3][13] |
| Storage (Powder) | -20°C (≥2 years stability) | [3][4] |
Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | ~15 mg/mL (~38.5 mM) to ≥100 mg/mL (~257 mM) | [1][3][4] |
| Ethanol | ~25 mg/mL (~64.2 mM) | [3][4] |
| DMF | ~15 mg/mL (~38.5 mM) | [3][4] |
| Ethanol:PBS (1:4) | ~0.2 mg/mL (~0.51 mM) | [3][4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Ostarine Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated, stable stock solution.
Materials:
-
Ostarine (MK-2866) powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weigh Vial: Tare a sterile, dry vial on an analytical balance.
-
Weigh Ostarine: Carefully weigh 3.89 mg of Ostarine powder directly into the tared vial. (Note: Adjust mass based on desired volume and concentration. For 10 mM, the calculation is: 389.33 g/mol * 0.010 mol/L = 3.8933 g/L or 3.89 mg/mL).
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the Ostarine powder.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspect for Clarity: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Gentle Warming (If Necessary): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term use.
Workflow for Preparing Final Working Solutions
This workflow is designed to minimize precipitation when diluting the concentrated stock into your final assay medium.
Caption: Ostarine Solution Preparation Workflow.
Troubleshooting Guide: Precipitation Issues
Encountering a cloudy solution or visible precipitate can be frustrating. This guide provides a logical flow to diagnose and resolve the issue.
Caption: Troubleshooting Ostarine Precipitation.
Key Remediation Steps:
-
Reduce Final Solvent Concentration: The most common culprit is too high a concentration of the organic solvent in the final aqueous solution. Redo your dilution calculations to ensure the final DMSO or ethanol concentration is minimal (ideally ≤0.1%).
-
Employ Serial Dilution: Avoid adding your highly concentrated stock directly into the final large volume of media. First, create an intermediate dilution in a smaller volume of media. Vortex thoroughly, then add this intermediate solution to the final volume.
-
Temperature Matters: Do not dilute your stock into ice-cold media.[14][15] Allow your media to come to room temperature or 37°C before adding the compound. This can increase the transient solubility and prevent precipitation.
-
Mix, Mix, Mix: Immediately after adding the stock to the media, vortex the solution vigorously. This rapid dispersal prevents the formation of localized, supersaturated pockets where precipitation can begin.
Scientific Context: Ostarine's Mechanism of Action
Ostarine exerts its effects by selectively binding to the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[[“]][12] Unlike traditional anabolic steroids, Ostarine's non-steroidal structure prevents it from being converted into metabolites that cause unwanted androgenic side effects.[[“]][[“]]
Upon binding, the Ostarine-AR complex translocates to the nucleus, where it modulates the expression of specific genes. In muscle cells, this leads to an increase in the expression of key myogenic factors, promoting muscle cell proliferation and differentiation.[[“]][17]
Caption: Simplified Ostarine Signaling Pathway.
This selective anabolic activity in musculoskeletal tissues is what makes Ostarine a valuable tool for research into muscle wasting diseases, osteoporosis, and general muscle physiology.[2][18][19]
References
-
Sarmful. (n.d.). Ostarine Powder 2g (MK-2866) for Sale. Retrieved from [Link]
-
Sarmful. (n.d.). Liquid Ostarine (MK-2866) for Sale. Retrieved from [Link]
-
Consensus. (n.d.). What is Ostarine mechanism of action?. Retrieved from [Link]
-
Consensus. (n.d.). Thread - What is Ostarine mechanism of action?. Retrieved from [Link]
-
Consensus. (n.d.). What is Ostarine mechanism of action?. Retrieved from [Link]
-
SONWU. (n.d.). China Pure Ostarine Powder Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]
-
Leciejewska, N., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences, 23(8), 4404. [Link]
-
Journal of Physiology and Pharmacology. (n.d.). EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Retrieved from [Link]
-
Vasilev, V., et al. (2024). Ostarine blunts the effect of endurance training on submaximal endurance in rats. Scientific Reports, 14(1), 5693. [Link]
-
Reddit. (2020). PEG-400 / Ethanol ratio for SARMS solution. Retrieved from [Link]
-
PubChem. (n.d.). Ostarine(MK-2866). Retrieved from [Link]
-
SinodosChemistry. (n.d.). SARMs taste masking. Retrieved from [Link]
-
hqsarms. (2021). How To take and make Liquid SARMs (2023 update). Retrieved from [Link]
-
SARMTECH. (n.d.). Ostarine (MK-2866) Sarms Powder USA – Lab-Grade Research Compound. Retrieved from [Link]
-
Elite Biogenix. (n.d.). SLU-PP-332 5mg With/Without DMSO 60ml. Retrieved from [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Ventura, E., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Food Additives & Contaminants: Part A, 37(8), 1294-1306. [Link]
-
Elabscience. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
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Technical Support Center: Ostarine (MK-2866) Dosage Optimization for Anabolic Research
Disclaimer: Ostarine (MK-2866) is an investigational compound and is not approved for human use.[1][2] Its application is strictly limited to in vitro and in vivo research settings under controlled laboratory conditions. This guide is intended for researchers, scientists, and drug development professionals only.
Introduction
This technical guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols for researchers working to optimize Ostarine (MK-2866) dosage to achieve maximal and selective anabolic effects in preclinical models. As a non-steroidal Selective Androgen Receptor Modulator (SARM), Ostarine was designed to provide the muscle-building benefits of anabolic steroids while minimizing androgenic side effects.[3][4][5] The primary mechanism of action involves selective binding to and activation of androgen receptors (AR) in anabolic tissues like skeletal muscle and bone.[[“]][7][8] This guide synthesizes data from preclinical and clinical studies to inform experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Foundational Knowledge
Q: What is the fundamental mechanism of action for Ostarine's anabolic effect?
A: Ostarine functions as a ligand for the androgen receptor (AR).[[“]] Upon binding, the Ostarine-AR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[9] This action modulates the transcription of target genes involved in muscle protein synthesis, satellite cell activation, and myogenic differentiation, ultimately leading to muscle hypertrophy.[9][10][11] Unlike traditional anabolic steroids, Ostarine is non-steroidal and does not undergo 5-alpha-reduction to dihydrotestosterone (DHT) or aromatization to estrogen, which is key to its tissue-selective profile.[[“]][7]
Troubleshooting Guide
Q: My in vivo results show high variability between subjects. What are the common causes and solutions?
A: High variability can obscure true experimental effects. Consider the following factors:
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Vehicle Formulation and Administration: Ostarine is soluble in solvents like DMSO and ethanol but requires a suitable vehicle for in vivo suspension (e.g., corn oil, or aqueous solutions with cyclodextrins). [12][13]Inconsistent suspension can lead to variable dosing.
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Troubleshooting: Ensure the compound is fully solubilized or homogeneously suspended before each administration. Use sonication or vortexing. Validate your vehicle to ensure it has no biological effects on its own. The choice of vehicle can significantly impact bioavailability. [13][14]2. Subject-Specific Factors: Animal age, weight, and baseline hormonal status can influence responsiveness. Using genetically similar, age-matched animals is crucial. [15] * Troubleshooting: Implement a washout period before the study to normalize hormonal levels. For studies on muscle wasting, consider using models like orchidectomized (castrated) rats to reduce the confounding variable of endogenous testosterone. [16][17]3. Experimental Consistency: Every step, from animal handling to sample processing, is a potential source of variation. [18] * Troubleshooting: Standardize all procedures. Process samples from different groups in a randomized, interleaved manner to avoid batch effects. Ensure all measurements (e.g., grip strength, tissue dissection) are performed by the same trained individual or that inter-rater reliability is established.
-
Q: I am not observing the expected anabolic effects at doses reported in the literature. Why might this be?
A: A lack of efficacy can be traced to several issues:
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Compound Integrity: Verify the purity and identity of your Ostarine sample via analytical methods (e.g., HPLC, LC-MS).
-
Troubleshooting: Obtain a certificate of analysis from your supplier. If in doubt, perform independent analytical validation.
-
-
Metabolic Instability: While Ostarine has good oral bioavailability, metabolism can vary between species. [19] * Troubleshooting: If using a new animal model, consider a pilot pharmacokinetic (PK) study to determine the half-life and exposure levels (AUC) achieved with your dosing regimen. This ensures the compound is present at sufficient concentrations to engage the target.
-
Assay Sensitivity: The chosen endpoint may not be sensitive enough to detect subtle changes.
-
Troubleshooting: Use multiple, validated assays. For muscle growth, combine functional tests (e.g., grip strength) with direct measurements of muscle mass (e.g., weighing the levator ani or gastrocnemius muscle) and molecular analysis (e.g., qPCR for myogenic genes like Igf-1 or Western blot for Myosin Heavy Chain). [20][21] Q: I'm concerned about off-target effects. What safety markers should I monitor?
-
A: While Ostarine is designed for selectivity, monitoring for potential off-target effects is a core part of responsible research.
-
Hormonal Suppression: At higher doses, SARMs can suppress endogenous luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. [5][7] * Monitoring Protocol: Collect serum at baseline and endpoint to measure LH, FSH, and total/free testosterone via ELISA or LC-MS/MS.
-
Liver Toxicity: Although rare in preclinical models, some reports in humans suggest a risk of liver stress, indicated by elevated liver enzymes. [8][19] * Monitoring Protocol: Monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
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Lipid Profile Changes: Studies have shown that Ostarine can cause a dose-dependent decrease in HDL and LDL cholesterol. [22] * Monitoring Protocol: Measure total cholesterol, HDL, and LDL in serum at baseline and endpoint.
-
Androgenic Effects: In males, monitor the weight of the prostate and seminal vesicles. These tissues are highly sensitive to traditional androgens, and a lack of significant weight increase validates Ostarine's selectivity. [5]
Key Experimental Protocols
Protocol 1: In Vitro Myotube Hypertrophy Assay using C2C12 Cells
This protocol is adapted from standard methodologies for assessing muscle cell growth in vitro. [21][23]
-
Cell Seeding: Plate C2C12 myoblasts in a growth medium (DMEM with 10% FBS) on multi-well plates (e.g., 24-well).
-
Differentiation: Once cells reach ~80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum) to induce fusion into myotubes. Allow differentiation for 4 days, replacing the medium every 48 hours.
-
Treatment: Prepare serial dilutions of Ostarine in the differentiation medium (e.g., final concentrations of 1, 10, 100, 1000 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., IGF-1). Treat the differentiated myotubes for 48 hours.
-
Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100. Stain for a muscle-specific protein like Myosin Heavy Chain (MyHC) using a primary antibody followed by a fluorescently-labeled secondary antibody. Use DAPI to counterstain nuclei.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Using software like ImageJ, measure the diameter of at least 50-100 myotubes per condition. [21]Hypertrophy is defined as a statistically significant increase in the average myotube diameter compared to the vehicle control.
Protocol 2: In Vivo Assessment of Anabolic Activity in an Orchidectomized Rat Model
This protocol is based on established models for evaluating anabolic agents. [16][24]
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Perform bilateral orchidectomy to create a hypogonadal state, which provides a low-androgen baseline to robustly measure anabolic effects. Allow a 1-2 week recovery and washout period.
-
Group Allocation: Randomly assign animals to groups (n=8-10 per group): Sham control, Vehicle control (orchidectomized + vehicle), Ostarine low dose, Ostarine mid-dose, Ostarine high dose, and a positive control (e.g., Testosterone Propionate).
-
Dosing: Administer Ostarine or vehicle daily for a predetermined period (e.g., 4-8 weeks) via oral gavage or subcutaneous injection. Record body weight regularly.
-
Functional Assessment: Perform functional tests like grip strength analysis weekly to assess changes in muscle strength.
-
Endpoint Analysis: At the end of the study, euthanize the animals and carefully dissect and weigh key tissues:
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Anabolic Tissues: Levator ani muscle, gastrocnemius muscle.
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Androgenic Tissues: Prostate, seminal vesicles.
-
-
Data Interpretation: Calculate the "anabolic ratio" by comparing the percent increase in levator ani weight to the percent increase in prostate weight. A high ratio indicates strong, selective anabolic activity.
References
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- Hoffmann, D. B., et al. (2010, July 7). Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function. Molecular Endocrinology.
- Element SARMS. (2024, August 28). MK-2866 (Ostarine): How to Get Muscle Growth and Performance.
- UK Researchers. (2025, August 30). What is Ostarine (MK-2866)? A Complete Guide for UK Researchers in 2025.
- Dubois, V., et al. (n.d.). Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. Journal of Neuroendocrinology.
- MacLean, H. E., et al. (n.d.). Expression of androgen receptor target genes in skeletal muscle. PLoS ONE.
- Grossmann, M., et al. (n.d.). Targeting muscle signaling pathways to minimize adverse effects of androgen deprivation in. Endocrine-Related Cancer.
- Padilha, C. S., et al. (2024, March 7). Ostarine blunts the effect of endurance training on submaximal endurance in rats. Scientific Reports.
- Serra, C., et al. (n.d.). Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration. Semantic Scholar.
- Zilbermint, M., & Dobs, A. S. (2009, August 6). Nonsteroidal Selective Androgen Receptor Modulator Ostarine™ in Cancer Cachexia. Future Oncology.
- MedChemExpress. (n.d.). Ostarine.
- Leciejewska, N., et al. (2022, April 15). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences.
- Tretzel, L., et al. (2024, July 17). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Pharmaceuticals.
- Goodman, C. A., & Hornberger, T. A. (n.d.). In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation. Methods.
- Pajer, K., et al. (2023, September 6). Advantage of ostarine over raloxifene and their combined treatments for muscle of estrogen-deficient rats. Scientific Reports.
- Gonzalez, S., & Leavis, P. (2017). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. Methods in Molecular Biology.
- Leciejewska, N., et al. (2022, April 1). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - Consensus. Consensus.
- WebMD. (n.d.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Kolodziejski, P. A., et al. (n.d.). Ostarine does not enhance the metabolic effect of exercise in obese rats. ResearchGate.
- Carson, J. A. (n.d.). Development of an in vitro model for skeletal muscle hypertrophy. University of South Carolina.
- USADA. (2017, July 25). Athlete Advisory: Growing Evidence that Ostarine is a Risk for Athletes.
- Pajer, K., et al. (n.d.). Effect of ostarine on (A,C) proliferation and (B,D) cell viability in... ResearchGate.
- Springer Nature. (n.d.). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis.
- Narayanan, R., et al. (n.d.). Selective androgen receptor modulators in preclinical and clinical development. Pharmaceutical Research.
- Vandevert, C., et al. (n.d.). Novel model to study the physiological effects of temporary or prolonged sex steroid deficiency in male mice. Journal of Endocrinology.
- Dubois, V., et al. (n.d.). EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology.
- BioSpace. (2006, December 8). GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program.
- Chen, F., et al. (n.d.). In vivo MRI evaluation of anabolic steroid precursor growth effects in a guinea pig model. Journal of Applied Physiology.
- Martinez, J. A., et al. (2007, March 9). The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat. British Journal of Nutrition.
- Tuccinardi, T., et al. (n.d.). A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins. International Journal of Molecular Sciences.
- Komrakova, M., et al. (n.d.). Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. Journal of Bone and Mineral Metabolism.
- Navarro, J. F., et al. (n.d.). Lack of effects of anabolic-androgenic steroids on locomotor activity in intact male mice. Physiology & Behavior.
- Alford, P. W., et al. (n.d.). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Cell Biology.
- Solomon, Z. J., et al. (n.d.). Selective Androgen Receptor Modulators (SARMs) - Current Knowledge and Clinical Applications. Sexual Medicine Reviews.
- Wood, R. I., et al. (2019, May 8). ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS. Neuroscience.
- Bitesize Bio. (2025, June 8). How to Minimize Variation and Achieve Reproducibility.
- Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments.
- GETZ, T. G. (n.d.). SARMs and method of use thereof. Google Patents.
- Handelsman, D. J. (2025, September 25). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology.
- Kwiatkowska, D., et al. (n.d.). Investigation of Equine In Vivo and In Vitro Derived Metabolites of the Selective Androgen Receptor Modulator (SARM) ACP-105 for Improved Doping Control. Metabolites.
- Bhasin, S. (2023, June 16). Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease. The Journals of Gerontology: Series A.
- Wohl, R., et al. (2024, December 5). In Vivo and Ex Vivo Evaluation of a Novel Method for Topical Delivery of Macromolecules Through the Stratum Corneum for Cosmetic Applications. Dermatologic Surgery.
- Patel, J., et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Drug Delivery Science and Technology.
- Medium. (2020, June 26). Having issues with under-powered A/B tests? Try controlling your variability.
- Abd-Allah, F. I., et al. (n.d.). Vehicle and enhancer effects on human skin penetration of aminophylline from cream formulations: Evaluation in vivo. ResearchGate.
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Technical Support Center: Ostarine (MK-2866) Stability and Long-Term Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ostarine (MK-2866). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Ostarine in your experiments. Inconsistent results can often be traced back to compound degradation. By understanding the factors that affect Ostarine's stability and implementing proper storage protocols, you can safeguard the validity and reproducibility of your research. This document provides field-proven insights, troubleshooting guides, and detailed protocols to prevent Ostarine degradation during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid Ostarine?
For long-term storage, solid crystalline Ostarine should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1][2]
Q2: How should I store Ostarine once it's dissolved in a solvent?
Stock solutions of Ostarine in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] A study on various SARMs demonstrated stability in solvent solutions for at least one year when stored at -20°C.[4][5] To prevent oxidation, it is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][2]
Q3: Can I store Ostarine in an aqueous solution?
It is strongly advised not to store Ostarine in aqueous solutions for more than one day.[1][2] The molecule contains an amide bond, which is susceptible to hydrolysis, a chemical process that can be accelerated in aqueous environments, leading to degradation.
Q4: What is the expected shelf life of Ostarine?
When stored as a solid at -20°C, Ostarine has a shelf life of at least two years.[1][2] The shelf life of stock solutions is shorter and highly dependent on the solvent, concentration, and storage conditions (temperature, exposure to air and light). For critical experiments, periodic purity checks are recommended for solutions stored long-term.
Q5: Does light exposure affect Ostarine's stability?
Yes, exposure to UV light can break down chemical bonds in sensitive organic compounds.[6] To prevent photodegradation, always store Ostarine, both in solid form and in solution, in amber or opaque containers in a dark location.[6][7]
Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation.
Q: My in-vitro/in-vivo experimental results are inconsistent or show reduced potency compared to previous batches. Could my Ostarine have degraded?
A: This is a common sign of compound degradation. Several factors could be at play:
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Improper Storage: Was the compound stored at the correct temperature? Was it exposed to light or moisture? Solid Ostarine should be at -20°C, and solutions should be frozen, preferably at -80°C.[1][3]
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Age of Stock Solution: How old is your stock solution? Aqueous solutions should be made fresh daily.[1][2] Organic stock solutions, even when frozen, have a limited shelf life. Degradation can occur with repeated freeze-thaw cycles.
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Potential for Hydrolysis: The Ostarine molecule contains functional groups like an amide and an ether linkage. The amide bond is particularly susceptible to hydrolysis, especially if exposed to moisture or non-anhydrous solvents, which would cleave the molecule and render it inactive.[8]
-
Oxidation: Was the solution purged with inert gas? Oxygen in the air can degrade sensitive compounds over time.[6]
Recommended Action:
-
Review Storage Protocol: Confirm that your storage conditions align with the recommendations in this guide.
-
Prepare Fresh Stock: If you suspect degradation, the most straightforward first step is to prepare a fresh stock solution from solid Ostarine that has been properly stored.
-
Analytical Verification: For definitive confirmation, analyze the suspected solution using an appropriate analytical method like HPLC-UV or LC-MS to assess its purity and identify any degradation products. Compare the results to a freshly prepared standard.
Q: I've noticed a precipitate in my Ostarine stock solution after thawing. Is it still usable?
A: Precipitation upon freezing is common, especially with highly concentrated stock solutions in solvents like DMSO.
-
Cause: The solubility of Ostarine decreases at lower temperatures, causing it to fall out of solution. This does not necessarily mean it has degraded.
-
Recommended Action:
-
Gently warm the solution to room temperature or in a 37°C water bath.
-
Vortex the solution thoroughly to ensure the compound has completely redissolved. Visually inspect the solution to ensure no particulate matter remains.
-
If the compound does not fully redissolve, it may indicate that the solvent has absorbed water over time, reducing solubility, or that some degradation has occurred. In this case, it is safer to discard the solution and prepare a new one.
-
Key Factors Influencing Ostarine Stability
To maintain the integrity of Ostarine, researchers must control for several environmental factors that can accelerate its chemical breakdown.
-
Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions. Storing at sub-zero temperatures, such as -20°C or -80°C, significantly slows these kinetic processes.[6]
-
Moisture (Hydrolysis): Ostarine possesses an amide linkage, which is susceptible to cleavage by water (hydrolysis). This reaction breaks the molecule into two inactive fragments. It is critical to use anhydrous solvents and minimize exposure to atmospheric moisture.[6][8]
-
Oxygen (Oxidation): The aromatic rings and ether linkage in Ostarine can be targets for oxidation. This process is often initiated by atmospheric oxygen. Purging solutions with an inert gas (e.g., nitrogen or argon) displaces oxygen and protects the compound.[6]
-
Light (Photodegradation): High-energy UV light can induce photochemical reactions, leading to the breakdown of the molecule. Using amber vials or storing containers in the dark is a simple and effective preventative measure.[6]
Caption: Key environmental factors affecting Ostarine stability.
Data Summary: Long-Term Storage Recommendations
| Form | Temperature | Container | Atmosphere | Recommended Max Duration |
| Solid (Powder) | -20°C | Tightly sealed, opaque vial | Standard (desiccant recommended) | ≥ 2 years[1][2] |
| Stock in DMSO/Ethanol | -20°C | Tightly sealed, amber glass vial | Purge with N₂ or Ar | 1-3 months |
| Stock in DMSO/Ethanol | -80°C | Tightly sealed, amber glass vial | Purge with N₂ or Ar | ≥ 6 months[3] |
| Aqueous Solution | 4°C | Sterile, sealed tube | Standard | ≤ 24 hours[1][2] |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Ostarine
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Verification: Upon receipt, verify that the container is sealed and intact.
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Environment: Before opening, place the container in a desiccator for at least 30 minutes to equilibrate to room temperature and prevent condensation of atmospheric moisture onto the solid.
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Aliquoting (Optional but Recommended): If you will be using small amounts over time, it is best to aliquot the solid into several smaller, pre-weighed vials. This minimizes the number of times the primary container is opened. Perform this task in a low-humidity environment (e.g., a glove box or dry room).
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap threads with parafilm.
-
Storage: Place the primary container and all aliquots in a labeled box and store at -20°C in a non-cycling freezer.
Protocol 2: Preparation and Storage of Ostarine Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol). Ostarine is soluble in ethanol at approximately 25 mg/mL and in DMSO at about 15 mg/mL.[1]
-
Dissolution: Allow the vial of solid Ostarine to equilibrate to room temperature in a desiccator before opening. Add the calculated volume of solvent to the vial to achieve the desired concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be used if necessary.
-
Inert Gas Purge: Before sealing the vial for storage, gently blow a stream of inert gas (nitrogen or argon) into the headspace above the solution for 15-30 seconds. This displaces oxygen and reduces the risk of oxidative degradation.
-
Sealing and Storage: Immediately cap the vial tightly, wrap with parafilm, and store at -80°C for long-term storage or -20°C for short-term use. Use amber glass vials to protect from light.
Protocol 3: Workflow for Investigating Suspected Degradation
If experimental results suggest Ostarine degradation, a systematic investigation is required to confirm the compound's integrity.
Caption: Workflow for troubleshooting suspected Ostarine degradation.
References
-
McKay, J., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. PubMed. Available at: [Link]
-
McKay, J., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Taylor & Francis Online. Available at: [Link]
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Fest, C., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. National Center for Biotechnology Information. Available at: [Link]
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Fest, C., et al. (2024). Ostarine high-resolution tandem mass spectrometry spectra... ResearchGate. Available at: [Link]
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Kintz, P., et al. (2021). Measured concentrations in biological specimens from the admission. ResearchGate. Available at: [Link]
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N/A. (2016). Buy Ostarine Online: Your Guide to Safe and Effective Purchases. Outlook India. Available at: [Link]
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SARMTECH. (N.D.). SARMs Storage & Stability: Best Practices to Maintain Purity in Research. SARMTECH. Available at: [Link]
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Reddit User Discussion. (2019). [meta] proper storage of sarms? Reddit. Available at: [Link]
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Walpurgis, K., et al. (2020). Elimination profiles of microdosed ostarine mimicking contaminated products ingestion. PubMed. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
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Walpurgis, K., et al. (2020). Elimination profiles of microdosed ostarine mimicking contaminated products ingestion. Wiley Online Library. Available at: [Link]
-
iSARMS Forums User Discussion. (2017). Storing ostarine. iSARMS Forums. Available at: [Link]
-
De Rijke, E., et al. (2020). Full article: Investigation of stability of selective androgen receptor modulators in urine. Taylor & Francis Online. Available at: [Link]
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WebMD. (N.D.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]
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Reddit User Discussion. (2024). SARM STORAGE. Reddit. Available at: [Link]
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Apollo Scientific. (N.D.). Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Available at: [Link]
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Pozo, O.J., et al. (2011). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (N.D.). Ostarine(MK-2866). PubChem. Available at: [Link]
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Wikipedia. (N.D.). Enobosarm. Wikipedia. Available at: [Link]
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Hristov, K., et al. (2024). Ostarine blunts the effect of endurance training on submaximal endurance in rats. National Center for Biotechnology Information. Available at: [Link]
-
Hristov, K., et al. (2023). Effects of Ostarine and Endurance Training on Some Functional, Hematological, and Biochemical Parameters in Male Rats. Brieflands. Available at: [Link]
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Technical Support Center: Ostarine (MK-2866) In Vitro Studies
A Guide to Minimizing and Validating Off-Target Effects in Cell Culture
Welcome to the technical support center for researchers utilizing Ostarine (MK-2866) in cell culture experiments. As Senior Application Scientists, we have compiled this guide to address common challenges and provide robust methodologies for ensuring the scientific integrity of your work. This resource will help you navigate the complexities of Ostarine's activity, with a focus on minimizing and validating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ostarine in cell culture?
Ostarine is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action is binding to the androgen receptor (AR), leading to the modulation of gene expression.[1][2] This interaction is designed to be tissue-selective, with the goal of promoting anabolic effects in muscle and bone while having minimal impact on other tissues. In cell culture models, Ostarine has been shown to stimulate the proliferation and differentiation of myoblasts (e.g., C2C12 and L6 cells) through an AR-dependent pathway.[3][4][5]
Q2: What are the known off-target effects of Ostarine in vitro?
While Ostarine is designed for AR selectivity, off-target effects have been reported, particularly at higher concentrations. The most documented off-target effects in vitro include:
-
Cardiotoxicity: Studies using cardiomyocyte cell lines (e.g., H9C2) have demonstrated that Ostarine can induce markers of cardiac fibrosis and cardiomyopathy.[6][7] This toxicity appears to be dose-dependent and may have a sex-specific component.
-
Hepatotoxicity: In vitro studies with human hepatocytes have suggested that Ostarine metabolism can lead to the formation of potentially cytotoxic byproducts.[8][9]
It is crucial to consider these potential off-target effects when designing and interpreting your experiments.
Q3: How do I choose the right cell line for my Ostarine experiments?
The choice of cell line is critical and depends on your research question:
-
For studying on-target anabolic effects:
-
For investigating off-target cardiotoxicity:
-
For assessing androgen receptor signaling in prostate cancer:
-
LNCaP and VCaP cells: These are androgen-sensitive human prostate cancer cell lines that express AR and are suitable for studying AR-mediated signaling.[10][11]
-
PC3 and DU-145 cells: These are androgen-insensitive human prostate cancer cell lines that lack AR expression and can be used as negative controls.[11][12]
-
Q4: What is the recommended concentration range for Ostarine in cell culture?
The optimal concentration of Ostarine will vary depending on the cell line and the specific endpoint being measured. It is essential to perform a dose-response study to determine the therapeutic window for your experimental system. Based on published literature, concentrations ranging from 1 nM to 10,000 nM have been used.[6] However, lower concentrations are more likely to elicit AR-mediated effects with minimal off-target activity.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results with Ostarine.
Possible Cause: Off-target effects, compound instability, or improper experimental design.
Solution:
-
Validate On-Target Effects: It is imperative to confirm that the observed effects are mediated by the androgen receptor. This can be achieved through two primary methods:
-
Androgen Receptor Antagonism: Co-treatment with an AR antagonist, such as Bicalutamide or Enzalutamide, should block the effects of Ostarine. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
siRNA-mediated AR Knockdown: Silencing the expression of the androgen receptor using siRNA should abolish the effects of Ostarine.
-
-
Perform a Thorough Dose-Response Analysis: A comprehensive dose-response curve will help identify the concentration range where Ostarine exhibits its intended on-target activity and where off-target effects may become prominent.
-
Ensure Compound Stability: The stability of Ostarine in your specific cell culture medium and conditions should be verified. A stability study can be performed by incubating Ostarine in the medium over the time course of your experiment and measuring its concentration at various intervals using methods like HPLC or LC-MS/MS.[13]
Issue 2: How can I be sure my observed effect is not simply cytotoxicity?
Possible Cause: High concentrations of Ostarine or the vehicle (e.g., DMSO) can induce cytotoxicity, confounding the interpretation of results.
Solution:
-
Perform a Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) across the same concentration range of Ostarine used in your primary experiments. This will allow you to distinguish between a specific biological response and a general cytotoxic effect.
-
Maintain a Low Vehicle Concentration: The final concentration of the vehicle (typically DMSO) in the cell culture medium should be kept to a minimum, generally below 0.5%, to avoid solvent-induced toxicity.[13]
Experimental Protocols
Protocol 1: Validating On-Target Effects using an Androgen Receptor Antagonist
Objective: To confirm that the biological effects of Ostarine are mediated through the androgen receptor.
Materials:
-
Ostarine
-
Androgen Receptor Antagonist (e.g., Bicalutamide or Enzalutamide)
-
Appropriate cell line (e.g., C2C12 for myogenesis, LNCaP for AR signaling)
-
Cell culture reagents
-
Assay-specific reagents (e.g., for proliferation, differentiation, or gene expression analysis)
Procedure:
-
Cell Seeding: Plate your chosen cell line at the desired density and allow for attachment overnight.
-
Pre-treatment with AR Antagonist: Pre-incubate the cells with the AR antagonist (e.g., 10 µM Bicalutamide) for 1-2 hours.[14] This allows the antagonist to bind to the AR before the addition of Ostarine.
-
Ostarine Treatment: Add Ostarine at the desired concentrations to the wells, both with and without the AR antagonist. Include appropriate controls: vehicle-only, Ostarine-only, and antagonist-only.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform your chosen assay to measure the biological response (e.g., cell proliferation, differentiation markers, or target gene expression).
Expected Outcome: The biological effects induced by Ostarine should be significantly diminished or completely abolished in the presence of the AR antagonist.
Workflow for AR Antagonist Validation
Caption: Workflow for validating Ostarine's on-target effects using an AR antagonist.
Protocol 2: Validating On-Target Effects using siRNA-mediated AR Knockdown
Objective: To confirm the AR-dependency of Ostarine's effects by silencing the expression of the androgen receptor.
Materials:
-
siRNA targeting the androgen receptor (AR-siRNA)
-
Non-targeting control siRNA (scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Appropriate cell line (e.g., LNCaP)
-
Cell culture reagents
-
Ostarine
-
Reagents for Western blotting or qPCR to confirm AR knockdown
Procedure:
-
siRNA Transfection: Transfect the cells with AR-siRNA or control siRNA according to the manufacturer's protocol for your chosen transfection reagent.[15][16]
-
Incubation for Knockdown: Incubate the cells for 24-48 hours to allow for the knockdown of AR protein expression.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm the reduction in AR protein levels by Western blotting or AR mRNA levels by qPCR.[15]
-
Ostarine Treatment: Treat the transfected cells with Ostarine at the desired concentrations.
-
Incubation: Incubate for the experimental duration.
-
Endpoint Analysis: Perform your chosen assay to measure the biological response.
Expected Outcome: The biological effects of Ostarine should be observed in cells treated with the control siRNA but significantly reduced or absent in cells with AR knockdown.
Experimental Design for siRNA Validation
Caption: Comparison of Ostarine's effect in cells with and without AR knockdown.
Data Presentation
Table 1: Summary of Ostarine's Effects in Different Cell Lines
| Cell Line | Primary Use | On-Target Effects (AR-mediated) | Documented Off-Target Effects | Concentration Range (nM) | Reference(s) |
| C2C12 | Myogenesis | Increased proliferation and differentiation | Not extensively reported | 1 - 10,000 | [3][6] |
| L6 | Myogenesis | Increased proliferation and differentiation | Not extensively reported | 1 - 10,000 | [3][6] |
| H9C2 | Cardiotoxicity | Not applicable (low AR expression) | Increased markers of fibrosis and cardiomyopathy, decreased cell viability | 1 - 10,000 | [6] |
| LNCaP | Prostate Cancer | Modulation of AR signaling, growth inhibition at high doses | Not extensively reported | Varies | [11][17] |
| PC3 | Prostate Cancer | Negative control (AR-negative) | Not applicable | Varies | [11] |
| DU-145 | Prostate Cancer | Negative control (AR-negative) | Not applicable | Varies | [12] |
Signaling Pathways
Ostarine's On-Target Signaling Pathway
Caption: Simplified diagram of Ostarine's on-target signaling cascade.
References
-
eScholarship, University of California. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression. [Link]
-
PubMed. Androgen receptor down regulation by small interference RNA induces cell growth inhibition in androgen sensitive as well as in androgen independent prostate cancer cells. [Link]
-
PubMed Central. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas. [Link]
-
MDPI. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. [Link]
-
NanoMedicines Research Group. Lipid nanoparticles to silence androgen receptor variants for prostate cancer therapy. [Link]
-
MDPI. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins. [Link]
-
National Institutes of Health. Anti‐androgen enzalutamide enhances prostate cancer neuroendocrine (NE) differentiation via altering the infiltrated mast cells → androgen receptor (AR) → miRNA32 signals. [Link]
-
National Institutes of Health. A profile of enzalutamide for the treatment of advanced castration resistant prostate cancer. [Link]
-
ResearchGate. (PDF) SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas. [Link]
-
PubMed Central. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. [Link]
-
PubMed Central. Development of Selective Androgen Receptor Modulators (SARMs). [Link]
-
Frontiers. Selective androgen receptor modulators: a critical appraisal. [Link]
-
ResearchGate. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. [Link]
-
PubMed Central. Selective androgen receptor modulators: the future of androgen therapy?. [Link]
-
PubMed Central. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation. [Link]
-
PubMed Central. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. [Link]
-
ResearchGate. Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. [Link]
-
ResearchGate. (A,B) Effect of different doses of ostarine on ERK1/2 phosphorylation... [Link]
-
PubMed Central. Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models. [Link]
-
National Institutes of Health. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. [Link]
-
MDPI. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. [Link]
-
MDPI. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. [Link]
-
MDPI. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. [Link]
-
PubMed Central. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. [Link]
-
PubMed Central. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. [Link]
-
White Rose Research Online. Detection of selective androgen receptor modulators (SARMs) in serum using a molecularly imprinted nanoparticle surface plasmon. [Link]
-
PubMed. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. [Link]
-
PubMed. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. [Link]
-
MDPI. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. [Link]
-
National Institutes of Health. Bicalutamide Enhances Conventional Chemotherapy in In Vitro and In Vivo Assays Using Human and Canine Inflammatory Mammary Cancer Cell Lines. [Link]
-
PubMed. Evaluation of saline, RPMI and DMEM/F12 for storage of split-thickness skin grafts. [Link]
-
PubMed. Elimination profiles of microdosed ostarine mimicking contaminated products ingestion. [Link]
-
PubMed. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy. [Link]
-
Frontiers. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]
-
PNAS. Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. [Link]
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Navigating the Nuances of Ostarine Response: A Technical Guide for Researchers
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Technical Support Center: Refinement of Ostarine (MK-2866) Administration Protocols in Mice
Last Updated: October 26, 2023
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ostarine (MK-2866), a selective androgen receptor modulator (SARM), in murine models. As a non-steroidal SARM, Ostarine offers tissue-selective anabolic effects, making it a compound of significant interest for conditions like muscle wasting, osteoporosis, and cachexia.[1][2] However, refining administration protocols is critical to ensure experimental reproducibility, validity, and animal welfare. This guide provides in-depth, evidence-based answers to frequently encountered questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
What is the appropriate dosage range for Ostarine in mice?
The effective dosage of Ostarine in mice can vary significantly based on the research question, mouse strain, sex, and age. Published studies in rodents have utilized a wide range of doses.
For instance, studies in ovariectomized rats have explored doses of 0.04, 0.4, and 4 mg/kg body weight/day, demonstrating dose-dependent effects on muscle and uterine tissue.[3][4] Another study in ovariectomized mice reported that a dose as low as 0.4 mg/kg/day could significantly increase uterine weight.[5] In male Wistar rats, a dose of 0.4 mg/kg administered subcutaneously for 30 days was shown to stimulate muscle tissue proliferation and differentiation.[6][7] It's crucial to conduct pilot studies to determine the optimal dose for your specific experimental model and desired outcomes.
Table 1: Exemplary Ostarine Dosages in Rodent Models
| Dosage | Animal Model | Administration Route | Observed Effects | Reference |
| 0.04 - 4 mg/kg/day | Ovariectomized Rats | Oral | Dose-dependent effects on muscle and uterine tissue | [3][4] |
| 0.4 mg/kg/day | Ovariectomized Mice | Subcutaneous Injection | Increased uterine wet weight | [5] |
| 0.4 mg/kg | Male Wistar Rats | Subcutaneous Injection | Stimulated muscle tissue proliferation and differentiation | [6][7] |
| 0.5 mg/mouse | Ovariectomized Mice | Subcutaneous Injection | Increased body and uterine weight | [5] |
What is the recommended administration route for Ostarine in mice?
The two most common administration routes for Ostarine in mice are oral gavage and subcutaneous injection. The choice between these methods depends on the desired pharmacokinetic profile, experimental design, and technical expertise.
-
Oral Gavage: This method allows for precise dosing and is often preferred for its clinical relevance, as Ostarine is orally bioavailable.[8] However, it can be stressful for the animals and requires proper technique to avoid complications like esophageal trauma or aspiration.[9][10] Using sweetened solutions or brief anesthesia can help mitigate stress.[9][11]
-
Subcutaneous (SC) Injection: SC injection is a less stressful alternative to oral gavage and provides a slower, more sustained release of the compound.[12] It is a common method used in many preclinical studies with SARMs.[5][6][13]
How should I prepare and store my Ostarine solution?
Proper preparation and storage of Ostarine are vital for maintaining its stability and ensuring accurate dosing.
Preparation of Vehicle Solution: Ostarine is typically dissolved in a vehicle solution for administration. Common vehicles include:
-
For Subcutaneous Injection: A solution of Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG 300) is frequently used.[13] A common ratio is 20% DMSO and 80% PEG 300.[13] Another option is 10% DMSO in corn oil.[6]
-
For Oral Gavage: A suspension can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Storage: Ostarine solutions are generally stable for at least one year when stored at -20°C.[13][14] For long-term storage of urine samples containing SARMs, it is recommended to keep them at ≤ -80°C.[15]
What are the potential side effects of Ostarine in mice that I should monitor?
While Ostarine is designed to be tissue-selective, it is not devoid of side effects, especially at higher doses or with prolonged use.[[“]] Researchers should carefully monitor for:
-
Hepatotoxicity: Liver toxicity is a potential concern with SARM administration. Monitoring liver enzymes (ALT, AST) can be a valuable endpoint.
-
Cardiotoxicity: Some studies suggest potential cardiotoxic effects, particularly in males.[[“]][[“]]
-
Hormonal Suppression: Ostarine can suppress natural testosterone levels and luteinizing hormone.[18]
-
Uterotrophic Effects: Ostarine can have a proliferative effect on the uterus in female rodents.[3][5]
-
Changes in Blood Lipids: Ostarine may negatively impact HDL and LDL cholesterol levels.[8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Potential Cause & Solution:
-
Improper Dosing or Solution Preparation:
-
Verify Calculations: Double-check all dosage calculations based on the mouse's body weight.
-
Ensure Homogeneity: Ensure the Ostarine is fully dissolved or homogeneously suspended in the vehicle. Sonication may be necessary for some preparations.[6]
-
Fresh Preparations: Prepare fresh solutions regularly to avoid degradation.
-
-
Animal Stress:
-
Acclimatization: Allow sufficient time for mice to acclimate to the facility and handling procedures.
-
Refine Administration Technique: For oral gavage, consider using a sucrose coating on the gavage needle to reduce stress.[9] Brief isoflurane anesthesia can also be a less stressful alternative to awake gavage.[11]
-
-
Pharmacokinetic Variability:
-
Fasting: Consider the effect of fasting on drug absorption, especially for oral administration.
-
Dosing Time: Administer Ostarine at the same time each day to minimize circadian variations in metabolism.
-
Issue 2: Adverse events or signs of toxicity in mice.
Potential Cause & Solution:
-
Dosage Too High:
-
Dose-Response Study: If not already performed, conduct a pilot dose-response study to identify the minimum effective dose with the fewest side effects.
-
Reduce Dosage: If signs of toxicity are observed, consider reducing the dosage for the remainder of the study.
-
-
Vehicle Toxicity:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of Ostarine and the vehicle.
-
Alternative Vehicle: If the vehicle is suspected to be causing issues, explore alternative, well-tolerated vehicles.
-
-
Improper Administration Technique:
-
Esophageal Injury (Oral Gavage): Ensure proper restraint and gavage technique to prevent injury.[10] Signs of injury can include weight loss and difficulty eating.
-
Injection Site Reactions (Subcutaneous): Rotate injection sites to minimize local irritation.[12] Ensure the injected volume is appropriate for the size of the mouse.
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of Ostarine for Subcutaneous Injection
-
Materials:
-
Ostarine (MK-2866) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of Ostarine based on the desired concentration and final volume.
-
Weigh the Ostarine powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (to make up 20% of the final volume).
-
Vortex the solution until the Ostarine is completely dissolved.
-
Add the calculated volume of PEG 300 (to make up 80% of the final volume).
-
Vortex again to ensure a homogenous solution.
-
Store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
-
Diagram 1: Ostarine Signaling Pathway
Caption: Simplified signaling pathway of Ostarine in a target cell.
Diagram 2: Experimental Workflow for Ostarine Administration in Mice
Caption: General experimental workflow for Ostarine studies in mice.
References
- Simitsidellis, I., et al. (2019). Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus. Journal of Endocrinology, 242(2), 227-239.
- McGrath, M., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Food Additives & Contaminants: Part A, 37(8), 1253-1263.
- Consensus. (n.d.).
- Vasilev, V., et al. (2024). Ostarine blunts the effect of endurance training on submaximal endurance in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
- MedChemExpress. (n.d.). Ostarine.
- Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581.
- Consensus. (n.d.).
- Predator Nutrition. (2021). MK 2866 Ostarine Side Effects, Benefits & Dosage Review 2021.
- Council for Responsible Nutrition. (2018). CRN Recommended Guidelines for SARMs‐Containing Dietary Supplements.
- Diamond Behavioral Health. (n.d.). Ostarine Side Effects.
- Leciejewska, N., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences, 23(8), 4404.
- Vasilev, V., et al. (2023).
- Inside Bodybuilding. (2025). Ostarine (MK-2866): Results, Before and After Pictures, Dosages.
- Lee, H., & Lee, K. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of Clinical Medicine, 12(10), 3467.
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- Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Andrology, 7(4), 433-441.
- Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators (SARMs) as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
- WebMD. (n.d.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- MedchemExpress.com. (n.d.). Ostarine (MK-2866) | SARMs.
- Komrakova, M., et al. (2021). Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model.
- U.S. Anti-Doping Agency. (n.d.).
- Research Animal Training. (n.d.). Subcutaneous Injection in the Mouse.
- Science.gov. (n.d.).
- iSARMS Forums. (2017). Storing ostarine.
- Sehmisch, S., et al. (2020). Effects of Selective Androgen Receptor Modulator (SARM) Treatment in Osteopenic Female Rats.
- Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581.
- Jacobsen, B., et al. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized.
- Reddit. (2021). S2. Ostarine: A Comprehensive Overview + Guide [Easy To Understand For Everyone].
- Henderson, R. E., et al. (2020). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus).
- Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581.
- Leciejewska, N., et al. (2019). Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. Journal of physiology and pharmacology, 70(4).
- Leciejewska, N., et al. (2022). Ostarine does not enhance the metabolic effect of exercise in obese rats. Journal of Physiology and Pharmacology, 73(1).
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Cross-reactivity issues in immunoassays for Ostarine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ostarine (also known as Enobosarm or MK-2866) is a selective androgen receptor modulator (SARM) that has garnered significant interest in research and clinical development for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. As with any analytical method, immunoassays for Ostarine are susceptible to various interferences, with cross-reactivity being a primary concern for researchers striving for accurate and reliable data. This technical support center provides a comprehensive resource to understand, troubleshoot, and mitigate cross-reactivity issues in Ostarine immunoassays.
This guide is designed to empower you with the scientific principles and practical steps necessary to ensure the integrity of your experimental results. We will delve into the root causes of cross-reactivity, provide detailed troubleshooting guides for common problems, and equip you with robust validation protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding Ostarine immunoassays:
Q1: What is cross-reactivity in an immunoassay and why is it a concern for Ostarine?
A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to molecules other than the intended target analyte (in this case, Ostarine). This occurs when these other molecules, known as cross-reactants, share structural similarities with Ostarine, allowing them to be recognized by the anti-Ostarine antibodies.[1] This is a significant concern because it can lead to falsely elevated results, making it appear as though there is more Ostarine in a sample than there actually is.[2] For Ostarine, which belongs to a class of compounds with similar core structures (SARMs), the potential for cross-reactivity is particularly high.
Q2: What are the most likely compounds to cross-react in my Ostarine immunoassay?
A2: The most probable cross-reactants are other SARMs with similar chemical structures, as well as metabolites of Ostarine and other structurally related drugs. A key example is the non-steroidal anti-androgen medication, Bicalutamide, which shares a similar aryl-propionamide backbone with Ostarine.[3] The World Anti-Doping Agency (WADA) has specifically noted that the Ostarine metabolite, O-dephenyl-ostarine, should not be the sole basis for a positive finding due to its potential to be a metabolite of Bicalutamide.[3] Other SARMs like Andarine (S-4) also possess structural similarities that could lead to cross-reactivity.[4]
Q3: My immunoassay results are consistently higher than what I expected based on other analytical methods like LC-MS/MS. Could this be a cross-reactivity issue?
A3: Yes, this is a classic indicator of potential cross-reactivity. Immunoassays are prone to interference from structurally similar compounds, which can lead to an overestimation of the analyte concentration.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific and sensitive method for the quantification of small molecules like Ostarine and is often considered the gold standard.[6][7] If you observe a significant positive bias in your immunoassay results compared to LC-MS/MS, a thorough investigation into potential cross-reactants is warranted.
Q4: How can I confirm if my immunoassay is specific for Ostarine?
A4: The specificity of your immunoassay must be validated in your laboratory. The most direct way to do this is by performing a cross-reactivity study. This involves testing a panel of potentially interfering compounds (other SARMs, metabolites, structurally related drugs) at various concentrations in your immunoassay. The results will allow you to quantify the percentage of cross-reactivity for each compound and determine if they are likely to interfere with your measurements at physiologically relevant concentrations. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: Are all commercial Ostarine immunoassay kits the same in terms of specificity?
A5: No, there can be significant variability in the specificity of commercial immunoassay kits from different manufacturers.[8] The specificity of an immunoassay is primarily determined by the unique characteristics of the monoclonal or polyclonal antibodies used in the kit.[9] Therefore, it is crucial to carefully review the product documentation for any commercial kit, which should provide data on the cross-reactivity of the assay with a range of relevant compounds. However, it is always best practice to independently validate the kit's performance in your own laboratory with your specific sample matrix.
Troubleshooting Guides
Encountering unexpected results is a common part of the scientific process. This section provides a structured approach to troubleshooting common issues related to cross-reactivity in Ostarine immunoassays.
Issue 1: Consistently High Background or False Positives
High background signal can mask the true signal from your samples and lead to inaccurate quantification and the appearance of false positives.
| Potential Cause | Explanation | Troubleshooting Steps |
| Cross-reactivity with other SARMs or structurally similar compounds | The anti-Ostarine antibody may be binding to other molecules present in the sample that share structural similarity with Ostarine.[1] | 1. Review Sample Composition: Identify all known compounds in your sample matrix, including other SARMs, metabolites, or administered drugs. 2. Perform a Cross-Reactivity Panel: Test the potential cross-reactants in your assay at a range of concentrations. A detailed protocol is provided below. 3. Consult Literature/Databases: Search for known cross-reactants for Ostarine immunoassays. |
| Non-specific Binding | The antibodies or other assay components may be binding non-specifically to the microplate wells or other proteins in the sample matrix.[10] | 1. Optimize Blocking Step: Ensure that the blocking buffer is effective and that the incubation time and temperature are optimal. You may need to try different blocking agents. 2. Increase Wash Steps: Insufficient washing can leave behind unbound reagents that contribute to background signal. Increase the number and vigor of wash steps.[9] 3. Check Reagent Quality: Ensure all reagents are within their expiration date and have been stored correctly. |
| Contaminated Reagents or Samples | Contamination of buffers, conjugates, or samples with Ostarine or a cross-reactant can lead to consistently high signals. | 1. Use Fresh Reagents: Prepare fresh buffers and aliquot reagents to avoid contamination. 2. Handle Samples Carefully: Use fresh pipette tips for each sample and reagent to prevent cross-contamination. |
Issue 2: Poor Correlation with a Confirmatory Method (e.g., LC-MS/MS)
A lack of agreement between your immunoassay and a more specific method like LC-MS/MS is a strong indicator of an issue with your immunoassay's specificity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Significant Cross-reactivity | As discussed previously, cross-reactivity with other compounds will lead to an overestimation of Ostarine concentration by the immunoassay. | 1. Identify and Quantify Cross-Reactants: Perform a comprehensive cross-reactivity panel as described in the protocols section. 2. Consider Sample Pre-treatment: If a major cross-reactant is identified, you may be able to remove it from the sample using a pre-treatment step like solid-phase extraction (SPE), although this can add complexity to your workflow. |
| Matrix Effects | Components in the sample matrix (e.g., proteins, lipids) can interfere with the antibody-antigen binding, leading to inaccurate results.[11][12] | 1. Perform a Spike and Recovery Experiment: Add a known amount of Ostarine to your sample matrix and measure the recovery. A recovery outside of 80-120% suggests a matrix effect.[12] 2. Test Serial Dilutions: Analyze serial dilutions of your sample. If the measured concentration does not decrease linearly with the dilution factor, a matrix effect is likely present. 3. Optimize Sample Dilution: Diluting your samples can often mitigate matrix effects. |
| Different Metabolite Recognition | Your immunoassay may have different affinities for Ostarine and its metabolites (e.g., glucuronides) compared to the LC-MS/MS method, which may measure the parent compound after hydrolysis.[13] | 1. Characterize Antibody Specificity: If possible, test the cross-reactivity of your immunoassay with synthesized Ostarine metabolites. 2. Consider Sample Hydrolysis: For urine samples, you may consider enzymatic hydrolysis (e.g., with β-glucuronidase) prior to analysis to measure total Ostarine (parent + glucuronide), which may improve correlation with LC-MS/MS methods that use a similar approach. |
Visualizing Cross-Reactivity Concepts
To better understand the principles of immunoassay cross-reactivity, the following diagrams illustrate the key concepts.
Caption: Mechanism of cross-reactivity leading to inaccurate results.
Experimental Protocols
To ensure the reliability of your Ostarine immunoassay data, it is essential to perform a thorough validation. The following protocols provide a framework for assessing the specificity and potential for cross-reactivity of your assay.
Protocol 1: Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of structurally similar compounds in the Ostarine immunoassay.
Materials:
-
Ostarine standard
-
Potential cross-reactants (e.g., Andarine, Bicalutamide, other SARMs, Ostarine metabolites if available)
-
Your Ostarine immunoassay kit (or validated in-house assay)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for Ostarine according to the assay protocol. This will be used to determine the IC50 (the concentration of Ostarine that inhibits 50% of the maximum signal).
-
-
Prepare Cross-Reactant Solutions:
-
Prepare stock solutions of each potential cross-reactant in a suitable solvent and then dilute them in the assay buffer to create a series of concentrations. The concentration range should be wide enough to potentially achieve 50% inhibition.
-
-
Run the Assay:
-
Run the immunoassay with the different concentrations of each cross-reactant in the same way you would for the Ostarine standard.
-
Include a zero-analyte control (blank) and a non-specific binding control.
-
-
Data Analysis:
-
For each cross-reactant, determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Ostarine / IC50 of Cross-Reactant) x 100
-
-
Interpretation:
-
A higher percentage indicates a greater degree of cross-reactivity. It is important to consider the physiological or expected concentrations of the cross-reactants in your samples to determine if the observed cross-reactivity is likely to cause significant interference.
-
Protocol 2: Spike and Recovery Analysis
Objective: To assess for the presence of matrix effects in your samples.
Materials:
-
Your sample matrix (e.g., serum, plasma, urine)
-
Ostarine standard
-
Your Ostarine immunoassay kit
-
Assay buffer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Take three different batches of your sample matrix.
-
For each batch, prepare three aliquots:
-
Neat Sample: The original, un-spiked sample.
-
Spiked Sample: Spike the sample with a known concentration of Ostarine. The amount of spiked Ostarine should be low, medium, and high relative to the expected concentration range of your samples.
-
Control: Assay buffer.
-
-
-
Run the Assay:
-
Analyze all samples (neat and spiked) in your Ostarine immunoassay according to the protocol.
-
-
Data Analysis:
-
Measure the concentration of Ostarine in the neat and spiked samples.
-
Calculate the percent recovery for each spiked sample using the following formula:
% Recovery = ([Measured Concentration in Spiked Sample - Measured Concentration in Neat Sample] / Known Spiked Concentration) x 100
-
-
Interpretation:
-
An acceptable recovery is typically within 80-120%. [12]Recoveries outside this range indicate the presence of a significant matrix effect that is either enhancing or suppressing the signal in your assay.
-
Conclusion
Cross-reactivity is a critical parameter to consider when developing and utilizing immunoassays for Ostarine. By understanding the potential sources of interference, implementing robust troubleshooting strategies, and performing thorough assay validation, researchers can have greater confidence in the accuracy and reliability of their data. This technical support guide provides the foundational knowledge and practical tools to address these challenges effectively. For further assistance, please do not hesitate to contact our technical support team.
References
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WADA Technical Letter – TL12 ENOBOSARM (OSTARINE) 1.0 Introduction. (2020, December 21). World Anti-Doping Agency. Retrieved from [Link]
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Enobosarm | C19H14F3N3O3 | CID 11326715 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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WADA Technical Document – TD2017MRPL. (2017, May 17). World Anti-Doping Agency. Retrieved from [Link]
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Enobosarm. (n.d.). In Wikipedia. Retrieved December 11, 2025, from [Link]
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WADA Technical Document – TD2021GH. (2021, April 1). World Anti-Doping Agency. Retrieved from [Link]
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Managing Matrix Interference in Immunoassays: Tips and Solutions. (2024, November 12). Bio-Connect. Retrieved from [Link]
- Gaudl, A., et al. (2012). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. In Recent advances in doping analysis (20).
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WADA Technical Document – TD2023LDOC. (2023, October 1). World Anti-Doping Agency. Retrieved from [Link]
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ELISA kit validation. (n.d.). Boster Biological Technology. Retrieved from [Link]
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Understanding the matrix effect in immunoassays. (2025, August 7). ResearchGate. Retrieved from [Link]
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Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. (n.d.). Retrieved from [Link]
- An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. (2024, January 23). Molecules, 29(3), 543.
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Potential Errors that can Occur in an ELISA. (n.d.). Surmodics IVD. Retrieved from [Link]
- Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
- Farmacia Journal. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia, 67(3).
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Ostarine - ELISA Reagents and Kits for Animal and Human Research. (n.d.). Eurodiagnóstico.com. Retrieved from [Link]
- Miklos, A., et al. (2019). Development and Validation of an UHPLC Method for Ostarine Determination in Dietary Supplements. Acta Medica Marisiensis, 65(2), 49-54.
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Pooled Safety Analysis of Enobosarm from Phase 2 and Phase 3 Placebo-Controlled Clinical Trials. (n.d.). Veru Pharma. Retrieved from [Link]
- Howanitz, P. J. (1988). Immunoassay. Development and directions in antibody technology.
- Walpurgis, K., et al. (2020). Elimination profiles of microdosed ostarine mimicking contaminated products ingestion. Drug testing and analysis, 12(8), 1111–1120.
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Human ASMA(Anti Smooth Muscle Antibody) ELISA Kit (DEIA-NS2310-1). (n.d.). Creative Diagnostics. Retrieved from [Link]
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Compressing Drug Development Timelines with Accelerated Immunoassay. (n.d.). BioProcess International. Retrieved from [Link]
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Validation parameters in blood and hair. (n.d.). ResearchGate. Retrieved from [Link]
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Anti-Elafin/Skalp PI3 Antibody (monoclonal, C7). (2023, July 20). Boster Biological Technology. Retrieved from [Link]
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Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Retrieved from [Link]
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Technical Guide for ELISA. (n.d.). SeraCare. Retrieved from [Link]
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Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application. (n.d.). MDPI. Retrieved from [Link]
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OR3A3 ELISA Kit. (n.d.). Antibodies-online.com. Retrieved from [Link]
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Advancing enobosarm, an oral novel Selective Androgen Receptor Modulator (SARM), to avoid muscle loss and augment fat loss when. (2024, October 24). Veru Pharma. Retrieved from [Link]
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Clone ISA-3 Antibody Products. (n.d.). Biocompare. Retrieved from [Link]
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Buy ELISA Kits Online. (n.d.). Antibodies.com. Retrieved from [Link]
- Kintz, P., & Gheddar, L. (2024). Evidence of ostarine cross-contamination via sweat in 2 athletes sharing the same neoprene hamstring sleeves. An original situation of drug transfer where the anti-doping rule violation was suspended by the sport authorities. Clinica chimica acta; international journal of clinical chemistry, 559, 119688.
- Development of immunoassays for anti-electronegative LDL autoantibodies and immune complexes. (2012, January 18). Journal of lipid research, 53(4), 785–792.
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Technical Support Center: Optimizing Tissue Extraction for Ostarine Analysis
Welcome to the technical support center for Ostarine (MK-2866) analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to quantify Ostarine in biological tissues. As a selective androgen receptor modulator (SARM), Ostarine is under investigation for various therapeutic applications, making robust and reliable bioanalytical methods essential.[1][2][3] It is also prohibited in sport at all times, making its detection critical for anti-doping laboratories.[1]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to overcome common challenges in tissue extraction and analysis.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses high-level questions to build a strong foundation for developing and troubleshooting your tissue extraction methods for Ostarine.
Q1: What are the primary challenges when extracting Ostarine from different biological tissues?
A1: The primary challenges in extracting Ostarine from tissues stem from the complexity and variability of the biological matrix.[4][5] Each tissue type (e.g., muscle, liver, adipose, brain) has a unique composition of lipids, proteins, and endogenous small molecules that can interfere with the extraction and subsequent analysis.[5]
Key challenges include:
-
Inefficient Homogenization: Tissues vary in toughness. Fibrous tissues like muscle or heart are more difficult to disrupt than softer tissues like the liver.[6] Incomplete homogenization leads to poor analyte recovery because the extraction solvent cannot efficiently access the entire sample.
-
High Matrix Effects: Co-extracted endogenous compounds, such as phospholipids from cell membranes, can significantly suppress or enhance the ionization of Ostarine during LC-MS/MS analysis, leading to inaccurate quantification.[4][7][8]
-
Analyte Binding: Ostarine may bind non-specifically to proteins and other macromolecules within the tissue, hindering its efficient extraction into the solvent.
-
Metabolite Co-extraction: Ostarine is metabolized in the body, primarily through glucuronidation.[9][10][11][12] Extraction methods must be able to either efficiently co-extract these metabolites or selectively isolate the parent compound, depending on the goals of the study. WADA guidelines, for instance, require the detection of the parent compound (free or glucuronide) for reporting an adverse finding.[10][12]
Q2: Which extraction method is generally better for Ostarine from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE have been successfully used for SARM analysis.[13] However, for complex matrices like tissue homogenates, Solid-Phase Extraction (SPE) is often preferred due to its superior selectivity and ability to provide a cleaner final extract.[14][15]
Here's a comparative breakdown:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower. Relies on partitioning between two immiscible liquids. Co-extraction of matrix components with similar polarity is common.[16] | Higher. Utilizes specific chemical interactions (e.g., reversed-phase, ion-exchange) between the analyte and a solid sorbent for more targeted cleanup.[14][15] |
| Cleanliness of Extract | Generally results in "dirtier" extracts, which can lead to more significant matrix effects in LC-MS/MS.[15] | Produces cleaner extracts by effectively removing interfering substances like phospholipids and salts.[14][15] |
| Potential for Emulsion | High, especially with lipid-rich tissues. Emulsions complicate phase separation and can lead to analyte loss and poor reproducibility.[16] | No emulsion formation.[17] |
| Automation | More difficult to automate.[16] | Easily automated for high-throughput applications.[16] |
| Solvent Consumption | Typically higher.[16] | Generally lower. |
| Method Development | Can be simpler initially, but optimizing to remove interferences can be challenging. | Requires more initial method development (sorbent selection, wash/elution optimization) but often yields a more robust and reliable method. |
While a simple protein precipitation (PPT) can be used, it often fails to remove sufficient matrix components for sensitive LC-MS/MS analysis of tissue samples.[18] Therefore, SPE is the recommended approach for achieving the highest data quality.
Section 2: Troubleshooting Guide for Ostarine Tissue Extraction
This section is formatted to directly address specific problems you may encounter during your experiments.
Problem Cluster 1: Low Analyte Recovery (<80%)
Q: My Ostarine recovery is consistently low. I'm using a reversed-phase SPE protocol. What are the most likely causes and how can I fix them?
A: Low recovery in SPE is a common issue that can almost always be solved by systematically investigating each step of the process.[19][20][21] The first and most critical step is to fraction collect during your troubleshooting phase: collect the sample load, wash, and elution fractions separately and analyze each to determine where the analyte is being lost.[20][21]
A troubleshooting workflow for low SPE recovery.
Here are the detailed causes and solutions:
-
Analyte is in the Load/Flow-Through Fraction (Poor Retention):
-
Cause: The sorbent bed was not properly conditioned and equilibrated. A dry sorbent cannot effectively retain the analyte.[22][23]
-
Solution: Ensure you are sequentially passing a wetting solvent (e.g., methanol or acetonitrile) followed by an equilibration solvent (e.g., water or buffer matching your sample) through the cartridge immediately before loading your sample.[23] Do not let the sorbent go dry after equilibration.[19]
-
Cause: The sample loading solvent is too strong (contains too much organic solvent), preventing Ostarine from adsorbing to the reversed-phase sorbent.[20][23]
-
Solution: Dilute the tissue homogenate supernatant with water or an aqueous buffer (e.g., 1:3 or 1:4 v/v) before loading to reduce the organic content and ensure strong retention.
-
Cause: The sample flow rate is too high. The analyte doesn't have sufficient residence time to interact with the sorbent.[21][22]
-
Solution: Decrease the flow rate during sample loading. A slow, steady drip (e.g., ~1 mL/min) is ideal.[19]
-
-
Analyte is in the Wash Fraction (Premature Elution):
-
Cause: The wash solvent is too strong, prematurely stripping Ostarine from the sorbent along with the interferences.[20][22]
-
Solution: Reduce the percentage of organic solvent in your wash step. For example, if you are using 40% methanol, try stepping down to 20% or 10%. The goal is to find a composition that is strong enough to remove interferences but weak enough to leave Ostarine bound to the sorbent.
-
-
Analyte is Not Recovered in Any Fraction (Incomplete Elution):
-
Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.[19][20]
-
Solution: Increase the strength and/or volume of the elution solvent. If 70% acetonitrile is failing, try 90-100% acetonitrile or methanol. You can also add a small amount of modifier, like 1-2% formic acid or ammonium hydroxide, to the elution solvent. This can disrupt secondary interactions and improve recovery, though you must ensure it's compatible with your final analysis. Also, try eluting with multiple, smaller volumes (e.g., 2 x 500 µL instead of 1 x 1 mL).[19]
-
Problem Cluster 2: High Matrix Effects & Poor Reproducibility
Q: My Ostarine signal is inconsistent and I see significant ion suppression in my LC-MS/MS analysis. How can I improve my sample cleanup?
A: High matrix effects are the result of co-eluting endogenous molecules from the tissue that interfere with the ionization process in the mass spectrometer source.[7][8] Poor reproducibility is often a direct consequence of variable matrix effects.[8]
Solutions to Reduce Matrix Effects:
-
Optimize the Tissue Homogenization Step:
-
Rationale: The initial homogenization dictates what is released into the solution. Overly aggressive homogenization can shear cells excessively, releasing an abundance of interfering lipids and proteins.
-
Protocol: Use a bead-beating homogenizer, which is highly effective for most tissue types.[6][24] For tough, fibrous tissues like heart or lung, a pre-treatment with collagenase before bead beating can improve disruption efficiency without being overly harsh.[6] Ensure the process is performed on ice to prevent degradation.[24] Automated homogenization systems can also significantly reduce variability.[25][26]
-
-
Refine Your SPE Method for Better Selectivity:
-
Add a Stronger Wash Step: The key to a good SPE method is the wash step. After loading, use the strongest possible organic wash solvent that does not elute your analyte (determined from your low-recovery troubleshooting). This will remove more of the weakly-bound interferences.
-
Target Phospholipid Removal: Phospholipids are a primary cause of ion suppression.[7][8] If using a standard reversed-phase sorbent, ensure your elution solvent is a high percentage of organic (e.g., >95% ACN or MeOH), as phospholipids are often eluted at intermediate organic concentrations. Alternatively, specialized phospholipid removal SPE plates and cartridges are available.
-
Consider Mixed-Mode SPE: For even greater selectivity, use a mixed-mode SPE sorbent that combines two retention mechanisms, such as reversed-phase and ion-exchange. This allows for orthogonal wash steps (e.g., wash with an organic solvent, then wash with an aqueous buffer) to remove a wider range of interferences.
-
-
Improve Chromatographic Separation:
-
Rationale: If you cannot remove the interferences, you can try to chromatographically separate them from your analyte.
-
Action: Adjust your LC gradient to be longer and shallower around the elution time of Ostarine. This can provide the necessary resolution to separate it from the interfering matrix components, allowing it to elute in a "cleaner" region of the chromatogram.[7]
-
Section 3: Protocols and Experimental Workflows
This section provides a starting point for a robust tissue extraction protocol.
Recommended Protocol: SPE for Ostarine from Muscle Tissue
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Tissue Homogenization:
- Weigh out approximately 50-100 mg of frozen muscle tissue.
- Place the tissue in a 2 mL bead-beating tube containing ceramic beads.
- Add 500 µL of ice-cold homogenization buffer (e.g., 70:30 Methanol:Water) containing an appropriate internal standard.
- Homogenize using a bead beater (e.g., Precellys24) for two cycles of 30 seconds at 6000 Hz, with a 1-minute pause on ice between cycles.[24]
- Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (Reversed-Phase):
- Condition: Pass 1 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).
- Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
- Load: Dilute the supernatant from step 1.6 with 3 parts water (1:3 v/v). Load the diluted sample onto the SPE cartridge at a flow rate of ~1 mL/min.
- Wash 1 (Polar Interferences): Pass 1 mL of deionized water through the cartridge.
- Wash 2 (Non-Polar Interferences): Pass 1 mL of 20% methanol in water through the cartridge.
- Dry: Dry the cartridge under vacuum for 5-10 minutes to remove residual aqueous solvent.
- Elute: Elute Ostarine by passing 2 x 500 µL of 90:10 Acetonitrile:Methanol through the cartridge into a clean collection tube.
- Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a suitable volume (e.g., 100 µL) of your initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
References
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Ke, Y., Tarcsa, E., Perry, J., & Zvyaga, T. (2014). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 6(13), 1777–1787. [Link]
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Xing, J., & Zhu, L. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 783–786. [Link]
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Guddat, S., Thevis, M., & Schänzer, W. (2011). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Recent Advances in Doping Analysis (19). [Link]
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WADA. (2018). WADA Technical Letter – TL12 OSTARINE. World Anti-Doping Agency. [Link]
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Taoussi, O., Bambagiotti, G., Gameli, P. S., Daziani, G., Tavoletta, F., Tini, A., Basile, G., Lo Faro, A. F., & Carlier, J. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. International Journal of Molecular Sciences, 25(14), 7769. [Link]
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Chabbra, A., et al. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine. Molecules, 29(3), 548. [Link]
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WADA. (2020). WADA Technical Letter – TL12 ENOBOSARM (OSTARINE). World Anti-Doping Agency. [Link]
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Wang, J. (2025). Simplified Homogenization Workflow to Maximize Protein Extraction & Reduce Variance with AFA. ASMS 2025 Presentation. [Link]
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Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific Co., Ltd.[Link]
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Zgârian, R. G., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia, 67(3). [Link]
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Technical Support Center: Ensuring the Purity of Ostarine (MK-2866) Research Chemicals
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for ensuring the purity of Ostarine (MK-2866) in a laboratory setting. Upholding the purity of research chemicals is paramount for the validity and reproducibility of experimental data. This document provides a comprehensive framework for identifying and troubleshooting purity-related issues through established analytical techniques.
Frequently Asked Questions (FAQs) about Ostarine Purity
Q1: Why is assessing the purity of my Ostarine sample critical for my research?
Q2: What are the common types of impurities found in Ostarine research chemicals?
A: Impurities in Ostarine can originate from several sources, primarily the synthetic process. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions. Based on common synthetic routes for Ostarine, potential process-related impurities include 4-cyanophenol and (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide[1].
-
Degradation Products: Ostarine, like any chemical compound, can degrade over time due to factors like improper storage (exposure to light, heat, or humidity).
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product if not adequately removed[2][3].
Q3: What is a Certified Reference Material (CRM) for Ostarine, and why is it important?
A: A Certified Reference Material (CRM) is a highly purified and well-characterized sample of Ostarine used as a standard for analytical measurements[4][5][6]. It comes with a Certificate of Analysis (CoA) that details its purity, the methods used for characterization, and the levels of any identified impurities[7]. Using a CRM is essential for:
-
Accurate Quantification: To determine the exact concentration of Ostarine in your samples.
-
Peak Identification: To confirm the identity of the Ostarine peak in your chromatograms based on its retention time.
-
Method Validation: To ensure your analytical methods are accurate, precise, and reliable.
Overall Purity Verification Workflow
A systematic approach is crucial for the comprehensive purity assessment of Ostarine. The following workflow outlines the key stages, from initial screening to in-depth characterization.
Sources
Validation & Comparative
Ostarine (MK-2866) vs. Andarine (S4): A Preclinical Comparative Guide for Researchers
In the landscape of selective androgen receptor modulators (SARMs), Ostarine (MK-2866/Enobosarm) and Andarine (S4/GTx-007) represent two of the most studied compounds in preclinical settings.[1] Both were developed by GTX, Inc. with the initial goal of treating muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia (BPH).[2][3] While sharing a common mechanism of action through the selective activation of the androgen receptor (AR), their distinct pharmacological profiles have led to different developmental trajectories.[1] Notably, the development of Andarine was discontinued in favor of Ostarine, its successor, which was perceived to offer a more favorable efficacy and safety profile.[2][4] This guide provides an in-depth, objective comparison of Ostarine and Andarine based on available preclinical data, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Both Ostarine and Andarine are non-steroidal, orally bioavailable compounds that bind to the androgen receptor.[1][4] Their therapeutic potential lies in their ability to elicit tissue-selective anabolic effects, primarily in skeletal muscle and bone, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids.[5] This selectivity is crucial for therapeutic applications, as it avoids unwanted effects like prostate enlargement in males and virilization in females.[5][6]
Andarine (S4) acts as a full agonist on the androgen receptors in muscle tissue and a partial agonist in the prostate.[4][7] This dual activity underpins its tissue-selective effects. In preclinical models, Andarine has demonstrated the ability to competitively block dihydrotestosterone (DHT) from binding to its receptors in the prostate, while its partial agonism prevents the more severe side effects associated with traditional anti-androgens.[3]
Ostarine (MK-2866) also selectively binds to the androgen receptor, where it stimulates pathways that promote muscle cell growth and differentiation.[[“]][[“]] Its action is AR-dependent and has been shown to increase the expression of key muscle regulatory genes like myogenin, MyoD, and MyH in both cell cultures and animal models.[[“]][10] Unlike traditional steroids, Ostarine does not undergo aromatization or 5α-reduction, which further contributes to its favorable side-effect profile.[[“]][10]
Signaling Pathway Overview
The activation of the androgen receptor by both Ostarine and Andarine initiates a cascade of downstream signaling events that ultimately lead to their anabolic effects. This process involves the translocation of the SARM-AR complex to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating gene expression. Ostarine's mechanism has also been linked to the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[10][[“]]
Caption: Generalized SARM signaling pathway in target tissues.
Comparative Efficacy in Preclinical Models
The primary value of SARMs lies in their ability to promote muscle growth and bone density with minimal androgenic impact. Preclinical studies, predominantly in castrated and intact rat models, have provided a wealth of comparative data.
Anabolic Activity in Skeletal Muscle
Both compounds have demonstrated significant anabolic activity in skeletal muscle. In orchidectomized (castrated) rats, a common model for studying androgenic effects, both S4 and Ostarine have been shown to restore muscle mass.
Andarine (S4) has been shown to restore levator ani and soleus muscle mass and strength to the levels of intact animals.[12] In a direct comparison with testosterone propionate (TP), S4 demonstrated greater anabolic activity in the levator ani muscle at the same dose.[4] Comparative data suggests that Andarine may produce more rapid anabolic effects at equivalent dosages compared to Ostarine.[1][13]
Ostarine has also shown robust effects on muscle growth. Studies in ovariectomized rats, a model for postmenopausal conditions, demonstrated that Ostarine treatment led to beneficial effects on muscle vascularization.[14] It has been shown to increase lean body mass in elderly men and postmenopausal women in clinical trials, underscoring its anabolic potential.[5][15] In preclinical models, Ostarine administration for 30 days increased myogenin, MyoD, and MyH expression, leading to increased muscle mass in rats.[10]
Effects on Bone Mineral Density
Both SARMs have shown promise in preclinical models for their potential to treat bone-wasting diseases like osteoporosis.[4]
Andarine has been found to induce anabolic effects in bone, prevent bone loss, and increase overall bone mineral density in several animal studies, with some studies suggesting a greater level of efficacy in bone retention than DHT.[4][16]
Ostarine has demonstrated significant improvements in bone mineral density and bone strength in a rat model of postmenopausal osteoporosis.[17][18] It has also been shown to improve bone healing in ovariectomized rats.[[“]]
Tissue Selectivity: The Anabolic-to-Androgenic Ratio
A key metric for evaluating SARMs is their tissue selectivity, often expressed as the ratio of anabolic activity (in muscle) to androgenic activity (in tissues like the prostate).
Andarine has demonstrated favorable selectivity for muscle and bone over the prostate and seminal vesicles.[4] In one study, a 3 mg/kg/day dose of S4 in castrated rats fully restored the levator ani muscle to control levels while only restoring prostate weight to less than 20% of the intact level.[4] In another study, S4 selectively increased prostate weight to 33.8% and levator ani muscle weight to 101% of intact control, whereas testosterone propionate non-selectively increased prostate weight to 121% and levator ani muscle weight to 104%.[4][16]
Ostarine is also noted for its high tissue selectivity, though a direct quantitative anabolic-to-androgenic ratio is not as consistently reported in the same manner as for some other SARMs.[19] However, its development was prioritized over Andarine, suggesting a superior overall profile in this regard.[2]
| Parameter | Andarine (S4) | Ostarine (MK-2866) | Source |
| Primary Anabolic Target | Skeletal Muscle & Bone | Skeletal Muscle & Bone | [4],[6] |
| Prostate Effect (Castrated Rats) | Partial agonist activity, significantly less stimulation than testosterone | Minimal androgenic effect | [4],[6] |
| Bone Mineral Density | Increases BMD, prevents bone loss | Increases BMD, improves bone healing | [7],[17] |
| Relative Potency (Anabolic) | Considered less potent than Ostarine milligram for milligram | Considered more potent than Andarine | [4],[6] |
Pharmacokinetics and Dosing in Preclinical Models
The pharmacokinetic profiles of Ostarine and Andarine have been characterized in preclinical models, primarily rats.
Andarine (S4) is rapidly absorbed following oral administration, with peak blood concentrations occurring between 48 and 84 minutes.[4] It has a reported bioavailability of 95% and a half-life of approximately 4 hours in rats.[2][20]
Ostarine (MK-2866) has a longer half-life of approximately 24 hours, which allows for once-daily dosing in research settings.[19][21] This longer half-life is a significant advantage in maintaining stable blood concentrations.
| Parameter | Andarine (S4) | Ostarine (MK-2866) | Source |
| Oral Bioavailability | High (95% in rats) | Orally bioavailable | [2],[17] |
| Half-life (rats) | ~4 hours | ~24 hours | [2],[21] |
| Dosing Frequency (preclinical) | Multiple times per day suggested by half-life | Once daily | [2],[21] |
Comparative Side Effect Profile in Preclinical Models
While SARMs are designed to have a better safety profile than anabolic steroids, they are not without potential side effects.
Andarine (S4) is most notably associated with a unique vision-related side effect, characterized by a yellow tint to vision and difficulty adjusting to low-light conditions.[7][22] This is believed to be due to the binding of Andarine to ocular androgen receptors and was a significant factor in the discontinuation of its clinical development.[7] Like other SARMs, Andarine can also cause suppression of natural testosterone production in a dose-dependent manner.[2][4]
Ostarine (MK-2866) is generally considered to have a safer profile than Andarine.[1] However, preclinical studies and case reports have indicated potential for adverse effects, including liver and heart toxicity, particularly at high doses.[[“]][24][[“]] Some animal studies have shown that Ostarine can increase total plasma cholesterol and decrease plasma glucose.[[“]] It can also cause dose-dependent suppression of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[26]
| Side Effect | Andarine (S4) | Ostarine (MK-2866) | Source |
| Vision | Yellow tint, difficulty with night vision | No reported vision side effects | [7],[6] |
| Testosterone Suppression | Dose-dependent suppression | Dose-dependent suppression | [4],[26] |
| Hepatotoxicity | Potential for liver strain | Reports of liver injury in some cases | [22],[[“]] |
| Cardiotoxicity | Not a primary reported issue | Potential for cardiotoxic effects, especially in males at high doses | [24],[[“]] |
Experimental Protocols in Preclinical Evaluation
The preclinical evaluation of SARMs typically involves a series of standardized in vivo and in vitro experiments to characterize their efficacy and safety.
In Vivo Model: Orchidectomized (Castrated) Rat
This is a foundational model to assess the anabolic and androgenic activity of a compound in the absence of endogenous androgens.
Step-by-Step Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure: A bilateral orchidectomy (castration) is performed to remove the testes, the primary source of testosterone. A sham-operated control group undergoes a similar surgical procedure without the removal of the testes.
-
Recovery Period: Animals are allowed to recover for a period (e.g., 2 weeks) to allow for the regression of androgen-dependent tissues.
-
Treatment: Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., testosterone propionate), and different doses of the test SARM (Ostarine or Andarine) administered orally.
-
Duration: Treatment is typically carried out for a period of 4 to 8 weeks.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and key tissues are harvested and weighed, including the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators). Muscle strength and bone density can also be assessed.
Caption: Workflow for evaluating SARMs in an orchidectomized rat model.
Conclusion
Both Ostarine and Andarine have demonstrated significant tissue-selective anabolic effects in preclinical models, validating the foundational principles of SARM development. Andarine, as a predecessor to Ostarine, showed promise in its ability to increase muscle mass and bone density with reduced androgenic activity compared to traditional steroids.[2] However, its development was ultimately halted, largely due to the emergence of Ostarine, which appears to offer a superior profile with greater potency and a lack of the vision-related side effects associated with Andarine.[1][4]
For researchers, the choice between these two compounds for preclinical studies will depend on the specific research question. Andarine may be of interest for studies focused on the mechanisms of partial agonism at the androgen receptor or for comparative studies where a less potent SARM is desired. Ostarine, being more extensively characterized and having advanced further in clinical development, represents a more robust tool for investigating the therapeutic potential of SARMs in muscle wasting and osteoporosis.[1][6] This guide provides the foundational data to inform such experimental design choices.
References
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A Comparative Analysis of Ostarine (MK-2866) and Ligandrol (LGD-4033) on Skeletal Muscle Mass: A Guide for Researchers
This guide provides an in-depth, objective comparison of two prominent Selective Androgen Receptor Modulators (SARMs), Ostarine (MK-2866) and Ligandrol (LGD-4033), with a specific focus on their impact on skeletal muscle mass. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of their mechanisms, comparative efficacy, and the experimental methodologies used in their evaluation.
Introduction: The Rationale for Tissue-Selective Anabolic Agents
The therapeutic goal of developing Selective Androgen Receptor Modulators (SARMs) was to create compounds that could provide the anabolic benefits of traditional androgenic steroids, such as testosterone, while minimizing their undesirable androgenic side effects on tissues like the prostate and skin.[1] Both Ostarine (also known as Enobosarm or MK-2866) and Ligandrol (LGD-4033) are non-steroidal SARMs that have been investigated for their potential to treat muscle-wasting conditions (cachexia), osteoporosis, and age-related muscle loss (sarcopenia).[2][3][4] Their tissue-selective nature stems from their unique interaction with the androgen receptor (AR), leading to differential gene expression in target tissues like skeletal muscle and bone compared to non-target tissues.
Molecular Profile and Mechanism of Action
Both Ostarine and Ligandrol function by binding to the androgen receptor with high affinity and selectivity.[5][6] Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and myogenesis. This process ultimately leads to an increase in muscle fiber size (hypertrophy).[2][7]
Signaling Pathway: SARM-Mediated Muscle Hypertrophy
Caption: SARM signaling pathway leading to muscle hypertrophy.
Chemical Structures
Ostarine (MK-2866):
-
IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)
-
Molecular Formula: C₁₉H₁₄F₃N₃O₃
Ligandrol (LGD-4033):
-
IUPAC Name: 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
-
Molecular Formula: C₁₄H₁₂F₆N₂O
Comparative Efficacy on Muscle Mass: Preclinical and Clinical Evidence
While no head-to-head clinical trials in humans have been published directly comparing Ostarine and Ligandrol, preclinical data and separate clinical trials allow for an indirect comparison of their anabolic potential.
Preclinical Data
A study in ovariectomized rats, a model for postmenopausal conditions, directly compared the effects of Ostarine and Ligandrol.[4] While both SARMs demonstrated beneficial effects on muscle, Ligandrol was noted to have a more pronounced effect on muscle metabolism.[4] However, at higher dosages, Ligandrol also led to a greater increase in muscle weight and intramuscular fat content, which could be considered an unfavorable side effect in some contexts.[4] Ostarine was observed to have a stronger impact on muscle vascularization.[4]
Clinical Data
Clinical trials for both compounds have consistently demonstrated their ability to increase lean body mass.
Ostarine (MK-2866) Clinical Trial Data on Lean Body Mass
| Study Population | Dosage | Duration | Mean Increase in Lean Body Mass | Reference |
| Healthy elderly men and postmenopausal women | 3 mg/day | 12 weeks | 1.3 kg | [8] |
| Cancer patients with cachexia | 3 mg/day | 16 weeks | 1.5 kg | [8] |
Ligandrol (LGD-4033) Clinical Trial Data on Lean Body Mass
| Study Population | Dosage | Duration | Mean Increase in Lean Body Mass | Reference |
| Healthy young men | 1.0 mg/day | 21 days | 1.21 kg | [9][10] |
| Hip fracture patients (older adults) | 2 mg/day | 12 weeks | 9.1% increase | [11] |
From the available clinical data, Ligandrol appears to be more potent in terms of muscle mass accrual on a milligram-to-milligram basis and over shorter treatment durations.[9][10][11][12] For instance, a 1.0 mg daily dose of Ligandrol resulted in a 1.21 kg increase in lean body mass in just 21 days in healthy young men, whereas a 3 mg daily dose of Ostarine led to a 1.3 kg increase over 12 weeks in an elderly population.[8][9][10] While the study populations differ, the data suggests a potentially greater anabolic effect from Ligandrol.
Experimental Protocols for Assessing Muscle Mass and Function
For researchers designing studies to evaluate the effects of SARMs on muscle mass, a robust and multi-faceted approach is crucial. The following outlines a standard experimental workflow.
Subject Recruitment and Baseline Assessment
-
Inclusion/Exclusion Criteria: Define the target population (e.g., healthy volunteers, individuals with sarcopenia, cancer patients with cachexia). Establish clear inclusion and exclusion criteria, including age, BMI, and health status.
-
Informed Consent: Obtain written informed consent from all participants.
-
Baseline Measurements:
-
Body Composition: Measure lean body mass, fat mass, and bone mineral density using dual-energy X-ray absorptiometry (DXA), which is considered the gold standard.
-
Muscle Strength: Assess upper and lower body strength using methods such as a one-repetition maximum (1-RM) on a leg press or chest press.
-
Physical Function: Evaluate functional performance with tests like the stair climb power test, gait speed, and the short physical performance battery (SPPB).
-
Blood Biomarkers: Collect baseline blood samples to measure hormone levels (total and free testosterone, LH, FSH), lipid profiles (HDL, LDL, triglycerides), and liver enzymes (ALT, AST).
-
Randomization and Intervention
-
Randomization: Randomly assign participants to different treatment arms (e.g., placebo, Ostarine, Ligandrol) in a double-blind manner.
-
Dosing Regimen: Administer the investigational product at a predetermined dose and frequency for a specified duration (e.g., 8-12 weeks).
Monitoring and Follow-up
-
Adverse Event Monitoring: Regularly monitor participants for any adverse events throughout the study.
-
Mid-point and Final Assessments: Repeat all baseline measurements at the mid-point and end of the intervention period to assess changes from baseline.
-
Post-treatment Follow-up: Continue to monitor participants after the intervention to assess the durability of effects and the return of any suppressed hormonal markers to baseline.
Experimental Workflow for a Comparative SARM Clinical Trial
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A Comparative Analysis of Ostarine and Testosterone in Preclinical Osteoporosis Models: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Osteoporosis and the Role of Androgens
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, is a key pathological feature. Androgens play a crucial role in maintaining bone homeostasis in both men and women.[1][2] Testosterone, the primary male sex hormone, exerts anabolic effects on the skeleton, influencing bone growth and maintenance.[2] This has led to the exploration of androgen-based therapies for osteoporosis. However, the clinical utility of testosterone is often limited by its androgenic side effects. This has spurred the development of Selective Androgen Receptor Modulators (SARMs), such as Ostarine (MK-2866), which aim to provide the anabolic benefits of androgens on muscle and bone with a more favorable safety profile.[[“]][4] This guide provides an in-depth comparison of the efficacy and mechanisms of Ostarine and testosterone in preclinical models of osteoporosis.
Mechanisms of Action: A Tale of Two Androgen Receptor Ligands
Both Ostarine and testosterone exert their effects by binding to the androgen receptor (AR). However, their downstream actions and tissue selectivity differ significantly.
Testosterone: The Endogenous Androgen
Testosterone's action on bone is multifaceted. It can act directly by binding to the AR in bone cells, or indirectly after being converted to dihydrotestosterone (DHT) by 5α-reductase or to estradiol by aromatase.[5][6][7] The activation of AR in osteoblasts promotes their proliferation and differentiation, leading to increased bone formation.[2] Furthermore, both testosterone and its metabolite, estradiol, can suppress osteoclast formation and activity, thereby reducing bone resorption.[2]
Caption: Testosterone signaling pathway in bone cells.
Ostarine: The Selective Modulator
Ostarine is a non-steroidal SARM that binds to the AR with high affinity and selectivity.[[“]][[“]] Its chemical structure prevents it from being aromatized to estrogens or reduced to DHT.[[“]][[“]] This tissue selectivity allows Ostarine to exert anabolic effects primarily in bone and muscle, with reduced activity in androgenic tissues like the prostate.[[“]][10] In bone, Ostarine's activation of the AR stimulates osteoblast activity and increases bone formation, leading to improvements in bone mineral density (BMD).[[“]][10]
Caption: Ostarine's selective androgen receptor modulation in bone.
Preclinical Efficacy in Osteoporosis Models: A Head-to-Head Comparison
The efficacy of Ostarine and testosterone has been evaluated in various preclinical models of osteoporosis, most commonly in ovariectomized (OVX) female rats, which mimic postmenopausal osteoporosis, and orchiectomized (ORX) male rats, representing male hypogonadism-induced osteoporosis.[2][11][12]
Comparative Data from Preclinical Studies
The following table summarizes key findings from studies directly comparing or independently evaluating Ostarine and testosterone in rat models of osteoporosis.
| Parameter | Ostarine | Testosterone | Animal Model | Key Findings & Citations |
| Bone Mineral Density (BMD) | ↑ | ↑ | OVX & ORX Rats | Ostarine (intermediate and high doses) and testosterone prophylaxis both increased femoral cortical density. Ostarine also showed positive effects on trabecular density.[13][14][15][[“]][[“]] Testosterone replacement in aged ORX rats did not reverse trabecular bone damage but improved femoral strength.[18][19] |
| Bone Volume (BV/TV) | ↑ | ↑ | OVX & ORX Rats | Ostarine prophylaxis prevented osteoporotic changes in trabecular bone volume in ORX rats.[13][14] Testosterone depletion in ORX rats markedly reduced trabecular bone volume, which was not reversed by replacement therapy.[19] |
| Trabecular Microarchitecture | Improved | Maintained/Slightly Improved | OVX & ORX Rats | Ostarine improved several microstructural bone indices.[15][[“]][20] Orchiectomy led to significant trabecular damage that was not reversed by testosterone treatment.[18][19] |
| Biomechanical Strength | No significant improvement (short-term) | ↑ (Femoral Strength) | OVX & ORX Rats | Short-term Ostarine treatment did not significantly improve biomechanical properties despite structural improvements.[15][[“]] Testosterone replacement improved femoral fracture strength in aged ORX rats.[18] |
| Effect on Prostate Weight | ↑ (less than testosterone) | ↑ | ORX Rats | Ostarine prophylaxis significantly increased prostate weight compared to the ORX group, but to a lesser extent than what is typically observed with testosterone.[13][14] |
Experimental Protocols: A Guide for Researchers
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of Ostarine and testosterone.
Ovariectomy-Induced Osteoporosis Rat Model
This is a widely used and well-characterized model for postmenopausal osteoporosis.[11][21][22][23]
Step-by-Step Protocol:
-
Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old).[21][22]
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a single dorsal midline skin incision or two bilateral flank incisions.
-
Locate the ovaries embedded in a fat pad near the caudal pole of the kidneys.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Provide analgesics and monitor the animals for recovery.
-
Induction Period: Allow a period of 8-12 weeks for the development of osteoporotic changes before commencing treatment.[15][24]
-
Verification: The success of ovariectomy can be confirmed by uterine atrophy at the end of the study.[21][22]
Caption: Workflow for the ovariectomy-induced osteoporosis model.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.[25][26][27][28]
Step-by-Step Protocol:
-
Sample Preparation: Excise the bones of interest (e.g., femur, tibia, lumbar vertebrae) and remove soft tissues. Store in 70% ethanol or a suitable fixative.
-
Scanning:
-
Place the bone in a sample holder within the micro-CT scanner.
-
Set the scanning parameters (e.g., voxel size, X-ray voltage and current, rotation step). A voxel size of 10-20 µm is typically used for rodent bones.[26]
-
-
Reconstruction: Reconstruct the 2D projection images into a 3D dataset using the manufacturer's software.
-
Region of Interest (ROI) Selection: Define a standardized ROI for analysis. For the femur, this is often a region of the distal metaphysis, starting just below the growth plate.
-
Analysis: Quantify trabecular and cortical bone parameters within the ROI. Key parameters include:
-
Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[29]
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Bone Area (Ct.Ar), and Total Cross-Sectional Area (Tt.Ar).
-
Bone Histomorphometry and Turnover Markers
Bone histomorphometry provides a cellular-level assessment of bone remodeling.[30][31]
Step-by-Step Protocol:
-
Tetracycline Labeling: Administer two different fluorescent tetracycline-based labels (e.g., calcein and alizarin red) at specific time points before sacrifice (e.g., 10 and 3 days prior).
-
Sample Preparation: Embed the undecalcified bones in a hard resin (e.g., polymethylmethacrylate).
-
Sectioning: Cut thin sections (5-10 µm) using a microtome.
-
Imaging: Visualize the fluorescent labels using a fluorescence microscope.
-
Analysis: Measure the distance between the two labels to determine the mineral apposition rate (MAR). Other parameters such as bone formation rate (BFR) can be calculated.[31]
Biochemical Markers of Bone Turnover:
Serum or plasma levels of specific markers can provide a systemic overview of bone formation and resorption.[32][33][34]
-
Formation Markers: Procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BALP).[30][32]
-
Resorption Marker: C-terminal crosslinking telopeptide of type I collagen (CTX-I).[30][32]
Discussion: Navigating the Choice Between Ostarine and Testosterone
The preclinical data suggests that both Ostarine and testosterone can positively impact bone health in osteoporosis models. However, their distinct profiles present different therapeutic opportunities and challenges.
Ostarine's Advantages:
-
Tissue Selectivity: The primary advantage of Ostarine is its ability to selectively target bone and muscle, minimizing androgenic side effects such as prostate enlargement.[[“]][10] This makes it a potentially safer option, particularly for long-term use and in female populations.[35]
-
Anabolic Effects on Muscle: Ostarine has demonstrated significant effects on increasing lean body mass, which can be beneficial in frail, osteoporotic individuals at high risk of falls and fractures.[4]
Testosterone's Considerations:
-
Established Efficacy: Testosterone has a long history of use and its effects on bone are well-documented.[2][36] In cases of confirmed hypogonadism, testosterone replacement therapy is a standard and effective treatment.[4]
-
Androgenic Side Effects: The potential for prostate-related issues, erythrocytosis, and other androgenic side effects necessitates careful patient selection and monitoring.[37]
-
Metabolic Conversion: The conversion of testosterone to estradiol is a key part of its bone-protective effects, a mechanism that Ostarine lacks.[5][6]
Caption: A conceptual decision-making framework for therapeutic selection.
Conclusion and Future Directions
Preclinical evidence strongly supports the bone-anabolic potential of both Ostarine and testosterone in osteoporosis models. Ostarine emerges as a promising therapeutic candidate due to its tissue selectivity, offering the potential for a better safety profile compared to traditional androgens. While testosterone remains a viable option for hypogonadal men, the development of SARMs like Ostarine represents a significant step towards dissociating the anabolic and androgenic effects of androgen receptor activation.
Further long-term studies are necessary to fully elucidate the biomechanical benefits and the complete safety profile of Ostarine. Head-to-head clinical trials directly comparing the efficacy and safety of Ostarine and testosterone in osteoporotic populations are warranted to translate these promising preclinical findings into clinical practice.
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Bone Turnover Markers Show Link to Iliac Histomorphometry in Older Women. (2015, November 12). Reuters. Retrieved from [Link]
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Are Biochemical Markers of Bone Turnover Representative of Bone Histomorphometry in 370 Postmenopausal Women?. (n.d.). The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
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Testosterone and Adult Male Bone: Actions Independent of 5α-Reductase and Aromatase. (n.d.). Physiology.org. Retrieved from [Link]
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Physiological testosterone replacement effects on male aged rats with orchiectomy-induced osteoporosis in advanced stage: a tomographic and biomechanical pilot study. (2021). Aging Male, 24(1), 139-147. Retrieved from [Link]
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Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy. (n.d.). MDPI. Retrieved from [Link]
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A concise review of testosterone and bone health. (2016, September 22). NIH. Retrieved from [Link]
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Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. (n.d.). ResearchGate. Retrieved from [Link]
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Physiological testosterone replacement effects on male aged rats with orchiectomy-induced osteoporosis in advanced stage: a tomographic and biomechanical pilot study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Does ostarine improve bone mineral density in postmenopausal models?. (n.d.). Consensus. Retrieved from [Link]
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Histomorphometric Measurements of Bone Turnover, Mineralization, and Volume. (n.d.). NIH. Retrieved from [Link]
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Ostarine MK-2866 and Osteoporosis: Understanding SARMs for Bone Density. (2019, April 1). SARMs Store. Retrieved from [Link]
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The Selective Androgen Receptor Modulator Ostarine Improves Bone Healing in Ovariectomized Rats. (n.d.). ResearchGate. Retrieved from [Link]
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Does ostarine improve bone mineral density in postmenopausal models?. (n.d.). Consensus. Retrieved from [Link]
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Male osteoporosis and androgenic therapy: from testosterone to SARMs. (n.d.). NIH. Retrieved from [Link]
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Subcutaneous testosterone pellet therapy for reversal of male osteoporosis: a review and case report. (2023, March 13). Taylor & Francis Online. Retrieved from [Link]
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Testosterone Replacement Therapy for Treatment of Osteoporosis in Men. (2023, July 27). Amazon S3. Retrieved from [Link]
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A Head-to-Head Comparison of Ostarine with Other Selective Androgen Receptor Modulators (SARMs)
This guide provides an in-depth, objective comparison of Ostarine (MK-2866/Enobosarm) with other prominent Selective Androgen Receptor Modulators (SARMs): Ligandrol (LGD-4033), Andarine (S-4), and RAD-140 (Testolone). The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanistic differences, comparative efficacy from experimental data, and safety profiles.
Introduction to Selective Androgen Receptor Modulators
Selective Androgen Receptor Modulators (SARMs) are a class of non-steroidal therapeutic compounds designed to mimic the anabolic effects of testosterone in target tissues, such as muscle and bone, while minimizing the undesirable androgenic side effects in other tissues, like the prostate and skin.[1][2] This tissue selectivity is the core principle that distinguishes SARMs from traditional anabolic-androgenic steroids (AAS).[3]
Ostarine (MK-2866) is one of the most extensively studied SARMs, having progressed to Phase II and III clinical trials for conditions like muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia).[4][5] Its development by GTx, Inc. paved the way for further research into this class of compounds.[3] This guide will compare Ostarine's performance against other widely researched SARMs to provide a clear, data-driven perspective for scientific applications.
Mechanism of Action: The Principle of Tissue Selectivity
All SARMs function by binding to the Androgen Receptor (AR), a member of the steroid hormone nuclear receptor superfamily.[6] Upon binding, the SARM-AR complex translocates to the nucleus, where it recruits co-regulatory proteins (coactivators or corepressors) and binds to specific DNA sequences known as Androgen Response Elements (AREs). This action modulates the transcription of target genes, leading to the desired anabolic effects.[7][8]
The key to their selectivity lies in the unique conformational change each SARM induces in the AR upon binding. This distinct conformation influences the interaction with tissue-specific co-regulatory proteins, resulting in differential gene expression across various cell types. Unlike testosterone, most SARMs are not substrates for the 5α-reductase or aromatase enzymes, meaning they do not convert to dihydrotestosterone (DHT) or estrogen, respectively.[7][9] This property significantly reduces the risk of common steroid-related side effects such as benign prostatic hyperplasia (BPH), acne, and gynecomastia.[10]
Caption: Generalized signaling pathway of a SARM within a target cell.
Comparative Efficacy: Anabolic Activity in Muscle and Bone
The primary therapeutic goal of SARMs is to enhance lean body mass and improve bone mineral density. The anabolic potential of Ostarine, Ligandrol, Andarine, and RAD-140 has been evaluated primarily in preclinical animal models, with some human data available for Ostarine and Ligandrol.
| SARM | Preclinical Model & Key Findings | Human Studies & Key Findings | Relative Anabolic Potency |
| Ostarine (MK-2866) | Rat Models: Demonstrated efficacy in improving bone healing and increasing lean muscle mass.[[“]][12] | Phase II Trial (Elderly/Postmenopausal): Dose-dependent increases in lean body mass and improved physical function.[4][12] Phase II Trial (Cancer Patients): Significant increase in lean body mass.[12] | Moderate |
| Ligandrol (LGD-4033) | Orchidectomized Rat Model: Showed potent anabolic activity in muscle and bone, with robust selectivity for muscle over the prostate.[13] | Phase I Trial (Healthy Young Men): 1.0 mg/day for 21 days increased lean body mass by an average of 1.2 kg with no significant adverse events reported.[14][15] | High |
| Andarine (S-4) | Castrated Rat Model: Restored 101% of levator ani muscle weight while only restoring 32.5% of prostate weight, demonstrating high selectivity.[16] Its anabolic activity is considered similar to or greater than testosterone on a mg-for-mg basis in some models.[17] | No published human clinical trials; development was discontinued in favor of Ostarine.[16][18] | Moderate |
| RAD-140 (Testolone) | Rat & Monkey Models: Demonstrated potent anabolic effects on the levator ani muscle at doses that did not significantly affect the prostate.[6][19] Considered to have a higher anabolic effect than Ostarine and LGD-4033 in some preclinical comparisons.[1] | Phase I Trial (Breast Cancer): Showed anti-tumor activity.[9][[“]] No formal studies on muscle mass in healthy humans are published. | Very High |
Comparative Safety and Androgenicity
While designed for safety, no SARM is entirely free of side effects. The degree of androgenicity and the profile of adverse effects vary significantly between compounds.
| SARM | Androgenic Effects (Prostate) | Testosterone Suppression | Hepatotoxicity | Other Notable Side Effects |
| Ostarine (MK-2866) | Low. Designed to be highly selective for muscle and bone.[2][4] | Mild to moderate, dose-dependent.[21] | Possible. Cases of drug-induced liver injury (DILI) have been reported, often linked to high doses or prolonged use.[12][[“]][[“]] | Negative impact on lipid profiles (reduced HDL cholesterol).[4] Potential for cardiotoxicity at higher doses.[[“]][[“]] |
| Ligandrol (LGD-4033) | Low. Preclinical and Phase I data show high selectivity for muscle over prostate.[15][24] | Dose-dependent suppression of total testosterone and SHBG.[14][15] | Possible. Cases of DILI have been documented.[25] | Decreased HDL cholesterol and triglycerides.[15] Headaches and dry mouth reported in clinical trials.[24] |
| Andarine (S-4) | Partial agonist in the prostate, but significantly less active than DHT.[17][26] | Can suppress LH and natural testosterone production, particularly at higher doses.[17] | Potentially. Like other SARMs, it is implicated in DILI.[5][27] | Vision disturbances: A unique side effect where S-4 binds to receptors in the eye, causing a yellow tint to vision and difficulty adjusting to darkness.[26][27] |
| RAD-140 (Testolone) | Highly selective. Preclinical data shows minimal impact on the prostate at anabolic doses.[1][6] | High. Considered one of the most suppressive SARMs, often necessitating post-cycle therapy in non-clinical use.[1][28][29] | Yes. Multiple case reports of severe DILI and cholestatic hepatitis have been published.[30][31] | Anecdotal reports include mood changes and temporary hair loss.[9] |
Standardized Experimental Protocol: The Hershberger Assay
To objectively assess the anabolic and androgenic properties of a SARM, the Hershberger assay is a standardized and widely accepted preclinical protocol. This self-validating system allows for a direct comparison of a test compound's effects on muscle growth versus its effects on androgen-sensitive tissues.
Objective: To determine the anabolic-to-androgenic ratio of a test SARM.
Methodology:
-
Animal Model: Immature, peripubertal male rats are surgically castrated (orchidectomized). This removes the endogenous source of testosterone, creating a baseline model highly sensitive to exogenous androgens.
-
Acclimation Period: Animals are allowed to recover for a period (e.g., 14 days) to ensure androgen-dependent tissues have atrophied.[13]
-
Grouping and Dosing: Rats are divided into several groups:
-
Sham Control (castrated, vehicle only)
-
Positive Control (castrated, testosterone propionate)
-
Test Groups (castrated, varying doses of the SARM)
-
-
Administration: The test compound or vehicle is administered daily for a set duration (typically 10-14 consecutive days) via oral gavage or subcutaneous injection.[13]
-
Necropsy and Tissue Collection: At the end of the treatment period, animals are euthanized. Specific tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the test groups are compared to both the vehicle control and the testosterone-treated group. A successful SARM will show a significant, dose-dependent increase in the weight of the levator ani muscle with a substantially smaller, or negligible, increase in the weight of the prostate and seminal vesicles compared to testosterone.[6]
Caption: Experimental workflow for the Hershberger assay.
Conclusion and Future Directions
This comparative analysis reveals a clear trade-off between anabolic potency and the side effect profile among the selected SARMs.
-
Ostarine (MK-2866) presents as the most extensively studied SARM with a moderate anabolic effect and a relatively milder side effect profile, making it a benchmark compound for research into sarcopenia and cachexia.[4][12]
-
Ligandrol (LGD-4033) demonstrates higher anabolic potency than Ostarine in both preclinical and human studies, suggesting it may be more effective for inducing significant gains in lean mass, though it carries similar risks of testosterone suppression and potential hepatotoxicity.[14][15]
-
Andarine (S-4) shows good anabolic effects and high tissue selectivity in animal models, but its development was halted.[16] The unique risk of vision-related side effects makes it a less viable candidate for therapeutic development compared to its successors.[26]
-
RAD-140 (Testolone) is arguably the most potent SARM in terms of anabolic activity observed in preclinical models.[1] However, this potency is matched by a significant risk of severe testosterone suppression and documented hepatotoxicity, positioning it as a compound with a narrower therapeutic window.[29][32]
For drug development professionals, the choice of SARM depends entirely on the therapeutic goal. Ostarine's extensive clinical data provides a solid foundation for further investigation into chronic muscle-wasting conditions. Ligandrol and RAD-140 represent more potent but potentially riskier alternatives that require thorough investigation into their long-term safety profiles. All SARMs remain investigational drugs and are not approved for human consumption.[12][33] Further large-scale, long-term human trials are essential to fully characterize their efficacy and safety before any clinical application can be considered.
References
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A Comparative Analysis of Ostarine and Traditional Anabolic Steroids: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), and traditional anabolic-androgenic steroids (AAS). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental mechanisms, comparative efficacy, and safety profiles, supported by experimental data and established scientific protocols. Our objective is to furnish a technical resource that informs discovery and development by elucidating the nuanced differences in molecular action and physiological outcomes between these two classes of anabolic agents.
Introduction: The Quest for Tissue Selectivity
The clinical utility of androgens in treating conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis is well-established.[1][2][3] For decades, the therapeutic landscape has been dominated by traditional anabolic-androgenic steroids (AAS), which are synthetic derivatives of testosterone.[4][5][6] While effective in promoting anabolism in muscle and bone, the clinical application of AAS is severely hampered by their lack of tissue selectivity. Their systemic action leads to a broad spectrum of androgenic side effects, including virilization in women, prostate stimulation in men, and adverse cardiovascular and hepatic events.[7][8][9][10]
This limitation spurred the development of a new class of non-steroidal compounds: Selective Androgen Receptor Modulators (SARMs).[7] Ostarine (also known as Enobosarm or MK-2866) is one of the most clinically advanced SARMs, designed to provide the anabolic benefits of testosterone in target tissues—specifically muscle and bone—while minimizing androgenic activity in others, such as the prostate and skin.[1][3][[“]] This guide will dissect the structural, mechanistic, and functional disparities between Ostarine and representative AAS like Testosterone, Nandrolone, and Stanozolol.
Molecular Structure: The Foundation of Selectivity
The fundamental differences in the physiological profiles of Ostarine and AAS originate from their distinct chemical structures.
Traditional Anabolic Steroids possess a characteristic four-ring steroid nucleus (the cyclopentanoperhydrophenanthrene ring) derived from cholesterol.[12] Minor modifications to this core structure, such as alkylation at the C17-alpha position (e.g., Stanozolol) or esterification at the C17-beta position, alter their metabolic stability, oral bioavailability, and anabolic-to-androgenic ratio.[13] However, they remain structurally similar to testosterone.[4]
Ostarine , in contrast, is a non-steroidal aryl propionamide derivative.[3][14] Its structure was derived from the modification of the non-steroidal antiandrogen, bicalutamide.[14] This non-steroidal scaffold is the key to its tissue-selective activity, as it interacts with the androgen receptor (AR) in a fundamentally different manner than steroidal ligands.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Class |
| Ostarine (MK-2866) | C₁₉H₁₄F₃N₃O₃ | 389.33 | Non-steroidal SARM[3][15][16][17] |
| Testosterone | C₁₉H₂₈O₂ | 288.42 | Anabolic-Androgenic Steroid[12][18][19][20] |
| Nandrolone | C₁₈H₂₆O₂ | 274.40 | Anabolic-Androgenic Steroid[21] |
| Stanozolol | C₂₁H₃₂N₂O | 328.49 | Anabolic-Androgenic Steroid[22] |
Mechanism of Action: A Tale of Two Ligands
Both Ostarine and AAS exert their primary effects by binding to and activating the androgen receptor (AR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[7][8][23] However, the downstream consequences of this binding event differ significantly.
Traditional Anabolic-Androgenic Steroids (AAS)
Upon entering a cell, an AAS like testosterone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[7][23] This action recruits co-regulatory proteins and initiates the transcription of target genes, leading to increased protein synthesis and muscle hypertrophy.[10]
The lack of selectivity arises from two main factors:
-
Systemic AR Activation: AAS activate ARs ubiquitously throughout the body, leading to desired anabolic effects in muscle but also undesired androgenic effects in tissues like the prostate, seminal vesicles, skin, and larynx.[7]
-
Metabolic Conversion: Testosterone can be converted into more potent androgens or into estrogens.[7]
-
5α-Reductase: In tissues like the prostate and skin, testosterone is converted by the enzyme 5α-reductase into dihydrotestosterone (DHT), a much more potent androgen that amplifies androgenic side effects.[7][8]
-
Aromatase: In adipose and other tissues, testosterone can be converted by the enzyme aromatase into estradiol, leading to estrogenic side effects like gynecomastia (breast tissue development in males).[4]
-
Nandrolone is an interesting exception, as its 5α-reduced metabolite, dihydronandrolone (DHN), is a weaker AR agonist than the parent compound, contributing to its more favorable anabolic-to-androgenic ratio compared to testosterone.[21][24] Stanozolol is a DHT derivative and is not aromatized, but it still carries significant androgenic and other health risks.[13][25]
Ostarine (MK-2866)
Ostarine also binds to the AR to modulate gene expression.[[“]][26] Its tissue selectivity is attributed to its unique, non-steroidal structure which results in a distinct ligand-receptor conformation. This conformational change is thought to:
-
Selectively Modulate Co-regulator Recruitment: The specific shape of the Ostarine-AR complex may preferentially recruit anabolic co-activator proteins in muscle tissue while failing to recruit or even antagonizing androgenic co-activators in tissues like the prostate.
-
Avoid Metabolic Conversion: Ostarine is not a substrate for 5α-reductase or aromatase.[1][[“]] This prevents its conversion into more potent androgens or estrogens, thereby circumventing a major source of the side effects associated with traditional AAS.
This targeted mechanism allows Ostarine to promote anabolic activity in muscle and bone with significantly reduced impact on reproductive tissues.[1][3][27]
Signaling Pathway: AR Activation
Caption: Comparative signaling of AAS vs. Ostarine.
Comparative Efficacy and Clinical Data
The ultimate goal of SARM development is to uncouple anabolic and androgenic effects. This is often quantified by the anabolic:androgenic ratio, which is typically determined in preclinical models. While testosterone has a baseline ratio of 1:1, SARMs like Ostarine have been reported to have ratios starting from 3:1 and potentially much higher.[28]
Preclinical Data
Preclinical studies in animal models are crucial for establishing the anabolic and androgenic potential of a compound. The gold-standard method is the Hershberger assay, which is detailed in the protocols section. These studies have consistently shown that Ostarine can increase muscle mass to a similar extent as testosterone but with significantly less stimulation of prostate and seminal vesicle weight.
Clinical Trial Data: Ostarine
Ostarine is one of the few SARMs to have been extensively studied in human clinical trials, primarily for cancer cachexia and sarcopenia.
-
Phase II Trial in Elderly Subjects: A 3-month, randomized, placebo-controlled trial in 120 healthy elderly men and postmenopausal women demonstrated that Ostarine (at a 3 mg daily dose) produced a statistically significant increase in total lean body mass (LBM) of 1.4 kg compared to placebo (p<0.001).[29] This increase in muscle mass was accompanied by a significant improvement in physical function, as measured by a stair climb test.[29][30] Importantly, there were no significant changes in prostate-specific antigen (PSA) in men or signs of virilization in women.[29]
-
Phase II Trial in Cancer Cachexia: In a study involving 159 cancer patients, Ostarine treatment led to a statistically significant increase in LBM and an improvement in muscle performance (stair climb power) compared to baseline.[31] These trials provided proof-of-concept that Ostarine can exert clear anabolic effects in humans with a favorable safety profile.[27][32]
| Ostarine Clinical Trial (Elderly Subjects) | Placebo | Ostarine (3 mg/day) | p-value |
| Change in Lean Body Mass (LBM) | Decrease | +1.3 kg (vs. baseline) | <0.001 (vs. placebo) |
| Change in Stair Climb Speed | - | +15.5% faster | 0.006 |
| Change in Stair Climb Power | - | +25.5% increase | 0.005 |
| (Data synthesized from ASCO publications)[29] |
Traditional Steroids: Established Efficacy
The efficacy of AAS like testosterone and nandrolone for increasing muscle mass and strength is undisputed and forms the basis of their clinical use in hypogonadism and certain muscle-wasting conditions.[2][5][6] However, their clinical use is always a balance between these benefits and the significant androgenic side effects. For instance, nandrolone is used to manage anemia of renal insufficiency due to its ability to stimulate red blood cell production, but therapy must be carefully monitored.[6] Stanozolol has been used to treat hereditary angioedema and venous insufficiency, but its potential for liver toxicity is a major concern.[13][25]
Safety and Side Effect Profiles
The primary differentiating factor for drug development professionals is the safety profile.
| Side Effect | Traditional AAS (e.g., Testosterone, Stanozolol) | Ostarine (from clinical trials) |
| Prostate Stimulation | High risk, especially with 5α-reducible steroids.[8] | No significant increase in PSA observed.[29] |
| Virilization in Women | High risk (hirsutism, voice deepening, clitoral enlargement).[6] | No significant androgenic side effects reported.[29] |
| Estrogenic Effects | Risk of gynecomastia and water retention with aromatizable AAS.[4] | No aromatization to estrogen.[1] |
| Hepatotoxicity | High risk, particularly with C17-alpha alkylated oral steroids like Stanozolol.[9][25] | Mild, transient elevations in liver enzymes reported in some users, but generally considered low risk.[26] |
| Cardiovascular | Negative impact on lipid profiles (decreased HDL, increased LDL), increased risk of hypertension.[9][23] | Dose-dependent reduction in HDL cholesterol observed.[3] |
| HPG Axis Suppression | Strong suppression of endogenous testosterone production.[4][7] | Dose-dependent suppression of testosterone has been documented.[3][26] |
While Ostarine presents a significantly improved safety profile, it is not without potential side effects. The most consistently reported findings in clinical studies are a dose-dependent decrease in HDL ("good") cholesterol and suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased natural testosterone levels.[3][26] However, this suppression appears to be less severe and more easily recoverable compared to that caused by traditional steroids.
Experimental Protocols
To provide a practical framework for comparative analysis, we outline the methodologies for key preclinical assays.
Protocol: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
Objective: To determine the anabolic (muscle growth) and androgenic (prostate/seminal vesicle growth) activity of a test compound in a castrated rodent model.
Methodology:
-
Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley strain) are used. Castration removes the endogenous source of androgens, making the model sensitive to exogenous compounds.
-
Acclimation: Animals are allowed to acclimate for 7-10 days post-castration.
-
Dosing: Animals are randomized into groups and administered the test compound (e.g., Ostarine), a positive control (e.g., Testosterone Propionate), and a vehicle control daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy: On day 11, animals are euthanized. Specific tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues are normalized to body weight. The anabolic and androgenic activities are expressed as a percentage of the response observed with the positive control. The ratio of anabolic to androgenic activity is then calculated.
Causality: This assay directly measures the physiological outcome of AR activation in target tissues. The use of a castrated model ensures that the observed effects are due to the administered compound. The levator ani muscle is highly responsive to anabolic stimuli, while the prostate and seminal vesicles are classic markers of androgenic stimulation.
Workflow: Hershberger Assay
Caption: Standard workflow for the Hershberger Assay.
Protocol: Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor relative to a known high-affinity radioligand.
Methodology:
-
Receptor Source: AR can be sourced from cytosolic preparations of rat prostate tissue or from cells engineered to overexpress human AR.
-
Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-Mibolerone, is used.
-
Incubation: A constant concentration of the AR and radioligand is incubated with increasing concentrations of the unlabeled test compound (the "competitor," e.g., Ostarine or Testosterone).
-
Separation: After reaching equilibrium, bound and free radioligand are separated. A common method is hydroxylapatite precipitation or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Causality: This in vitro assay provides a direct measure of the molecular interaction between the compound and the receptor. It is a critical first step in characterizing a potential AR ligand and helps explain the potency observed in functional assays.
Conclusion and Future Directions
The comparative analysis reveals that Ostarine operates through a more refined mechanism of action than traditional anabolic steroids.[7][[“]] Its non-steroidal structure confers tissue selectivity, allowing for potent anabolic effects on muscle and bone while largely sparing androgenic tissues like the prostate.[1][3] Clinical data supports this profile, demonstrating significant increases in lean body mass and physical function with minimal androgenic side effects.[27][29]
However, the development landscape is not without challenges. The observed suppression of the HPG axis and adverse effects on lipid profiles, while less severe than with AAS, require further investigation and mitigation strategies.[3][26]
For drug development professionals, Ostarine and other SARMs represent a promising paradigm shift away from the blunt-force approach of traditional steroids. The future of anabolic therapy likely lies in the development of next-generation SARMs with even greater tissue selectivity and improved safety profiles. Further research should focus on elucidating the precise molecular interactions and co-regulator proteins that govern tissue-specific AR activation, paving the way for rationally designed therapies for a host of debilitating conditions.
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A Comparative Guide to Ostarine (Enobosarm) Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Cross-Species Metabolic Comparison
Ostarine is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting associated with cancer.[1] Its mechanism of action involves selective binding to androgen receptors, which can lead to anabolic effects in muscle and bone.[2] As with any xenobiotic, understanding its metabolic fate is paramount for predicting its efficacy, safety, and potential for drug-drug interactions.
Significant variations in drug metabolism are known to exist between different species, primarily due to differences in the expression and activity of drug-metabolizing enzymes.[3][4] A thorough understanding of these differences is critical during preclinical drug development to ensure that the chosen animal models are relevant predictors of human pharmacokinetics and toxicology. This guide aims to provide a comprehensive cross-species comparison of Ostarine metabolism, offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug discovery.
Comparative Metabolic Pathways of Ostarine
Ostarine undergoes extensive metabolism that varies significantly across species. The primary metabolic transformations include Phase I reactions such as hydroxylation and amide hydrolysis, and Phase II conjugation reactions, predominantly glucuronidation and sulfation.
Human Metabolism: In humans, Ostarine is extensively metabolized, with the parent compound being a minor component in urine.[5] The major metabolic pathways are O-glucuronidation of the tertiary alcohol, hydroxylation of the cyanophenol ring, ether cleavage, dealkylation, and sulfation.[5][6][7] In vitro studies using human hepatocytes and liver microsomes have identified Ostarine-glucuronide as a predominant metabolite.[5][6]
Rat Metabolism: In rats, Ostarine is rapidly and completely absorbed with high oral bioavailability.[1] Fecal excretion is the primary route of elimination, with a significant portion of the drug excreted unchanged.[1] Key metabolic pathways in rats include oxidation of the cyanophenol ring, hydrolysis of the amide moiety, and glucuronidation of the tertiary alcohol.[1]
Equine Metabolism: The metabolism of Ostarine in horses is markedly different from that in humans. The parent compound is detectable in urine for only a very short period post-administration. The major metabolic pathways in horses involve amide hydrolysis, hydroxylation, and sulfonation. While glucuronidation does occur, it is not the predominant pathway as seen in humans.
The following diagram illustrates the major metabolic pathways of Ostarine in humans, rats, and horses.
Figure 2: Workflow for in vitro metabolism study of Ostarine.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Ostarine in rats.
Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½), and identify major circulating metabolites of Ostarine in rats following oral administration.
Materials:
-
Ostarine
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of Ostarine to each rat via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract Ostarine and its metabolites from the plasma samples and analyze using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate the pharmacokinetic parameters using appropriate software.
Conclusion and Future Directions
The metabolism of Ostarine demonstrates significant species-dependent differences, which has important implications for its preclinical and clinical development. In humans, glucuronidation is a major metabolic pathway, while in horses, amide hydrolysis and sulfation are more prominent. Rats exhibit a metabolic profile that includes elements of both, but with a greater proportion of the drug excreted unchanged in the feces.
These findings underscore the importance of conducting thorough cross-species metabolic studies early in the drug development process. The choice of an appropriate animal model for preclinical safety and efficacy studies should be guided by a comparative understanding of the metabolic pathways and the enzymes involved.
Future research should focus on definitively identifying the specific UGT isozymes responsible for Ostarine glucuronidation in humans and other species. Additionally, a direct, head-to-head pharmacokinetic study in humans, rats, and horses would provide invaluable data for a more precise quantitative comparison. Such studies will further enhance our ability to extrapolate preclinical findings to humans and ensure the safe and effective development of Ostarine and other SARMs.
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A Comparative Analysis of Ostarine (MK-2866) Versus Placebo in Controlled Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Ostarine (MK-2866/Enobosarm) and placebo, based on data from controlled research studies. It is intended for professionals in research, science, and drug development, offering a synthesized overview of the compound's mechanism of action, experimental protocols used in its evaluation, and a comparative analysis of its efficacy and safety profile.
Introduction: The Rationale for a Selective Androgen Receptor Modulator
Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1] It was developed by GTx, Inc. with the therapeutic goal of providing the anabolic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the androgenic side effects associated with traditional anabolic steroids.[1][[“]] Unlike steroids, which can affect various tissues, Ostarine was designed to selectively target the androgen receptors in muscle and bone.[1][3] This tissue selectivity has made it a subject of significant interest for treating conditions like muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia).[1][[“]]
Mechanism of Action: Selective Anabolic Signaling
Ostarine exerts its effects by binding to the androgen receptor (AR).[[“]] As a non-steroidal molecule, its structure is distinct from traditional androgens, which prevents its conversion into estrogen or dihydrotestosterone (DHT), thereby reducing the risk of estrogenic and certain androgenic side effects.[[“]][5]
Upon binding to the AR in muscle cells, Ostarine initiates a cascade of downstream signaling events that promote muscle growth. This process involves:
-
Androgen Receptor Activation: Ostarine binding causes a conformational change in the AR, leading to its activation.
-
Gene Transcription: The activated AR-Ostarine complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis.
-
Kinase Pathway Activation: Research indicates that Ostarine's anabolic effects are also mediated through the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[[“]]
This selective activation of anabolic pathways in muscle tissue is the primary mechanism behind Ostarine's observed effects on lean body mass.[6]
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Ostarine's Tissue Selectivity: A Comparative Benchmark Against Other SARMs
A Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Anabolic Specificity
Selective Androgen Receptor Modulators (SARMs) represent a significant evolution in androgen-based therapeutics. Their development is driven by the goal of dissociating the desirable anabolic effects on muscle and bone from the undesirable androgenic effects on tissues like the prostate and skin.[1][2][3] Unlike traditional anabolic steroids, which are often blunt instruments in their pan-androgenic activity, SARMs are designed for tissue-specific engagement of the androgen receptor (AR).[3][4] This guide provides a technical benchmark of Ostarine (also known as Enobosarm or MK-2866), one of the most extensively studied SARMs, comparing its tissue selectivity against other prominent nonsteroidal SARMs such as Ligandrol (LGD-4033), Andarine (S-4), and RAD140.
The central premise of a SARM's utility lies in its ability to modulate the conformation of the androgen receptor in a tissue-specific manner upon binding. This differential conformation influences the recruitment of co-activator and co-repressor proteins, leading to tissue-selective gene expression.[4][5] The ideal SARM would be a full agonist in anabolic tissues (muscle, bone) and a partial agonist or even an antagonist in androgenic tissues.[4][6]
Ostarine (MK-2866): A Profile in Anabolic Selectivity
Ostarine, developed by GTx, Inc., has been the subject of numerous preclinical and clinical trials for indications such as muscle wasting (cachexia) in cancer patients and sarcopenia.[7][8][9][10] Its mechanism of action is centered on its selective binding to the androgen receptor, where it stimulates muscle cell proliferation and differentiation.[[“]][[“]][13] Studies have shown that Ostarine can activate key muscle regulatory genes and also engage non-genomic signaling pathways like the ERK1/2 kinase pathway, further promoting muscle growth.[[“]][13]
Clinical trials have demonstrated Ostarine's efficacy in increasing lean body mass (LBM) and improving physical function in both healthy elderly individuals and patients with cancer cachexia, without significant androgenic side effects like changes in prostate-specific antigen (PSA) or sebum production.[9][10][14] For instance, a Phase II trial in healthy elderly subjects showed a dose-dependent increase in LBM, with a 1.4 kg increase compared to placebo at a 3 mg dose, accompanied by improved stair climb speed and power.[14]
Comparative Benchmarking: Ostarine vs. Other SARMs
The true measure of a SARM's selectivity is best appreciated through direct comparison with its peers. The following sections benchmark Ostarine against LGD-4033, Andarine (S-4), and RAD140, using preclinical and clinical data to assess their relative anabolic and androgenic potential.
Mechanism of Action: A Shared Path with Subtle Divergences
All nonsteroidal SARMs, including Ostarine, function by binding to the androgen receptor. However, their tissue selectivity is thought to arise from the unique conformational change each ligand induces in the receptor, which in turn dictates the interaction with tissue-specific co-regulator proteins.
Caption: Generalized signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Quantitative Comparison of Tissue Selectivity
The following table summarizes key preclinical and clinical data, offering a quantitative comparison of Ostarine, LGD-4033, Andarine, and RAD140. The anabolic-to-androgenic ratio, derived from preclinical models, is a critical metric for this comparison.
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Andarine (S-4) | RAD140 (Testolone) | Testosterone (Reference) | Source |
| Binding Affinity (Ki) | ~3.8 nM | ~1 nM | ~4.0 nM | ~7 nM | ~29 nM | [6][15][16] |
| Anabolic:Androgenic Ratio (Preclinical) | Reported as 90:1 | Reported as 10:1 to >500:1 | High selectivity demonstrated | Reported as 90:1 | 1:1 | [16][17][18][19] |
| Primary Use Focus | Muscle preservation, cutting | Bulking, muscle mass gains | Cutting, muscle hardening | Bulking, strength gains | Hormone Replacement | [17][20][21][22][23] |
| Half-life | ~24 hours | 24-36 hours | ~4 hours | Not explicitly stated | Variable | [17][24] |
Key Insights from the Data:
-
LGD-4033 exhibits a higher binding affinity for the androgen receptor than Ostarine, which may contribute to its potent anabolic effects observed in clinical trials.[15][25][26][27] While some sources claim a very high anabolic-to-androgenic ratio, it is also noted to be more suppressive of natural testosterone than Ostarine.[18][20]
-
Andarine (S-4) , a predecessor to Ostarine developed by the same company, demonstrated significant tissue selectivity in preclinical models.[24] For example, in castrated rats, S-4 restored levator ani muscle weight (anabolic marker) to 101% of the control, while only increasing prostate weight (androgenic marker) to 33.8%, compared to testosterone propionate which increased prostate weight to 121%.[22][24] Research on S-4 was reportedly abandoned in favor of Ostarine, suggesting Ostarine may have a superior overall efficacy and safety profile.[22][24]
-
RAD140 is shown to be highly potent and tissue-selective in preclinical studies.[16][23][28][29] It has demonstrated potent anabolic effects on muscle at doses that have minimal to no effect on the prostate.[16][29][30] One study noted that a dose of 0.3 mg/kg RAD140 showed similar muscle efficacy to 0.5 mg/kg of testosterone propionate, while a much higher dose of 30 mg/kg of RAD140 was needed to approximate the prostate stimulation of 0.5 mg/kg of testosterone propionate.[16]
Experimental Methodologies for Assessing Tissue Selectivity
The gold standard for preclinical evaluation of SARM tissue selectivity is the Hershberger assay .[31][32] This self-validating system provides a clear, quantitative comparison of a compound's anabolic versus androgenic activity.
The Hershberger Assay Protocol
Caption: Standardized workflow of the Hershberger assay for SARM evaluation.
Causality Behind Experimental Choices:
-
Castration Model: Using castrated juvenile rats is crucial. It removes the endogenous source of androgens, creating a baseline state where any growth in androgen-responsive tissues can be directly attributed to the administered compound.[31]
-
Reference Tissues: The levator ani muscle is a well-established proxy for anabolic activity, while the ventral prostate and seminal vesicles are highly sensitive indicators of androgenic activity.[6][31][32]
-
Testosterone as a Control: Including a testosterone-treated group is essential for benchmarking. It provides a reference for a non-selective androgen, against which the tissue selectivity of the SARM can be quantified.[6]
Conclusion
The available preclinical and clinical data indicate that Ostarine (MK-2866) exhibits a favorable tissue-selective profile, promoting muscle growth with significantly less impact on androgenic tissues like the prostate compared to traditional androgens.[9][10][14] When benchmarked against other popular SARMs:
-
It appears to be less potent in terms of sheer muscle-building capacity than LGD-4033 and RAD140, but it also demonstrates a milder side-effect profile, particularly concerning testosterone suppression.[17][20][21]
-
Its development superseded that of Andarine (S-4), suggesting an improved therapeutic window.[22][24]
For researchers and drug developers, the choice of SARM depends on the desired therapeutic outcome. Ostarine's strength lies in its well-documented efficacy in preventing muscle wasting and its relatively high safety profile, making it a strong candidate for treating cachexia, sarcopenia, and potentially for recovery applications.[7][10][20] In contrast, compounds like LGD-4033 and RAD140 may offer greater anabolic potency where rapid and significant muscle mass increases are the primary objective.[21][23] The continued investigation and head-to-head clinical trials of these compounds will be critical in fully elucidating their comparative therapeutic indices.
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A Comparative Guide to the Long-Term Efficacy of Ostarine versus Traditional Anabolics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for anabolic agents that promote muscle and bone growth while minimizing androgenic side effects has led to the development of Selective Androgen Receptor Modulators (SARMs). Ostarine (MK-2866, Enobosarm), a non-steroidal SARM, has emerged as a leading investigational compound, demonstrating promise in treating muscle-wasting conditions.[1][2] This guide provides an in-depth technical comparison of the long-term efficacy and safety profile of Ostarine against traditional anabolic-androgenic steroids (AAS). By synthesizing preclinical and clinical data, we will explore the mechanistic differences that define their respective therapeutic windows and evaluate the experimental protocols necessary for their rigorous assessment.
Introduction: The Paradigm of Selective Androgen Receptor Modulation
For decades, the therapeutic use of androgens has been a double-edged sword. While testosterone and its synthetic derivatives (AAS) are potent promoters of muscle and bone anabolism, their clinical utility is often hampered by a lack of tissue selectivity.[3][4] This non-selectivity results in a wide array of undesirable androgenic effects, including benign prostatic hyperplasia, virilization in women, and adverse cardiovascular events.[5][6]
Selective Androgen Receptor Modulators (SARMs) were conceptualized to overcome this limitation.[3][7] Discovered in the late 1990s, these non-steroidal compounds are designed to bind to the androgen receptor (AR) and elicit tissue-specific downstream effects, promoting anabolic activity in muscle and bone while sparing reproductive and other tissues.[8][9] Ostarine, developed by GTx, Inc., is one of the most clinically advanced SARMs, having undergone multiple Phase II trials for conditions like cancer cachexia and sarcopenia.[1][10] This guide will dissect the long-term data available for Ostarine and contrast it with the well-documented, albeit often adverse, effects of traditional anabolics.
Mechanism of Action: The Basis of Tissue Selectivity
The fundamental difference between Ostarine and traditional AAS lies in their chemical structure and subsequent interaction with the androgen receptor and metabolic enzymes.
Ostarine (MK-2866): As a non-steroidal SARM, Ostarine binds to the androgen receptor in a tissue-selective manner.[[“]][12] This selectivity is believed to arise from the unique conformational change it induces in the AR upon binding, which in turn influences the recruitment of tissue-specific co-regulatory proteins.[7] Key mechanistic features include:
-
Selective AR Agonism: It acts as a potent agonist in skeletal muscle and bone, stimulating anabolic signaling pathways.[13][14]
-
No Aromatization: Ostarine is not a substrate for the aromatase enzyme, meaning it does not convert to estrogen, thereby avoiding side effects like gynecomastia and water retention.[9][15]
-
No 5α-Reduction: It is not metabolized by 5α-reductase into a more potent androgen like dihydrotestosterone (DHT), which significantly reduces the risk of androgenic effects in the prostate, skin, and hair follicles.[9][12]
Traditional Anabolic Steroids (e.g., Testosterone, Nandrolone): Traditional AAS are synthetic derivatives of testosterone.[16][17] They act as non-selective AR agonists, binding to receptors throughout the body.[18] Their mechanism is characterized by:
-
Systemic AR Activation: They activate androgen receptors in a wide range of tissues, including muscle, bone, prostate, seminal vesicles, skin, and the central nervous system.[4][19]
-
Metabolic Conversion: Many AAS, particularly testosterone, are subject to enzymatic conversion. Aromatization converts them to estrogens, while 5α-reductase converts them to DHT, a more potent androgen.[4][20] These metabolic pathways are responsible for a significant portion of their side effect profile.[16]
Caption: Comparative signaling pathways of Ostarine vs. a traditional AAS.
Comparative Long-Term Efficacy
The primary goal of anabolic therapy is to increase lean body mass, improve physical function, and enhance bone strength.
Muscle Mass and Physical Function
Clinical trials have provided quantitative data on Ostarine's efficacy. In a Phase II trial involving 120 healthy elderly subjects, a 3 mg daily dose of Ostarine for three months resulted in a significant increase in total lean body mass (LBM) of 1.4 kg compared to placebo (p<0.001).[21] This increase in muscle mass translated to improved functional performance, with a notable improvement in stair climb speed and power.[10][21] Similar positive results on LBM were observed in Phase II trials for patients with cancer cachexia.[22][[“]]
Traditional AAS are well-established as highly potent agents for muscle hypertrophy. Their effects are significantly more pronounced than those observed with Ostarine in clinical settings, though this is often at supraphysiological doses associated with illicit use. The long-term use of AAS is associated with substantial gains in muscle size and strength but also with a host of irreversible adverse effects.[19][24]
Table 1: Comparative Effects on Lean Body Mass (LBM)
| Compound | Population | Dosage | Duration | Mean LBM Change vs. Placebo | Source(s) |
| Ostarine | Healthy Elderly | 3 mg/day | 12 weeks | +1.4 kg | [10][21] |
| Ostarine | Cancer Cachexia | 3 mg/day | ~16 weeks | +1.5 kg (from baseline) | [22] |
| Testosterone | Hypogonadal Men | Varies | Months-Years | Dose-dependent increases | [4] |
| Various AAS | Recreational Users | Supraphysiological | Varies | Substantial, highly variable | [18][19] |
Bone Mineral Density
Ostarine has shown promise in preclinical models of osteoporosis. Studies in ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated that Ostarine treatment improved bone mineral density (BMD) and bone volume density.[[“]][[“]][27] The effects were more pronounced in the femur than in the vertebrae.[[“]] Further studies have confirmed Ostarine's potential to increase bone formation markers and decrease bone resorption markers.[28][29] While these structural improvements were noted, a significant enhancement in biomechanical strength was not observed in short-term studies, suggesting longer treatment periods may be necessary.[[“]][27]
Androgens are crucial for maintaining bone health, and traditional AAS can increase bone density.[4] However, the lack of estrogenic activity with SARMs like Ostarine could be a clinical challenge for bone health in men, where estrogen (derived from testosterone aromatization) plays a vital role.[7]
Long-Term Safety and Side Effect Profiles
The primary proposed advantage of Ostarine over AAS is a superior long-term safety profile. While it is not free of side effects, the nature and severity differ significantly.
Table 2: Comparative Long-Term Side Effect Profiles
| System/Effect | Ostarine (MK-2866) | Traditional Anabolic Steroids (AAS) |
| Endocrine | Dose-dependent testosterone suppression.[30][31] Decreased SHBG, LH, FSH.[15] | Severe HPG axis suppression, testicular atrophy, infertility.[17] |
| Cardiovascular | Reduction in HDL ("good") cholesterol.[30][32] Potential for cardiotoxicity at high doses.[[“]] | Severe dyslipidemia (↓HDL, ↑LDL), hypertension, cardiac hypertrophy, increased risk of heart attack and stroke.[20][24] |
| Hepatic | Potential for elevated liver enzymes (ALT, AST).[30] Reports of drug-induced liver injury (DILI), especially in recreational users.[[“]][34] | High risk of hepatotoxicity, particularly with 17-alpha-alkylated oral steroids, leading to liver tumors.[5][17] |
| Prostate | Minimal to no significant effect on prostate size in clinical trials at therapeutic doses.[15][21] | High risk of benign prostatic hyperplasia (BPH) and potential acceleration of prostate cancer due to DHT conversion.[12][17] |
| Virilization (in Females) | Significantly lower risk compared to AAS, but not absent. | High risk of irreversible masculinizing effects: deep voice, clitoral enlargement, body hair growth.[6][17] |
| Estrogenic | None (not aromatized).[9][15] | High risk of gynecomastia (breast development in men) and water retention due to aromatization to estrogen.[16] |
| Psychological | Not well-characterized. | "Roid rage" (aggression, mania), paranoia, mood swings, depression upon cessation.[5][35] |
Experimental Evaluation Protocols
Rigorous evaluation of anabolic agents requires standardized preclinical and clinical methodologies to assess both efficacy and safety.
Protocol: In Vivo Animal Model for Anabolic and Androgenic Activity (Modified Hershberger Assay)
This assay is the gold standard for differentiating the anabolic (myotrophic) effects from the androgenic effects of a compound in a preclinical setting.
Objective: To determine the anabolic-to-androgenic ratio of a test compound (e.g., Ostarine) relative to a reference compound (e.g., testosterone propionate).
Methodology:
-
Animal Model: Use juvenile, castrated male rats (orchidectomized) to eliminate endogenous androgen influence.
-
Grouping: Divide animals into groups: Vehicle control, Reference Androgen (Testosterone), and multiple dose levels of the Test Compound (Ostarine).
-
Administration: Administer compounds daily (e.g., via oral gavage for Ostarine) for a set period (typically 7-10 days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Analysis: Compare the dose-response curves for the increase in the weight of the levator ani muscle versus the prostate/seminal vesicles. The ratio of anabolic to androgenic potency provides a quantitative measure of tissue selectivity.
Caption: Workflow for the Hershberger Assay to assess tissue selectivity.
Protocol: Phase IIb Clinical Trial Design for Long-Term Efficacy
Objective: To evaluate the long-term efficacy and safety of Ostarine for treating age-related sarcopenia.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Men and women aged >65 years with confirmed sarcopenia (low muscle mass and low physical function).
-
Intervention:
-
Group 1: Ostarine (e.g., 3 mg, oral, daily)
-
Group 2: Placebo (oral, daily)
-
-
Duration: 6-12 months to assess long-term effects.
-
Primary Endpoint:
-
Change from baseline in LBM as measured by Dual-Energy X-ray Absorptiometry (DEXA).
-
-
Secondary Endpoints:
-
Change in physical function (e.g., 6-minute walk test, stair climb power).
-
Change in muscle strength (e.g., handgrip strength).
-
Incidence of falls and fractures.
-
Patient-reported outcomes on quality of life.
-
-
Safety Monitoring:
-
Regular monitoring of liver function tests (ALT, AST).
-
Lipid panels (HDL, LDL, triglycerides).
-
Hormonal panels (Total and free testosterone, LH, FSH, SHBG).
-
Prostate-Specific Antigen (PSA) in men.
-
Adverse event reporting.
-
Conclusion and Future Directions
The available evidence indicates that Ostarine possesses modest but clinically meaningful anabolic effects on muscle and bone.[21] Its primary advantage over traditional AAS is a significantly improved safety profile, stemming from its tissue-selective mechanism of action that avoids aromatization and 5α-reduction.[9][12] This leads to a marked reduction in estrogenic and androgenic side effects.
However, the "selectivity" is not absolute, and long-term efficacy must be weighed against potential risks, including HDL cholesterol suppression and the potential for liver toxicity.[30][[“]] The long-term human safety data, especially at the supraphysiological doses often used illicitly for performance enhancement, remains largely uncharacterized.[36]
For drug development professionals, Ostarine represents a proof-of-concept for the SARM class, demonstrating that the anabolic and androgenic properties of androgens can be functionally separated.[7][8] Future research must focus on head-to-head, long-term comparative clinical trials against traditional androgens to definitively establish the therapeutic index of SARMs. Further development of next-generation SARMs with even greater tissue selectivity and improved safety profiles is a critical goal for treating a range of musculoskeletal diseases.
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Validating Ostarine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of experimental approaches to definitively validate the mechanism of action of Ostarine (also known as Enobosarm or GTx-024), a selective androgen receptor modulator (SARM). We will explore the foundational role of the androgen receptor, the unique advantages of knockout animal models, and detailed protocols for comparative analysis.
Introduction: The Quest for Anabolic Specificity
Selective Androgen Receptor Modulators (SARMs) represent a significant therapeutic advance, aiming to provide the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin.[1] Ostarine is a well-characterized, nonsteroidal SARM that has shown promise in clinical trials for increasing lean body mass and physical function.[2][3]
The core hypothesis for Ostarine's tissue selectivity is its differential interaction with the Androgen Receptor (AR) in target tissues. While preclinical and clinical data are compelling, the gold standard for validating that a drug's effect is mediated through a specific target is the use of a knockout (KO) model—an animal in which the gene for the target protein has been inactivated. This guide will detail the scientific rationale and experimental workflows for using Androgen Receptor Knockout (ARKO) mice to unequivocally validate Ostarine's AR-dependent mechanism of action.
The Androgen Receptor: A Master Regulator of Anabolism
The Androgen Receptor is a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male characteristics, including muscle mass and bone density.[4] Its mechanism can be simplified into a classical signaling pathway:
-
Ligand Binding: In the cytoplasm, androgens like testosterone or dihydrotestosterone (DHT) bind to the AR, which is complexed with heat shock proteins (HSPs).[4]
-
Conformational Change & Translocation: Ligand binding induces a conformational change, causing the HSPs to dissociate. The activated AR-ligand complex then dimerizes and translocates into the nucleus.[4][5]
-
DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5][6]
-
Gene Expression: This binding, along with the recruitment of co-activator and co-repressor proteins, modulates the transcription of genes responsible for anabolic and androgenic effects.[4][7]
Ostarine, as a SARM, is designed to bind to this receptor and initiate this cascade, but ideally only in specific tissues like muscle and bone.[1][[“]]
Signaling Pathway Diagram
Caption: Classical Androgen Receptor (AR) signaling pathway.
The Definitive Test: Androgen Receptor Knockout (ARKO) Models
To prove that Ostarine's effects are dependent on the AR, the most rigorous approach is to administer the compound to an animal that completely lacks the receptor. If Ostarine produces an anabolic effect in a normal (wild-type) mouse but has no effect in an ARKO mouse, this provides conclusive evidence that the AR is the mediator of its action.
The Cre-lox system is a sophisticated genetic tool used to create tissue-specific or global knockout mice, which has been successfully used to generate ARKO models.[9][10] For validating a SARM like Ostarine, a global ARKO model provides the clearest initial test of on-target activity.
Experimental Design Logic
A robust study design is self-validating and includes multiple control groups to allow for unambiguous interpretation of the results. The core comparison is between wild-type (WT) and ARKO mice, but other groups are essential.
| Group | Animal Model | Treatment | Purpose |
| 1 | Wild-Type (WT) | Vehicle | Establishes baseline organ weights and physiology in normal animals. |
| 2 | Wild-Type (WT) | Ostarine | Tests the effect of Ostarine in a physiologically normal system. (Primary Test Group) |
| 3 | Wild-Type (WT) | DHT/Testosterone | Positive control to confirm the model's responsiveness to a natural androgen. |
| 4 | ARKO | Vehicle | Establishes baseline physiology in the absence of the androgen receptor. |
| 5 | ARKO | Ostarine | Determines if Ostarine has any effect in the absence of its target receptor. (Primary Validation Group) |
| 6 | ARKO | DHT/Testosterone | Confirms that the ARKO model is unresponsive to androgens, validating the knockout itself. |
All male animals should be orchidectomized (castrated) to remove the influence of endogenous testosterone, creating a clean baseline for assessing the effects of the administered compounds.
Comparative Experimental Workflow & Protocols
The following workflow outlines the key steps for a comparative study to validate Ostarine's mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of Ostarine using ARKO models.
Protocol 1: Animal Dosing and Tissue Harvesting
This protocol is a standard method for assessing the anabolic and androgenic properties of a compound in a rodent model, often referred to as a modified Hershberger assay.[11][12]
1. Animal Preparation:
-
Use adult male C57BL/6J mice (or a similar strain) for both wild-type and ARKO groups.
-
Perform bilateral orchidectomy on all animals under appropriate anesthesia to eliminate endogenous androgen production.
-
Allow a 7-14 day recovery and acclimation period to ensure androgen-sensitive tissues have regressed.
2. Dosing:
-
Vehicle: Prepare a standard vehicle such as 1% carboxymethylcellulose (CMC) in water with 0.25% Tween 80.
-
Ostarine (GTx-024): Prepare a suspension in the vehicle for a target dose (e.g., 3-10 mg/kg body weight).[13] This dose has been shown to be effective in preclinical models.[2]
-
Positive Control (e.g., DHT): Prepare a suspension in the vehicle for a target dose (e.g., 1-3 mg/kg).
-
Administer compounds daily via oral gavage for a period of 14 to 28 days.
3. Endpoint Tissue Collection:
-
At the end of the dosing period, euthanize animals according to approved institutional protocols.
-
Carefully dissect and weigh key tissues:
-
Normalize organ weights to total body weight to account for differences in animal size.
-
Flash-freeze a portion of the tissues in liquid nitrogen for subsequent gene expression analysis.
Data Interpretation: A Comparative Analysis
The power of this experimental design lies in the direct comparison across groups. The expected outcomes, if Ostarine acts exclusively through the androgen receptor, are summarized below.
Table 1: Predicted Comparative Organ Weight Changes
| Treatment Group | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate/Seminal Vesicles) | Interpretation |
| WT + Ostarine | Significant Increase | Minimal or No Increase | Demonstrates the desired anabolic and tissue-selective effect in a normal animal.[2] |
| WT + DHT | Significant Increase | Significant Increase | Confirms that anabolic and androgenic tissues in the model are responsive to a potent androgen. |
| ARKO + Ostarine | No Change | No Change | Crucial Result: Shows that Ostarine's anabolic effect is completely abolished in the absence of the AR, validating it as the sole mechanism of action. |
| ARKO + DHT | No Change | No Change | Confirms the integrity of the knockout model, as it is unresponsive even to a strong natural androgen. |
A study by Dubois et al. (2015) utilized a muscle-specific ARKO model and found that the anabolic effect of GTx-024 (Ostarine) was indeed dependent on the androgen receptor in muscle cells, supporting this validation approach.[2] Similarly, other studies have confirmed that Ostarine stimulates muscle proliferation and differentiation via the androgen receptor.[14]
Conclusion: The Power of Genetic Validation
The use of knockout models provides the most definitive evidence for a drug's mechanism of action. By comparing the effects of Ostarine in wild-type versus androgen receptor knockout mice, researchers can unequivocally demonstrate that its anabolic properties are mediated through the AR. This level of validation is critical for establishing scientific integrity and is a cornerstone of modern drug development. The absence of an effect in the ARKO model serves as the ultimate "null-result," confirming that the observed pharmacology is not due to off-target effects and providing a solid foundation for further clinical investigation.
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Roch, P. J., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. PMC. Retrieved from [Link]
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Kolodziejski, P. A., et al. (2019). Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. PubMed. Retrieved from [Link]
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Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. NIH. Retrieved from [Link]
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Comparative Proteomics of Muscle Tissue After Ostarine Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anabolic therapies, Selective Androgen Receptor Modulators (SARMs) represent a promising class of compounds designed to elicit the muscle-building and bone-strengthening effects of androgens with greater tissue selectivity and a potentially more favorable safety profile than traditional anabolic steroids. Ostarine (also known as Enobosarm or MK-2866) is one of the most clinically studied SARMs, investigated for its potential to combat muscle wasting diseases and improve physical function. This guide provides a comparative analysis of the proteomic changes in skeletal muscle tissue following Ostarine treatment, contextualized with the known effects of testosterone and other SARMs like Ligandrol. While comprehensive, quantitative proteomic data specifically for Ostarine remains an area of active research, this guide synthesizes existing knowledge to offer a scientifically grounded perspective for researchers and drug development professionals.
The Rationale for SARMs: Ostarine's Mechanism of Action
Traditional anabolic therapies, such as testosterone, exert their effects by binding to the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus and modulates the expression of genes involved in muscle protein synthesis, leading to hypertrophy. However, the systemic action of testosterone can also lead to undesirable side effects in tissues such as the prostate, skin, and hair follicles.
SARMs like Ostarine are designed to be tissue-selective, preferentially activating the AR in skeletal muscle and bone while having a reduced effect on other tissues. This selectivity is attributed to their unique chemical structures, which result in differential interactions with the AR and its co-regulatory proteins in various cell types. The primary anabolic mechanism of Ostarine in muscle tissue involves the binding to and activation of the androgen receptor, which in turn stimulates the synthesis of muscle-specific proteins.[1]
The signaling cascade initiated by Ostarine binding to the androgen receptor is believed to involve both genomic and non-genomic pathways, ultimately leading to an increase in the translation of key contractile and structural proteins.
Figure 1: Simplified signaling pathway of Ostarine in skeletal muscle.
Comparative Proteomic Landscape: Ostarine vs. Alternatives
A comprehensive understanding of a drug's effect on a target tissue requires a global analysis of protein expression changes, a field known as proteomics. Mass spectrometry-based proteomics is a powerful tool to identify and quantify thousands of proteins in a biological sample, providing a molecular signature of the cellular response to a given stimulus.
The Proteomic Signature of Androgenic Anabolism
Studies on the effects of testosterone on the muscle proteome provide a foundational understanding of androgen-induced hypertrophy. Research has shown that testosterone administration leads to a broad increase in the fractional synthesis rates of a wide array of muscle proteins, including those in the myofibrillar, mitochondrial, and sarcoplasmic compartments.[2][3] This suggests a generalized anabolic effect rather than the upregulation of a few specific proteins.
Ostarine: A Targeted Approach to Muscle Anabolism
While a comprehensive, publicly available quantitative proteomic dataset for Ostarine-treated human muscle is still forthcoming, preclinical studies offer valuable insights. Research in rodent models has demonstrated that Ostarine administration leads to a significant increase in the expression of key myogenic regulatory factors and contractile proteins, including:
-
Myogenin: A crucial transcription factor for muscle differentiation.
-
MyoD: A master regulator of myogenesis.
-
Myosin Heavy Chain (MyH): A primary component of the contractile apparatus.
These findings confirm Ostarine's anabolic activity at the molecular level and suggest a targeted effect on the machinery of muscle protein synthesis.
Ligandrol (LGD-4033): Another SARM in the Spotlight
Ligandrol is another well-known SARM with potent muscle-building properties. Comparative studies, though not focused on proteomics, have suggested that Ligandrol may have a more pronounced effect on muscle metabolism, while Ostarine shows a stronger impact on muscle vascularization. This hints at potentially different, though likely overlapping, proteomic signatures between these two SARMs.
Data Summary: A Comparative Overview
The following table summarizes the expected and observed effects of Ostarine and its comparators on the muscle proteome. It is important to note that the data for Ostarine is based on limited preclinical studies and expert inference based on its mechanism of action.
| Feature | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testosterone |
| Primary Effect | Muscle hypertrophy and preservation | Potent muscle hypertrophy | Systemic anabolic effects |
| Key Upregulated Proteins (Hypothesized/Observed) | Myogenin, MyoD, Myosin Heavy Chains, other contractile proteins | Likely similar to Ostarine with potential for greater upregulation of metabolic enzymes | Broad upregulation across myofibrillar, mitochondrial, and sarcoplasmic proteins[2][3] |
| Tissue Selectivity | High for muscle and bone | High for muscle and bone | Low, affects multiple organ systems |
| Reported Side Effects | Generally milder than testosterone | Potentially more suppressive of endogenous testosterone than Ostarine | Prostate enlargement, acne, hair loss, cardiovascular risks |
Experimental Protocols for Comparative Muscle Proteomics
To facilitate further research in this area, we provide a detailed, step-by-step methodology for the comparative proteomic analysis of skeletal muscle tissue. This protocol is a synthesis of established best practices in the field.
Study Design and Sample Collection
A robust study design is critical for meaningful proteomic analysis. A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Subject Recruitment: Recruit healthy subjects and randomize them into treatment groups (e.g., Placebo, Ostarine, Testosterone).
-
Muscle Biopsy: Collect muscle biopsies (e.g., from the vastus lateralis) at baseline and after the treatment period.
-
Sample Handling: Immediately freeze the biopsy samples in liquid nitrogen and store them at -80°C until further processing.
Protein Extraction and Preparation
The extraction of high-quality protein is a crucial first step.
-
Tissue Homogenization: Pulverize the frozen muscle tissue in liquid nitrogen.
-
Lysis Buffer: Resuspend the powdered tissue in a lysis buffer containing detergents (e.g., SDS), protease, and phosphatase inhibitors.
-
Sonication: Further disrupt the cells and shear DNA using sonication.
-
Centrifugation: Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Protein Precipitation: Precipitate the proteins using acetone or a similar method to remove interfering substances.
-
Enzymatic Digestion: Resuspend the protein pellet and digest it into peptides using a sequence-specific protease, most commonly trypsin.
Figure 2: Workflow for muscle tissue protein extraction and preparation.
Mass Spectrometry and Data Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for large-scale proteomic analysis.
-
LC Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography.
-
MS Analysis: Introduce the separated peptides into a high-resolution mass spectrometer. The instrument will measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).
-
Data Processing: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and, by inference, the proteins.
-
Quantitative Analysis: Employ label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) to determine the relative abundance of each identified protein across the different samples.
-
Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups. Use pathway analysis tools to understand the biological processes and signaling pathways that are affected by the treatment.
Future Directions and Conclusion
The field of SARMs holds great promise for the treatment of muscle-wasting conditions. While Ostarine has demonstrated clear anabolic effects on muscle tissue, a comprehensive, quantitative proteomic analysis in humans is a critical next step to fully elucidate its molecular mechanisms and to provide a robust dataset for comparison with other anabolic agents. Future research should focus on conducting well-controlled clinical trials with a proteomics endpoint to generate this much-needed data. Such studies will not only enhance our understanding of Ostarine's effects but will also pave the way for the development of next-generation SARMs with even greater efficacy and safety.
This guide provides a framework for understanding and investigating the comparative proteomics of Ostarine. By combining existing knowledge with a clear roadmap for future research, we can continue to advance the field of anabolic therapies and bring new hope to patients with debilitating muscle loss.
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Howard, E. E., et al. (2022). Effects of Testosterone on Mixed-Muscle Protein Synthesis and Proteome Dynamics During Energy Deficit. The Journal of Clinical Endocrinology & Metabolism, 107(8), e3466–e3479. [Link]
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Dubois, V., et al. (2015). Androgens and Skeletal Muscle: Cellular and Molecular Action Mechanisms Underlying the Anabolic Actions. Journal of Neuroendocrinology, 27(7), 594-605. [Link]
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Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581. [Link]
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MacDonagh, M. J., et al. (2022). Proteomic features of skeletal muscle adaptation to resistance exercise training as a function of age. The Journal of Physiology, 600(20), 4507-4528. [Link]
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Basaria, S., et al. (2013). The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 68(1), 87–95. [Link]
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Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153–161. [Link]
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Vann, C. G., et al. (2020). Sarcoplasmic Hypertrophy in Skeletal Muscle: A Scientific “Unicorn” or Resistance Training Adaptation?. Frontiers in Physiology, 11, 816. [Link]
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Deshmukh, A. S., et al. (2021). Skeletal muscle proteomics: considerations and opportunities. Nature Reviews Endocrinology, 17(12), 731-747. [Link]
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Basualto-Alarcón, C., et al. (2014). Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy. Medicine and Science in Sports and Exercise, 46(9), 1726-1735. [Link]
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A Meta-Analysis of Ostarine (MK-2866) for Therapeutic Application: A Comparative Guide for Researchers
This guide provides an in-depth meta-analysis of Ostarine (MK-2866/Enobosarm), a selective androgen receptor modulator (SARM), with a focus on its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive comparison with other SARMs and outlines key experimental protocols for evaluation.
Introduction: The Promise of Tissue Selectivity
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to elicit the anabolic benefits in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.[1] Ostarine, a nonsteroidal SARM, has been extensively investigated for its potential to treat muscle wasting conditions and osteoporosis.[2][3][4] This guide will delve into the molecular mechanisms, comparative efficacy, and safety profile of Ostarine, providing a critical evaluation of its therapeutic prospects.
Mechanism of Action: Selective Androgen Receptor Modulation
Ostarine exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor.[5][6] Upon binding, the Ostarine-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in muscle protein synthesis and bone formation.[5][6] The tissue selectivity of Ostarine is attributed to its unique chemical structure, which results in differential recruitment of co-regulatory proteins in various tissues.[7]
Caption: Ostarine's mechanism of action via the androgen receptor signaling pathway.
Therapeutic Potential: Muscle Wasting and Osteoporosis
Muscle Wasting (Cachexia and Sarcopenia)
Ostarine has shown significant promise in combating muscle wasting associated with cancer (cachexia) and aging (sarcopenia).[4][8][9] Clinical trials have demonstrated its ability to increase lean body mass (LBM) and improve physical function in these populations.
Table 1: Summary of Ostarine Clinical Trials in Muscle Wasting
| Study Population | Dosage | Duration | Key Findings | Reference |
| Cancer Cachexia Patients | 1 mg & 3 mg/day | 16 weeks | Statistically significant increase in LBM (1.5 kg and 1.3 kg respectively) compared to baseline.[8] | [8] |
| Healthy Elderly Men & Postmenopausal Women | 0.1, 0.3, 1, 3 mg/day | 3 months | Dose-dependent increase in total LBM (1.4 kg vs. placebo at 3 mg).[10] Improved stair climb speed and power.[10] | [10] |
| Meta-analysis (Older men, postmenopausal women, cancer patients) | 3 mg/day | 84 days | Absolute increase in lean mass of 1.5 kg and absolute decrease in fat mass of 0.758 kg versus placebo.[11] | [11] |
Osteoporosis
Preclinical studies in rodent models of postmenopausal and male osteoporosis have indicated that Ostarine can improve bone mineral density (BMD) and bone microarchitecture.[12][13][14]
Table 2: Preclinical Data on Ostarine in Rodent Osteoporosis Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Rats | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Intermediate and high doses improved BMD and bone volume density, primarily in the femur.[13][14] Reduced mRNA expression of RANKL.[13] | [13][14] |
| Orchiectomized (Orx) Rats | 0.4 mg/kg/day (Prophylaxis) | 18 weeks | Prevented osteoporotic changes in cortical and trabecular bone.[12][15] | [12][15] |
| Orchiectomized (Orx) Rats | 0.4 mg/kg/day (Therapy) | 6 weeks (starting 12 weeks post-Orx) | Increased cortical density of the femur.[15] | [15] |
Comparative Analysis with Other SARMs
While Ostarine is one of the most studied SARMs, several other compounds, such as Ligandrol (LGD-4033) and Testolone (RAD-140), have also garnered significant attention.
Table 3: Preclinical and Anecdotal Comparison of Popular SARMs
| Feature | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD-140) |
| Primary Investigated Use | Muscle wasting, osteoporosis, stress urinary incontinence.[2][3][16] | Muscle wasting.[3] | Muscle wasting, breast cancer. |
| Anabolic Potency | Moderate | High | Very High |
| Androgenic Side Effects | Low | Low to Moderate | Low to Moderate |
| Suppression of Endogenous Testosterone | Mild to Moderate | Moderate to High | High |
| Clinical Development Status | Most extensively studied in clinical trials.[8][10][16] | Fewer clinical trials compared to Ostarine.[3] | Limited clinical data. |
A study in ovariectomized rats directly compared Ostarine and Ligandrol, noting that both had beneficial effects on muscle vascularization, with Ostarine showing a stronger impact.[4][17] Ligandrol, however, had a greater effect on muscle metabolism.[4][17]
Experimental Protocols for SARM Evaluation
In Vitro Androgen Receptor Binding Assay
This assay determines the binding affinity of a test compound to the androgen receptor.
Protocol: Competitive Radioligand Binding Assay [5][8]
-
Receptor Source Preparation: Prepare cytosol from the ventral prostate of castrated male rats.
-
Reagent Preparation:
-
Prepare a stock solution of a radiolabeled androgen (e.g., [³H]-R1881).
-
Prepare serial dilutions of the unlabeled test compound (e.g., Ostarine) and a known competitor (e.g., R1881) in an appropriate solvent (e.g., ethanol).
-
-
Assay Procedure:
-
To assay tubes, add the radiolabeled androgen at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound or the known competitor.
-
Add the prepared rat prostate cytosol to each tube.
-
Incubate overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Use a hydroxylapatite (HAP) slurry to separate the AR-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
Caption: A typical workflow for the in vitro screening of SARM candidates.
In Vivo Model of Muscle Wasting
Dexamethasone-induced muscle atrophy in rodents is a common model to evaluate the efficacy of anti-catabolic agents.
Protocol: Dexamethasone-Induced Muscle Atrophy in Rats [14][18][19][20][21]
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Induction of Atrophy: Administer dexamethasone (e.g., 300-800 µg/kg body weight/day) via intraperitoneal injection for 3-5 consecutive days.
-
Treatment: Administer the test compound (e.g., Ostarine) orally or via injection daily, starting before or concurrently with dexamethasone administration.
-
Outcome Measures:
-
Monitor body weight and food intake daily.
-
At the end of the study, euthanize the animals and dissect specific muscles (e.g., gastrocnemius, tibialis anterior).
-
Measure muscle wet weight.
-
Analyze muscle fiber cross-sectional area via histology.
-
Perform molecular analysis (e.g., qPCR, Western blot) for markers of muscle atrophy (e.g., MuRF1, Atrogin-1) and hypertrophy (e.g., MyoD, myogenin).
-
In Vivo Model of Osteoporosis
The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis.
Protocol: Ovariectomy-Induced Osteoporosis in Rats [22][23][24]
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).
-
Surgery: Perform bilateral ovariectomy under anesthesia. A sham-operated control group should also be included.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Induction of Osteopenia: Allow a period of estrogen deficiency (e.g., 2 weeks to 3 months) for bone loss to occur.
-
Treatment: Administer the test compound (e.g., Ostarine) daily via oral gavage or other appropriate route.
-
Outcome Measures:
-
At the end of the treatment period, collect blood and urine for analysis of bone turnover markers (e.g., P1NP, CTX).
-
Euthanize the animals and dissect femurs and lumbar vertebrae.
-
Analyze bone mineral density and microarchitecture using micro-computed tomography (µCT).
-
Perform biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.
-
Caption: A generalized workflow for the preclinical in vivo evaluation of a SARM.
Safety and Tolerability
Clinical studies have generally shown Ostarine to be well-tolerated at therapeutic doses.[8][10] However, some adverse effects have been reported, including transient elevations in liver enzymes and dose-dependent suppression of endogenous testosterone and sex hormone-binding globulin (SHBG).[3] It is important to note that Ostarine is not approved by the FDA for human use and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).
Conclusion and Future Directions
Ostarine (MK-2866/Enobosarm) has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of muscle wasting and osteoporosis. Its tissue-selective anabolic effects offer a promising alternative to traditional androgen therapies. However, further long-term studies are required to fully elucidate its safety profile and establish its efficacy in larger patient populations. Comparative clinical trials against other SARMs and existing therapies will be crucial in defining its place in the therapeutic landscape. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel SARMs.
References
- Protocol for Androgen Receptor Competitive Binding Assay. (2002). In Appendix B1 of ICCVAM AR Binding BRD.
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GTx Presents Phase II Ostarine (MK-2866) Cancer Cachexia Clinical Trial Results at Endocrine Society Annual Meeting. (2009, June 12). Fierce Biotech. Retrieved from [Link]
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The Androgen Receptor signalling pathway. Schematic representation of... - ResearchGate. (n.d.). Retrieved from [Link]
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GTx's enobosarm flunks stress urinary incontinence trial. (2018, September 21). Fierce Biotech. Retrieved from [Link]
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SARMs: Ligandrol & Ostarine. (n.d.). TransformYou. Retrieved from [Link]
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GTx Announces Positive Results from Enobosarm Phase 2 Proof-of-Concept Clinical Trial in Women with Stress Urinary Incontinence. (2017, September 19). UroToday. Retrieved from [Link]
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Ovariectomy (OVX) induced Osteoporosis in Rats. (n.d.). Creative Biolabs. Retrieved from [Link]
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Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. (2020, September 17). Frontiers in Endocrinology. Retrieved from [Link]
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Zilbermint, M. F., & Dobs, A. S. (2009). Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncology, 5(8), 1211–1220. Retrieved from [Link]
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Ovariectomized rat model of osteoporosis: a practical guide. (2020, January 10). EXCLI Journal. Retrieved from [Link]
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Ostarine increases lean body mass and improves physical performance in healthy elderly subjects: Implications for cancer cachexia patients. (2007). Journal of Clinical Oncology. Retrieved from [Link]
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Peters, K. M., et al. (2018). PD05-09 ORAL ENOBOSARM SHOWS PROMISING ACTIVITY IN POST-MENOPAUSAL WOMEN WITH STRESS URINARY INCONTINENCE: RESULTS OF A PHASE 2 STUDY. Journal of Urology, 199(4S), e133. Retrieved from [Link]
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Ovariectomy Induced Osteoporosis Animal Models. (n.d.). Biocytogen. Retrieved from [Link]
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Lim, S.-J., et al. (2025). Skeletal Muscle Atrophy Induced by Dexamethasone Is Attenuated by Amino Acid Complex Supplementation in Rats. MDPI. Retrieved from [Link]
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Attenuation of Skeletal Muscle Atrophy Induced by Dexamethasone in Rats by Teaghrelin Supplementation. (2023, January 10). Nutrients. Retrieved from [Link]
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[Method] Dexamethasone-Induced Muscle Atrophy, Hypertension, Depressive Model (Provided by MCE). (2025, May 26). ResearchGate. Retrieved from [Link]
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Crawford, J., et al. (2024). 2066-LB: Potential to Optimize Weight Loss with Enobosarm—Meta-analysis of Body Composition from Three Randomized Clinical Trials Support the Ability of Enobosarm to Preserve Muscle while Reducing Fat. Diabetes. Retrieved from [Link]
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Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. (n.d.). PubMed Central. Retrieved from [Link]
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Laurel Attenuates Dexamethasone-Induced Skeletal Muscle Atrophy In Vitro and in a Rat Model. (2022, May 12). International Journal of Molecular Sciences. Retrieved from [Link]
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Does ostarine improve bone mineral density in postmenopausal models? (n.d.). Consensus. Retrieved from [Link]
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Does ostarine improve bone mineral density in postmenopausal models? (n.d.). Consensus. Retrieved from [Link]
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Selective androgen receptor modulators: a critical appraisal. (2025, September 25). Frontiers in Endocrinology. Retrieved from [Link]
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Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. (n.d.). ResearchGate. Retrieved from [Link]
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Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. (2020, September 16). Frontiers in Endocrinology. Retrieved from [Link]
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Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases. (2023, December 7). World Journal of Hepatology. Retrieved from [Link]
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Selective androgen receptor modulator. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ostarine (MK-2866) in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Ostarine (MK-2866), a selective androgen receptor modulator (SARM) used in research. As an investigational compound not approved by the FDA, Ostarine's long-term environmental and health effects are not fully characterized.[1][2][3][4] Therefore, it is imperative that researchers, scientists, and drug development professionals treat Ostarine and all associated waste streams as hazardous, adhering to strict disposal protocols to ensure personnel safety and environmental protection.
This document synthesizes best practices from institutional safety programs and federal regulations to provide a clear, actionable framework for Ostarine waste management.
Hazard Assessment and Regulatory Framework
All laboratory personnel must operate under the core principle that investigational chemicals with unknown long-term toxicological profiles are to be handled as hazardous waste.[5][6][7] Ostarine has been associated with adverse effects, including potential liver toxicity, in some reports.[8][[“]][10] Consequently, all forms of Ostarine waste must be managed through a licensed hazardous waste disposal program, coordinated by your institution's Environmental Health & Safety (EHS) office.
The disposal procedures outlined here are grounded in two primary federal standards:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[11][12][13]
-
OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or the Lab Standard, requires employers to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[6][14][15]
It is a violation of federal and institutional policies to dispose of Ostarine via sink drains or in the regular trash. [5][16]
Core Principles of Ostarine Waste Management
Before detailing specific protocols, it is crucial to understand the foundational principles of chemical waste management in a research environment.
-
Waste Minimization: The most effective disposal strategy begins with generation. Order only the quantity of Ostarine required for your experiments to minimize surplus.[17][18]
-
Segregation: Never mix incompatible waste streams. While Ostarine itself has no specific acute incompatibilities, its waste should be segregated based on the solvent used (e.g., halogenated vs. non-halogenated) and physical form (liquid, solid, sharp).
-
Containment: All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed when not in use.[17][18][19] This prevents spills and the release of vapors.
-
Central Role of EHS: Your institution's EHS department is the final authority on hazardous waste disposal. They provide the containers, labels, and pickup services necessary for compliant disposal.[5][17] Always consult your EHS office for specific institutional requirements.
Ostarine Waste Stream Management Summary
The following table summarizes the primary waste streams generated during research with Ostarine and the appropriate containment strategy.
| Waste Type | Description | Container Type | Disposal Protocol |
| Solid Ostarine Waste | Expired or unused pure Ostarine powder; contaminated weigh boats, paper towels, or absorbent pads from spills. | Lined, rigid container or the original manufacturer's container, placed inside a sealable bag. | See Protocol 4.1 |
| Liquid Ostarine Waste | Unused or expired stock solutions (e.g., in DMSO, ethanol); contaminated experimental media; initial rinsate from glassware. | Labeled, screw-cap chemical waste bottle (glass or polyethylene, as appropriate for the solvent). | See Protocol 4.2 |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with Ostarine. | Puncture-proof, rigid sharps container clearly labeled "Hazardous Waste Sharps." | See Protocol 4.3 |
| Contaminated Labware & PPE | Disposable items like pipette tips, centrifuge tubes, gloves, and vials that have come into contact with Ostarine. | Lined, rigid container (e.g., a 5-gallon pail) or a clearly labeled, durable plastic bag for "Chemically Contaminated Solid Waste." | See Protocol 4.4 |
Step-by-Step Disposal Protocols
Protocol 4.1: Solid Ostarine Waste
-
Containment: Place the solid Ostarine waste (e.g., expired powder in its original vial, contaminated weigh paper) into a sealable, clear plastic bag.
-
Secondary Containment: Place the sealed bag into a rigid, labeled hazardous waste container to prevent punctures.
-
Labeling: Affix a completed hazardous waste label to the outer container. List "Ostarine (MK-2866)" and any other contaminants.
-
Storage: Store the container in your designated Satellite Accumulation Area (SAA).[17][19]
Protocol 4.2: Liquid Ostarine Waste
-
Segregation: Use a dedicated waste container for Ostarine solutions. Do not mix with other chemical waste streams unless permitted by your EHS office. Segregate based on solvent type (e.g., non-halogenated organic).
-
Containment: Using a funnel, carefully pour the liquid waste into a designated chemical waste carboy or bottle.
-
Closure: Securely fasten the cap on the container immediately after adding waste. Do not leave funnels in the opening. [5]
-
Labeling: Ensure the container has a hazardous waste label that accurately lists all constituents, including solvents and Ostarine, with estimated percentages.
-
Storage: Keep the container in secondary containment (e.g., a spill tray) within your SAA.
Protocol 4.3: Contaminated Sharps
-
Containment: Immediately place any sharp object that has contacted Ostarine into a designated, puncture-proof sharps container.
-
Labeling: The container must be labeled as "Hazardous Waste Sharps" and list "Ostarine (MK-2866)" as a contaminant.
-
Closure: Do not overfill the container. Close the lid when it is approximately ¾ full.
-
Storage: Store the sharps container in the SAA.
Protocol 4.4: Contaminated Labware & PPE
-
Containment: Collect all disposable labware (pipette tips, microcentrifuge tubes, etc.) and used PPE (gloves, disposable lab coats) in a container lined with a durable plastic bag.
-
Labeling: The container must be clearly labeled "Chemically Contaminated Solid Waste" and bear a hazardous waste tag listing "Ostarine (MK-2866) contaminated debris."
-
Closure: When the bag is full, securely tie it closed and seal the outer container.
-
Storage: Store the container in the SAA until pickup.
Decontamination and Spill Management
Proper decontamination is critical to prevent unintended exposure and cross-contamination.
Protocol 5.1: Decontamination of Non-Disposable Equipment
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., ethanol or acetone) that is known to solubilize Ostarine. This initial rinsate must be collected and disposed of as liquid hazardous waste (Protocol 4.2). [20]
-
Second Rinse: Perform a second rinse with the same solvent, which should also be collected as hazardous waste. For acutely hazardous materials, a triple rinse is standard practice.[5]
-
Standard Wash: After the solvent rinses, the equipment can be washed with laboratory detergent and water as per standard lab procedure.[20][21]
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Protocol 5.2: Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the area and contact EHS.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.
-
Collect: Carefully collect the absorbent material using scoops or forceps and place it in a sealable bag.
-
Dispose: This cleanup debris is considered solid hazardous waste and must be disposed of according to Protocol 4.1.
-
Decontaminate: Wipe down the spill area with a solvent-soaked towel, followed by a detergent and water wash. The towels and wipes used for this process must also be disposed of as solid hazardous waste.
Ostarine Waste Management Workflow
The following diagram illustrates the decision-making process for handling Ostarine waste from the point of generation to its final removal from the laboratory.
Caption: Workflow for Ostarine waste from generation to EHS collection.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. ACS. Retrieved from [Link]
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Metropolitan State College of Denver. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. MSC Denver. Retrieved from [Link]
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Guisado, F., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. National Institutes of Health. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. OSHA. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon.gov. Retrieved from [Link]
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Lab Manager. (2020). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
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WebMD. (n.d.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]
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Consensus. (n.d.). What are the adverse effects of Ostarine?. Consensus. Retrieved from [Link]
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UK SARMs. (2025). Ostarine (MK-2866)? A Complete Guide for UK Researchers in 2025. UK SARMs. Retrieved from [Link]
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Loti Labs. (n.d.). Buy MK-2866 Liquid 33mg/ml - Quality, Discounts & Shipping. Loti Labs. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. CMU. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Wayne State University. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (2019). Decontamination of Laboratory Equipment. UBC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]
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Microlit. (2023). A Quick Guide to Lab Equipment Decontamination. Microlit. Retrieved from [Link]
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Pro Peptide Research Lab. (n.d.). Ostarine MK-2866. Pro Peptide Research Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination. EPA. Retrieved from [Link]
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Health Canada. (2025). Unauthorized health products seized from two stores in Maple Ridge, BC may pose serious health risks. Canada.ca. Retrieved from [Link]
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Wikipedia. (n.d.). Enobosarm. Wikipedia. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). FDA Warns of Use of Selective Androgen Receptor Modulators (SARMs) Among Teens, Young Adults. FDA. Retrieved from [Link]
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U.S. Anti-Doping Agency. (n.d.). Selective Androgen Receptor Modulators (SARMs). USADA. Retrieved from [Link]
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The Hazard Profile of Ostarine: A Rationale for Caution
An Expert Guide to Personal Protective Equipment for Handling Ostarine (MK-2866)
As a Senior Application Scientist, my primary objective is to empower our research community to achieve groundbreaking results safely and efficiently. The handling of potent, biologically active compounds like Ostarine (MK-2866) demands more than a cursory adherence to safety protocols; it requires a deep, mechanistic understanding of why each step is taken. This guide is structured to provide that understanding, moving beyond a simple checklist to instill a self-validating culture of safety. We will explore the necessary personal protective equipment (PPE), the engineering controls that form your first line of defense, and the critical procedures for decontamination and disposal.
Ostarine is a non-steroidal Selective Androgen Receptor Modulator (SARM) designed to be pharmacologically active.[1] Its investigational nature means that its toxicological properties have not been fully elucidated.[2][3] However, available data and safety data sheets (SDS) highlight several key risks that dictate our handling procedures:
-
Biological Potency: As a SARM, it is designed to interact with androgen receptors, and unintended exposure via inhalation, ingestion, or skin absorption could lead to systemic effects.[3]
-
Organ Toxicity: Studies and reports have indicated potential risks of liver and cardiovascular toxicity.[[“]][5][[“]][7]
-
Reproductive Hazards: At least one SDS classifies Ostarine as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child.[2]
-
Unknown Long-Term Effects: As a research compound, the full scope of long-term health effects from chronic, low-level exposure is unknown.[2][3]
Therefore, we must employ the precautionary principle, treating Ostarine as a highly potent active pharmaceutical ingredient (HPAPI) and implementing a robust safety framework to minimize all potential routes of exposure.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Effective laboratory safety is not solely reliant on PPE. It is built on a "Hierarchy of Controls," where we prioritize engineering and administrative controls to eliminate or reduce hazards at their source. PPE is the essential final barrier between you and the compound.
Caption: The Hierarchy of Controls for Safe Chemical Handling.
This guide focuses on PPE, but its effectiveness is predicated on the proper use of engineering controls like a chemical fume hood, especially when handling Ostarine in its powdered form.[8]
Core PPE for Ostarine: Your Essential Ensemble
The following table summarizes the minimum PPE required for any procedure involving Ostarine. Subsequent sections will detail the specifications and rationale for each item.
| PPE Component | Specification & Standard | Rationale for Use with Ostarine |
| Hand Protection | Double-Gloved Nitrile (Powder-Free) | Prevents dermal absorption of a potent, potentially reprotoxic compound.[2] Double-gloving provides a critical backup barrier. |
| Eye Protection | Safety Goggles (ANSI Z87.1) | Protects mucous membranes from splashes of solutions or airborne powder.[2][8] |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Prevents contamination of personal clothing and skin. Knit cuffs provide a snug fit to protect wrists.[2] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (at minimum) | Mandatory when handling powder outside of a fume hood. Prevents inhalation of fine, potent particles.[2][3] |
Hand Protection: A Two-Layer Imperative
Dermal contact is a significant risk for exposure. The practice of double-gloving is a cornerstone of handling potent compounds.
Protocol for Double-Gloving:
-
Initial Donning: Wear the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your disposable lab coat.
-
Second Layer: Don a second, often different colored, pair of nitrile gloves over the first. This color differentiation provides an immediate visual indicator if the outer glove is breached.
-
During Operations: If the outer glove becomes contaminated, you can carefully remove and dispose of it, leaving the inner glove as a clean, protective layer while you finish the immediate task or don a new outer glove.
-
Scheduled Changes: Change outer gloves frequently (e.g., every 1-2 hours) and immediately if a known spill occurs or integrity is compromised.
-
Doffing: Remove gloves without touching the outer surface with your bare skin. Dispose of both pairs in the designated hazardous waste container.
Respiratory Protection: An Absolute for Powders
Ostarine powder is light and can easily become aerosolized during weighing and transfer, creating a significant inhalation hazard.[3]
Operational Mandate:
-
All handling of powdered Ostarine must be performed within a certified chemical fume hood or a ventilated balance enclosure.[8]
-
In the rare event that engineering controls are not feasible, or as an added layer of protection during cleaning of a major spill, a NIOSH-approved N95 respirator is the absolute minimum requirement.
-
Fit Testing is Non-Negotiable: A respirator is only effective if it creates a perfect seal. All personnel required to wear respirators must be formally fit-tested as per your institution's Environmental Health & Safety (EHS) guidelines.
Operational Plan: Safe Handling and Disposal Workflow
A procedural approach ensures safety at every stage, from preparation to cleanup.
Experimental Workflow
The following workflow illustrates the integration of PPE and engineering controls into a standard procedure for preparing an Ostarine solution.
Caption: Step-by-step workflow for the safe preparation of Ostarine solutions.
Decontamination and Disposal
Proper cleanup and waste management are crucial to prevent secondary exposure and environmental contamination.
Decontamination Protocol:
-
Initial Wipe: After use, wipe down all surfaces, glassware, and equipment (spatulas, etc.) with a suitable solvent like 70% ethanol to remove gross contamination. All wipes are considered hazardous waste.
-
Final Wipe: Perform a final wipe-down with your standard laboratory disinfectant or solvent.
Disposal Plan: All materials that have come into contact with Ostarine must be disposed of as hazardous chemical waste according to institutional and local regulations.[2][10] Never dispose of Ostarine down the drain or in the regular trash.
Caption: Proper segregation of Ostarine-contaminated waste.
By internalizing the principles and procedures outlined in this guide, you contribute to a laboratory environment where innovative research and uncompromising safety coexist.
References
- Consensus. What are the adverse effects of Ostarine? Vertex AI Search.
- Umbrella Labs.
- Diamond Behavioral Health. Ostarine Side Effects.
- Consensus. What are the adverse effects of Ostarine? Vertex AI Search.
- MedKoo Biosciences.
- WebMD. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Maxed Out Compounds. How to Handle Research Compounds Safely.
- Cayman Chemical.
- Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
- ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development.
- Wikipedia.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
